Acedoben
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetamidobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJEYYXVJIFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Record name | P-ACETAMIDOBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19700 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29305-16-6 (hydrochloride salt) | |
| Record name | Acedoben [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5024392 | |
| Record name | Acedoben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-acetamidobenzoic acid appears as needles or off-white powder. (NTP, 1992), Off-white solid; [CAMEO] White powder, insoluble in water; [MSDSonline] | |
| Record name | P-ACETAMIDOBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19700 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Acetamidobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2484 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>26.9 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | SID85148691 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | P-ACETAMIDOBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19700 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000071 [mmHg] | |
| Record name | 4-Acetamidobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2484 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
556-08-1 | |
| Record name | P-ACETAMIDOBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19700 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Acetamidobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acedoben [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acedoben | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04500 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acedoben | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetamidobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-(acetylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acedoben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acedoben | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEDOBEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Z20NMK31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
493.7 °F (NTP, 1992) | |
| Record name | P-ACETAMIDOBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19700 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acedoben | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04500 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Core Mechanism of Acedoben: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acedoben, as a component of the immunomodulatory agent Inosine (B1671953) this compound Dimepranol (IAD), exhibits a dual mechanism of action characterized by potentiation of the host's immune response and a direct, albeit less understood, antiviral effect. This technical guide delineates the intricate molecular and cellular pathways influenced by this compound, presenting quantitative data from clinical and in vitro studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades. The primary immunomodulatory action involves the enhancement of a T-helper 1 (Th1) type response, leading to increased production of pro-inflammatory cytokines, and the robust activation of Natural Killer (NK) cells. The direct antiviral effects are attributed to the inhibition of viral RNA and protein synthesis. This document serves as a comprehensive resource for understanding the multifaceted mechanism of this compound.
Immunomodulatory Mechanism of Action
Inosine this compound Dimepranol functions primarily as an immunomodulator, augmenting cell-mediated immunity, particularly in states of immunosuppression.[1][2] Its action is not on resting lymphocytes but rather enhances the response of lymphocytes already triggered by antigens or mitogens.[3] The core of its immunomodulatory effect is the induction of a Th1-dominant immune response and the significant enhancement of NK cell function.
T-Lymphocyte Modulation and Th1 Response
This compound, as part of IAD, significantly influences T-lymphocyte function. It promotes the maturation and differentiation of T-lymphocytes and potentiates lymphoproliferative responses.[1] This is achieved by modulating cytokine production, skewing the immune response towards a Th1 phenotype.
Key effects on cytokine production include:
-
Increased production of Th1-type cytokines:
-
Interleukin-2 (IL-2): IAD enhances the production of IL-2 and upregulates the expression of the IL-2 receptor, which is crucial for T-cell proliferation and activation.[4]
-
Interferon-gamma (IFN-γ): A significant increase in IFN-γ secretion is observed, a key cytokine in the antiviral response.[4][5]
-
Tumor Necrosis Factor-alpha (TNF-α): IAD potentiates the secretion of TNF-α.[5]
-
-
Decreased production of Th2-type cytokines:
This shift towards a Th1 response enhances the cellular immune response, which is critical for clearing viral infections.
Natural Killer (NK) Cell Activation
A prominent and rapid effect of IAD administration is the enhancement of Natural Killer (NK) cell activity.
The mechanisms of NK cell activation include:
-
Increased NK Cell Numbers: Clinical studies have demonstrated a rapid and sustained increase in the percentage of circulating NK cells (CD3-/CD56+) following IAD administration.[5][6]
-
Enhanced Cytotoxicity: IAD increases the cytotoxic activity of NK cells against target cells.[7]
-
Induction of NKG2D Ligands: A key molecular mechanism is the induction of NKG2D ligand expression on target cells. This makes virus-infected or tumor cells more recognizable and susceptible to NK cell-mediated killing through the NKG2D receptor.[7]
Direct Antiviral Mechanism of Action
While the immunomodulatory effects are well-documented, this compound also appears to exert a direct antiviral effect. This mechanism is thought to be secondary to its impact on the host's immune system but also involves interference with viral replication at the molecular level.[1]
The proposed direct antiviral mechanisms include:
-
Inhibition of Viral RNA Synthesis: The inosine component of IAD may inhibit the synthesis of phosphoribosyl pyrophosphate, an essential intermediate in purine (B94841) nucleotide synthesis. By blocking this pathway, it may impede the synthesis of viral RNA, which is often a more rapid process than host cell RNA synthesis.[1]
-
Interference with Viral Protein Synthesis: It has been suggested that IAD acts on the host cell's ribosomes, favoring the translation of cellular RNA over viral RNA. This may also introduce errors during viral RNA transcription, further hindering viral proliferation.[8] Recent studies suggest that inosine can cause ribosome stalling and context-dependent decoding during translation.[1]
Data Presentation
Quantitative Analysis of Lymphocyte Subsets
A clinical trial in healthy volunteers administered 1g of IAD four times daily for 14 days revealed significant changes in lymphocyte populations.[5][6][9]
| Lymphocyte Subset | Baseline (Mean % of Lymphocytes) | Post-Treatment (Day 14) (Mean % of Lymphocytes) | Key Observations |
| CD3+ T cells | 70.1 | 68.7 | No significant change. |
| CD4+ T-helper cells | 45.2 | 42.9 | A transient dip was observed. |
| CD19+ B cells | 9.8 | 10.5 | No significant change. |
| CD3-/CD56+ NK cells | 12.4 | 24.8 | An early and durable rise, effectively doubling the percentage.[5][6] |
| Tregs (FoxP3hi/CD25hi/CD127lo) | 1.5 | 1.8 | A transient spike was noted. |
| NKT cells (CD3+/CD56+) | 3.1 | 3.9 | No significant change. |
In Vitro Effect on Cytokine Production
Studies on human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA) have quantified the effect of Inosine Pranobex on cytokine secretion.[5][10]
| Cytokine | Culture Duration | Inosine Pranobex Concentration | % Change from Control (PHA alone) | Statistical Significance |
| TNF-α | 24 hours | 100 µg/mL | ~ +50% | p < 0.05 |
| TNF-α | 72 hours | 100 µg/mL | ~ +60% | p < 0.01 |
| IFN-γ | 72 hours | 100 µg/mL | ~ +40% | p < 0.05 |
| IL-10 | 24 hours | 100 µg/mL | ~ -40% | p < 0.01 |
| IL-10 | 72 hours | 100 µg/mL | ~ -50% | p < 0.01 |
| IL-2 | 72 hours | 100 µg/mL | Increased | Not always statistically significant in all studies. |
| IL-4 | 72 hours | 100 µg/mL | Decreased | Reported in vivo.[4] |
Experimental Protocols
In Vitro Stimulation of PBMCs for Cytokine Analysis
This protocol is designed to assess the effect of this compound on cytokine production by human lymphocytes.
1. Isolation of PBMCs:
- Dilute heparinized whole blood 1:1 with sterile phosphate-buffered saline (PBS).
- Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube.
- Wash the cells twice with PBS, centrifuging at 200 x g for 10 minutes for each wash.
- Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Determine cell viability and concentration using trypan blue exclusion and a hemocytometer.
2. Cell Culture and Stimulation:
- Adjust the PBMC concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.
- Plate 1 mL of the cell suspension into each well of a 24-well culture plate.
- Add Phytohemagglutinin (PHA) to a final concentration of 5 µg/mL to the desired wells.[11]
- Add Inosine Pranobex at various final concentrations (e.g., 50, 100, 200 µg/mL) to the PHA-stimulated and unstimulated wells.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 and 72 hours.[10]
3. Cytokine Measurement:
- After incubation, centrifuge the culture plates to pellet the cells.
- Collect the supernatants and store at -80°C until analysis.
- Quantify the concentrations of TNF-α, IFN-γ, IL-2, and IL-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
NK Cell Cytotoxicity Assay
This protocol measures the ability of NK cells, potentiated by this compound, to lyse target cells.
1. Effector Cell Preparation:
- Isolate PBMCs as described in protocol 4.1 to serve as the source of NK cells (effector cells).
- Pre-incubate the PBMCs with or without Inosine Pranobex at a desired concentration for a specified period (e.g., 24 hours) to assess its direct effect on NK cell activity.
2. Target Cell Preparation:
- Use a standard NK-sensitive target cell line, such as K562 cells.[12]
- Label the K562 cells with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) for flow cytometry-based assays, or with Sodium Chromate (⁵¹Cr) for a chromium release assay.[12]
3. Co-culture and Cytotoxicity Measurement (Flow Cytometry Method):
- Co-culture the effector cells (PBMCs) with the CFSE-labeled K562 target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).[13]
- Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.[13]
- After incubation, add a viability dye, such as Propidium Iodide (PI) or 7-AAD, which will only enter and stain dead cells.[13]
- Analyze the samples by flow cytometry.
- Gate on the CFSE-positive target cells and quantify the percentage of PI/7-AAD-positive (dead) target cells.
- Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100 (where Spontaneous Lysis is the percentage of dead target cells in the absence of effector cells).
Mandatory Visualizations
Signaling Pathways
Caption: Immunomodulatory signaling cascade of this compound.
Experimental Workflow
Caption: Workflow for in vitro analysis of this compound's effects.
Logical Relationships
Caption: Dual mechanism of this compound leading to viral clearance.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine Pranobex - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Immunological Activities of Isoprinosine Inhibition on Viral Infections in Human – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Effect of isoprinosine on IL-2, IFN-gamma and IL-4 production in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. Inosine this compound Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Human T cells with Phytohaemagglutinin (PHA) [protocols.io]
- 12. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
Acedoben in Immunomodulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acedoben, chemically known as 4-acetamidobenzoic acid, is a key component of the synthetic immunomodulatory agent Inosine (B1671953) Pranobex (IP), also referred to as Inosine this compound Dimepranol (IAD). While the immunomodulatory effects are attributed to the synergistic action of the entire compound, this guide delves into the core mechanisms and experimental evidence surrounding the role of this formulation in modulating the immune response. Inosine Pranobex has demonstrated a consistent ability to enhance cell-mediated immunity, primarily by promoting a Th1-type response. This is characterized by the increased proliferation and activity of Natural Killer (NK) cells and T-lymphocytes, alongside a shift in cytokine production towards a pro-inflammatory profile. This document provides a comprehensive overview of the quantitative effects on immune cells, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathways.
Core Mechanism of Action
Inosine Pranobex, containing this compound, exerts its immunomodulatory effects through a multi-faceted approach. It is understood to restore deficient or dysfunctional cell-mediated immunity by evoking a Th1-type response.[1][2] This initiates T-lymphocyte maturation and differentiation and potentiates lymphoproliferative responses.[1][2] The primary mechanism involves the enhancement of host immune responses, with antiviral effects considered secondary to this immunopotentiation.[1] Studies suggest that IP stimulates the production of pro-inflammatory cytokines such as IL-2 and IFN-γ, which in turn activate T-lymphocytes and enhance the cytotoxic activity of NK cells.[1][3][4] A key aspect of its mechanism involves the metabolic activation of target cells, leading to an increased expression of NKG2D ligands, which makes them more susceptible to NK cell-mediated killing.
Quantitative Effects on Immune Cell Populations
Clinical and in-vitro studies have provided quantitative data on the effects of Inosine Pranobex on various lymphocyte subsets. A notable and consistent finding is the significant increase in the Natural Killer (NK) cell population.
| Immune Cell Subset | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Natural Killer (NK) Cells (CD3-/CD56+) | Healthy Volunteers (n=10) | 1g, four times daily | 14 days | An early and sustained rise in NK cells as a percentage of total peripheral blood lymphocytes was observed. For half of the cohort, this increase was seen within 1.5 hours of the first dose. By Day 5, all but one volunteer showed higher NK cell percentages, with some experiencing a doubling or greater. | [3] |
| T-helper (CD4+) Cells | Healthy Volunteers (n=10) | 1g, four times daily | 14 days | A transient dip in the T-helper cell fraction was noted. | [3] |
| Regulatory T (Treg) Cells (FoxP3hi/CD25hi/CD127lo) | Healthy Volunteers (n=10) | 1g, four times daily | 14 days | A transient spike in the Treg fraction was observed. | [3] |
| Total T-lymphocytes (T-11) and T-helper Cells (T-4) | Immunodepressed Males with PGL (n=21) | 3 g/day | 28 days | A significant increase in total T-lymphocytes and the percentage of T-helper cells was observed. These effects were delayed, peaking 2 months after treatment cessation. | [4] |
Modulation of Cytokine Production
Inosine Pranobex has been shown to modulate the production of cytokines, favoring a Th1-dominant response, which is crucial for effective cell-mediated immunity against viral infections and malignancies.
| Cytokine | Cell Type | Stimulation | Inosine Pranobex Concentration | Incubation Time | Effect | Reference |
| TNF-α | Human peripheral blood lymphocytes | Phytohemagglutinin (PHA) | 50, 100, 200 mg/L | 24 and 72 hours | Significant enhancement of secretion. | [5] |
| IFN-γ | Human peripheral blood lymphocytes | Phytohemagglutinin (PHA) | 50, 100, 200 mg/L | 72 hours | Significant enhancement of secretion. | [5] |
| IL-10 | Human peripheral blood lymphocytes | Phytohemagglutinin (PHA) | 50, 100, 200 mg/L | 24 and 72 hours | Dose-dependent suppression of production. | [5] |
| IL-2 | Mitogen- or antigen-activated cells | Mitogens/Antigens | Not specified | Not specified | Increased production. | [1] |
| IL-4 | Mitogen-stimulated cells | Mitogens | Not specified | Not specified | Decreased production. | [1] |
| IL-5 | Mitogen-stimulated cells | Mitogens | Not specified | Not specified | Decreased production. | [1] |
Experimental Protocols
Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes in response to a mitogen, such as Phytohemagglutinin (PHA), by quantifying the incorporation of a radioactive nucleoside (³H-thymidine) into newly synthesized DNA.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with L-glutamine and 5% human AB serum
-
Phytohemagglutinin (PHA-M)
-
Inosine Pranobex
-
³H-thymidine
-
96-well culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete culture medium to a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of PHA-M solution (final concentration, e.g., 5 µg/mL) to the appropriate wells.
-
Add 50 µL of various concentrations of Inosine Pranobex to the test wells. Control wells should receive 50 µL of medium.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pulse the cells by adding 1 µCi of ³H-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of lymphocyte proliferation.
Natural Killer (NK) Cell Cytotoxicity Assay (Flow Cytometry-Based)
This method assesses the ability of NK cells to lyse target cells. It utilizes fluorescent dyes to distinguish between live and dead target cells.
Materials:
-
Effector cells: Isolated NK cells or PBMCs
-
Target cells: K562 cell line (a human erythroleukemic line sensitive to NK cell lysis)
-
Carboxyfluorescein succinimidyl ester (CFSE) for labeling target cells
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) for viability staining
-
Complete culture medium
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Labeling:
-
Resuspend K562 cells at 1 x 10⁶ cells/mL in serum-free medium.
-
Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C.
-
Quench the labeling reaction by adding an equal volume of fetal bovine serum (FBS) and wash the cells twice with complete medium.
-
Resuspend the labeled target cells at 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Isolate effector cells (NK cells or PBMCs).
-
Co-culture effector and target cells in a 96-well plate at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (e.g., Triton X-100) (maximum death).
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Staining and Analysis:
-
Add 7-AAD or PI to each well to stain dead cells.
-
Acquire the samples on a flow cytometer.
-
Gate on the CFSE-positive target cell population and quantify the percentage of 7-AAD or PI-positive (dead) cells.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100
-
Cytokine Level Measurement (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as cytokines.
Materials:
-
Supernatants from cultured lymphocytes (as prepared in the lymphocyte proliferation assay)
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of standards and culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate solution. Incubate until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve from the absorbance values of the standards and determine the concentration of the cytokine in the samples.
Signaling Pathways and Molecular Interactions
The immunomodulatory effects of Inosine Pranobex are initiated through the promotion of a Th1-type immune response. While the precise upstream signaling events are still under investigation, a plausible pathway involves the interaction with pattern recognition receptors (PRRs) on immune cells, leading to the activation of downstream transcription factors that regulate the expression of pro-inflammatory cytokines. A recently elucidated mechanism highlights the role of metabolic reprogramming and the NKG2D pathway.
Th1 Polarization Pathway
Caption: Proposed Th1 Polarization Pathway influenced by Inosine Pranobex.
NKG2D-Mediated NK Cell Activation Workflow
Caption: NKG2D-mediated activation of NK cells induced by Inosine Pranobex.
Conclusion
The available evidence strongly supports the role of Inosine Pranobex, a compound containing this compound, as a significant immunomodulator that enhances cell-mediated immunity. Its ability to increase the number and activity of NK cells and promote a Th1 cytokine profile provides a strong rationale for its use in conditions characterized by depressed immune function, such as viral infections. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and quantify the immunomodulatory effects of this compound. Future research should focus on elucidating the precise upstream molecular targets and signaling pathways to further refine our understanding of its mechanism of action and expand its therapeutic potential.
References
- 1. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Acedoben
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acedoben, chemically known as 4-acetamidobenzoic acid, is a derivative of para-aminobenzoic acid (PABA). While it possesses its own chemical identity, it is most notably recognized as a key component of the immunomodulatory drug Inosine (B1671953) Pranobex, where it is complexed with inosine and dimepranol. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the known biological activities of this compound. It is intended to serve as a technical resource, consolidating available data to facilitate further research and development efforts.
Chemical Structure and Identification
This compound is a synthetic compound characterized by a benzene (B151609) ring substituted with a carboxyl group and an acetamido group at the para (1,4) positions.
Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-acetamidobenzoic acid | [1] |
| CAS Number | 556-08-1 | [1] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [2] |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)O | [1] |
| InChI Key | QCXJEYYXVJIFCE-UHFFFAOYSA-N | [1] |
| Synonyms | N-Acetyl-PABA, 4-Carboxyacetanilide, p-Acetamidobenzoic acid |[1][2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity.
| Property | Value | Source(s) |
| Melting Point | 259-262 °C (decomposes) | [1] |
| Solubility | Soluble in ethanol (B145695), insoluble in water and ether.[3] Slightly soluble in DMSO and Methanol.[4][5] | [3][4][5] |
| pKa | 4.28 (25°C) | [5][6] |
| LogP | 1.31 | [7] |
| Appearance | White to off-white solid/crystalline powder. | [3][4] |
Pharmacodynamics and Mechanism of Action
The biological activity of this compound is primarily understood through its role in the synergistic complex, Inosine Pranobex. This drug is known for its immunomodulatory and antiviral properties.[8][9] The primary mechanism is the enhancement of the host's immune response rather than direct action on viral particles.[10][11]
Inosine Pranobex has been shown to:
-
Stimulate T-lymphocyte proliferation and differentiation : It promotes a Th1-type immune response, leading to an increase in pro-inflammatory cytokines such as IL-2 and IFN-γ.[8][9][12]
-
Enhance Natural Killer (NK) cell activity : It boosts the cytotoxic capabilities of NK cells, which are crucial for eliminating virally infected cells.[9][13]
-
Modulate cytokine production : The complex regulates the production of various cytokines, contributing to a more effective immune response.[11][14]
-
Potentially inhibit viral RNA synthesis : While the immunomodulatory effects are primary, some evidence suggests that the inosine component may interfere with viral RNA synthesis.[8][11]
The following diagram illustrates the proposed immunomodulatory pathway of Inosine Pranobex, in which this compound is a key constituent.
Caption: Proposed immunomodulatory action of Inosine Pranobex.
Pharmacokinetics
The pharmacokinetic profile of this compound is intrinsically linked to that of Inosine Pranobex.
| Parameter | Description | Source(s) |
| Absorption | Rapidly and completely absorbed (≥90%) from the gastrointestinal tract. Peak plasma concentrations occur approximately 1 hour after oral administration. | [15] |
| Metabolism | The Inosine component is metabolized to uric acid. The other components, including this compound, undergo oxidation and glucuronidation. | [15] |
| Elimination | Metabolites are excreted in the urine.[15] A pilot study in pigs indicated a rapid elimination half-life of 0.85 to 1.42 hours.[16][17] | [15][16][17] |
| Half-life | The plasma half-life of the complex is approximately 50 minutes. | [15] |
Experimental Protocols
Synthesis of 4-Acetamidobenzoic Acid
A common laboratory synthesis involves the acetylation of p-aminobenzoic acid (PABA).
Workflow for the Acetylation of PABA
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Dissolution : p-Aminobenzoic acid is dissolved in a 4% aqueous solution of sodium hydroxide.[18]
-
Acetylation : Sodium acetate and acetic anhydride are added to the solution.[18]
-
Reaction : The mixture is heated to facilitate the acetylation reaction.[6]
-
Isolation : The reaction mixture is cooled, and the resulting precipitate of 4-acetamidobenzoic acid is collected by filtration.[6]
-
Purification : The crude product is washed with water and then purified by recrystallization from ethanol to yield the final product.[6][18]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the quantitative analysis of this compound in various matrices.
General HPLC Protocol for this compound Analysis
| Parameter | Typical Conditions | Source(s) |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | [19] |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | [4][19][20] |
| Flow Rate | 0.8 - 1.0 mL/min | [4][19] |
| Detection | UV detector at approximately 259-270 nm or Mass Spectrometry (MS). | [16][19][20] |
| Injection Volume | 10 µL | [4] |
| Column Temperature | ~30-35 °C | [16][19] |
Conclusion
This compound is a well-characterized molecule with defined chemical and physical properties. Its primary biological significance lies in its role as a component of the immunomodulatory drug, Inosine Pranobex. The data presented in this guide, including its chemical structure, physicochemical characteristics, pharmacokinetic and pharmacodynamic profiles, and established experimental protocols, provide a solid foundation for researchers and professionals in the field of drug development. Further investigation into the specific contributions of this compound to the overall activity of Inosine Pranobex could unveil new therapeutic possibilities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tnjchem.com [tnjchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-acetamidobenzoic acid | 556-08-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 4-Acetamidobenzoic acid | CAS#:556-08-1 | Chemsrc [chemsrc.com]
- 8. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 9. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inosine pranobex [medbox.iiab.me]
- 11. What is Inosine Pranobex used for? [synapse.patsnap.com]
- 12. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. inosine this compound dimepranol | Action and Spectrum | medtigo [medtigo.com]
- 15. mims.com [mims.com]
- 16. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rjptonline.org [rjptonline.org]
- 19. ijprajournal.com [ijprajournal.com]
- 20. HPLC Separation of this compound and Inosine on SHARC 1 Column | SIELC Technologies [sielc.com]
Acedoben: A Technical Guide on the Para-Aminobenzoic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedoben, chemically known as 4-acetamidobenzoic acid, is a derivative of para-aminobenzoic acid (PABA), a well-established building block in medicinal chemistry.[1][2] While PABA and its derivatives have been explored for a wide range of therapeutic applications, including antimicrobial and anti-inflammatory agents, this compound is most notably recognized as a key component of the immunomodulatory drug Inosine (B1671953) Pranobex.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, and its role within the context of its primary pharmaceutical application.
Physicochemical Properties of this compound
This compound is a white to off-white solid crystalline powder.[4] Its fundamental physicochemical characteristics are crucial for its application in pharmaceutical formulations and research.
| Property | Value | Reference(s) |
| IUPAC Name | 4-acetamidobenzoic acid | [5] |
| Synonyms | N-Acetyl-PABA, 4-Carboxyacetanilide, p-Acetamidobenzoic acid | [5] |
| CAS Number | 556-08-1 | [5] |
| Molecular Formula | C₉H₉NO₃ | [5] |
| Molar Mass | 179.175 g·mol⁻¹ | [5] |
| Melting Point | 259 to 262 °C (decomposes) | [5] |
| Solubility | Slightly soluble in DMSO and Methanol. Insoluble in water and ether. | [1][4] |
| pKa | 4.28 (at 25°C) | [4] |
Synthesis of this compound
The synthesis of this compound (4-acetamidobenzoic acid) is typically achieved through the acetylation of para-aminobenzoic acid (PABA). Several methods have been described, with a common laboratory-scale procedure involving the use of acetic anhydride (B1165640).
Experimental Protocol: Acetylation of p-Aminobenzoic Acid
Materials:
-
p-Aminobenzoic acid (PABA)
-
Ethyl acetate (B1210297)
-
Acetic anhydride
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve p-aminobenzoic acid in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
With continuous stirring, add acetic anhydride to the solution.
-
Heat the reaction mixture to approximately 70°C and maintain this temperature for a sufficient duration to ensure the completion of the acetylation reaction.
-
After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of the product.
-
Collect the crude product by filtration.
-
Wash the collected solid twice with water to remove any unreacted starting materials and byproducts.
-
For purification, recrystallize the crude this compound from ethanol.
-
Dry the purified crystals to obtain the final product.
This is a generalized protocol based on common organic synthesis methods.[4] Researchers should consult specific literature for optimized reaction conditions and safety precautions.
Biological Activity and Mechanism of Action
The biological significance of this compound is primarily understood through its role as a component of the drug Inosine Pranobex (also known as Inosine this compound Dimepranol).[6][7] Inosine Pranobex is a synthetic complex of inosine and the salt of this compound with N,N-dimethylaminoisopropanol, in a 1:3 molar ratio.[7] This complex exhibits immunomodulatory and antiviral properties.[7][8]
It is important to note that there is limited publicly available data on the standalone biological activity of this compound. Its effects are generally considered in the context of the Inosine Pranobex complex.
The proposed mechanism of action for Inosine Pranobex involves the potentiation of the host's immune response.[7][8] It is believed to enhance cell-mediated immunity by:
-
Promoting T-lymphocyte differentiation and proliferation: Inosine Pranobex has been shown to induce a Th1-type response, leading to an increase in pro-inflammatory cytokines such as IL-2 and IFN-γ.[7][8]
-
Enhancing the activity of Natural Killer (NK) cells: Studies have indicated that the drug can increase the cytotoxicity of NK cells.[8]
-
Potentiating macrophage phagocytosis: The complex may also stimulate the phagocytic activity of macrophages.[9]
The antiviral effects of Inosine Pranobex are thought to be a consequence of this enhanced immune response, rather than a direct action on viral particles.[10]
Conclusion
This compound, a derivative of para-aminobenzoic acid, is a chemically well-characterized molecule with established synthesis protocols. While its standalone biological activity is not extensively documented, its integral role in the immunomodulatory drug Inosine Pranobex highlights its significance in pharmaceutical development. Further research into the specific contributions of this compound to the activity of the Inosine Pranobex complex could provide deeper insights into its therapeutic potential and inform the design of new immunomodulatory agents. This guide serves as a foundational resource for researchers and scientists engaged in the study and application of PABA derivatives in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (CAS 556-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. usbio.net [usbio.net]
Inosine Pranobex and the Function of Acedoben: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inosine (B1671953) pranobex (IP), a synthetic immunomodulatory and antiviral agent, has been a subject of scientific interest for its pleiotropic effects on the human immune system. This technical guide provides an in-depth analysis of the core mechanisms of Inosine pranobex, with a particular focus on its constituent components, including Acedoben. It summarizes key quantitative data from clinical and in vitro studies, details relevant experimental methodologies, and visualizes the underlying biological pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in immunology, virology, and pharmaceutical development.
Introduction
Inosine pranobex, also known as inosine this compound dimepranol, is a chemical complex composed of inosine and the salt of p-acetamidobenzoic acid (this compound) and N,N-dimethylaminoisopropanol (dimepranol) in a 1:3 molar ratio.[1][2][3] It is recognized for its dual mechanism of action, exhibiting both immunomodulatory and direct antiviral properties.[4][5] This dual functionality makes it a therapeutic option for a range of viral infections, particularly those associated with compromised immune function.[6] This document will dissect the multifaceted functions of Inosine pranobex and its components.
Core Mechanism of Action
Inosine pranobex exerts its therapeutic effects through two primary pathways: modulation of the host immune response and direct interference with viral replication.
Immunomodulatory Effects
The immunomodulatory activity of Inosine pranobex is characterized by the potentiation of the T helper 1 (Th1) cell-mediated immune response.[1][7] This leads to a cascade of downstream effects that enhance the body's ability to combat viral pathogens.
-
T-Lymphocyte Modulation: Inosine pranobex has been shown to promote the proliferation and differentiation of T-lymphocytes.[3][4] Clinical studies have demonstrated a statistically significant increase in the number of CD3+ and CD4+ T-lymphocytes following treatment.[3]
-
Natural Killer (NK) Cell Enhancement: The drug enhances the cytotoxic activity of Natural Killer (NK) cells, which are crucial for the early recognition and elimination of virally infected cells.[8][9] Studies have reported a significant increase in NK cell activity in patients treated with Inosine pranobex.[10]
-
Cytokine Profile Modulation: Inosine pranobex influences the production of key cytokines, favoring a Th1-dominant environment. It has been shown to increase the secretion of pro-inflammatory cytokines such as Interleukin-2 (B1167480) (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[11][12] Conversely, it can suppress the production of the Th2-associated anti-inflammatory cytokine, Interleukin-10 (IL-10).[11][13] The increase in IFN-γ is also known to inhibit the production of IL-10, further amplifying the Th1 response.[1][14]
Antiviral Properties
Inosine pranobex also exhibits direct antiviral effects, primarily by targeting viral replication processes at the cellular level. The proposed mechanism involves the inosine component of the complex, which is a precursor to purines. It is believed to interfere with viral RNA synthesis by competing with natural purine (B94841) nucleosides for incorporation into the viral genome or by inhibiting viral RNA polymerase.[4][5] Another hypothesis suggests that Inosine pranobex acts on host cell ribosomes, preserving their function for the synthesis of cellular proteins while inhibiting the translation of viral mRNA.[1][12]
The Role of this compound and Other Components
Inosine pranobex is a complex of three distinct molecules: inosine, this compound (p-acetamidobenzoic acid), and dimepranol (N,N-dimethylaminoisopropanol). While the immunomodulatory and antiviral effects are often attributed to the complex as a whole, the individual components are believed to contribute to its overall activity.
-
Inosine: As a purine nucleoside, inosine plays a central role in cellular metabolism and is thought to be the primary contributor to the direct antiviral effects of the drug.[5][15]
-
This compound (p-Acetamidobenzoic Acid): this compound is a derivative of para-aminobenzoic acid (PABA). While its precise role within the Inosine pranobex complex is not fully elucidated, it is believed to contribute to the immunomodulatory effects.[1] Some studies suggest that p-acetamidobenzoic acid may have its own biological activities, including potential anti-inflammatory properties.[5]
-
Dimepranol (N,N-dimethylaminoisopropanol): Dimepranol is an amino alcohol that forms a salt with this compound. It is considered to be an immunostimulant and contributes to the overall immunomodulatory profile of Inosine pranobex.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from clinical and in vitro studies on the effects of Inosine pranobex.
Table 1: Effect of Inosine Pranobex on T-Lymphocyte Populations in Children with Cellular Immunodeficiency
| Parameter | Pre-treatment | Post-treatment | p-value | Reference |
| CD3+ T-lymphocytes (number) | - | Statistically significant increase | p=0.02 | [3] |
| CD4+ T-lymphocytes (number) | - | Statistically significant increase | p=0.02 | [3] |
| T-lymphocyte function (blastic transformation) | - | Statistically significant improvement | p=0.005 | [3] |
Table 2: Effect of Inosine Pranobex on Natural Killer (NK) Cell Activity
| Treatment Group | Time Point | Observation | Reference |
| Inosine pranobex (3 g/day ) | Day 14 | Significant increase in NK cell activity | [10] |
| Inosine pranobex | - | Increased NK cell population within 90 minutes, doubling by Day 5 | [8] |
Table 3: In Vitro Effect of Inosine Pranobex on Cytokine Production by PHA-stimulated Human Lymphocytes
| Cytokine | Effect | Culture Duration | Dose-dependent | Reference |
| TNF-α | Enhanced secretion | 24 and 72 hours | Yes | [11][13] |
| IFN-γ | Enhanced secretion | 72 hours | Yes | [11][13] |
| IL-10 | Suppressed production | 24 and 72 hours | Yes | [11][13] |
| IL-2 | Increased production | - | - | [12][16] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature to assess the effects of Inosine pranobex.
T-Lymphocyte Proliferation Assay
-
Objective: To measure the effect of Inosine pranobex on the proliferation of T-lymphocytes.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulate the cells with a mitogen, such as phytohemagglutinin (PHA), to induce T-cell proliferation.
-
Treat the stimulated cells with varying concentrations of Inosine pranobex or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), assess cell proliferation using a colorimetric assay such as the MTT assay or by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine).
-
Quantify the results using a spectrophotometer or a scintillation counter.
-
Natural Killer (NK) Cell Cytotoxicity Assay
-
Objective: To determine the effect of Inosine pranobex on the cytotoxic activity of NK cells.
-
Methodology:
-
Isolate effector cells (NK cells) from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Prepare target cells (e.g., K562 cell line) that are susceptible to NK cell-mediated lysis. Label the target cells with a fluorescent dye (e.g., calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture the effector and target cells at various effector-to-target ratios in the presence of Inosine pranobex or a control.
-
After a 4-hour incubation period, measure the release of the label from the lysed target cells into the supernatant.
-
Calculate the percentage of specific lysis as a measure of NK cell cytotoxicity.
-
Cytokine Production Analysis (ELISA)
-
Objective: To quantify the effect of Inosine pranobex on the production of specific cytokines.
-
Methodology:
-
Culture PBMCs or isolated T-cells as described in the proliferation assay.
-
Stimulate the cells with a mitogen (e.g., PHA) or a specific antigen in the presence of different concentrations of Inosine pranobex.
-
After an appropriate incubation period (e.g., 24 or 72 hours), collect the cell culture supernatants.
-
Measure the concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a microplate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change with a microplate reader.
-
Signaling Pathways and Visualizations
The immunomodulatory effects of Inosine pranobex are largely mediated through the enhancement of the Th1 signaling pathway. The following diagrams illustrate the key interactions and workflows.
Caption: Inosine Pranobex Immunomodulatory Signaling Pathway.
Caption: Proposed Antiviral Mechanism of Inosine Pranobex.
Conclusion
Inosine pranobex is a multifaceted agent with well-documented immunomodulatory and antiviral properties. Its ability to enhance the Th1 immune response, characterized by increased T-cell and NK cell activity and a favorable cytokine profile, provides a strong rationale for its use in viral infections, particularly in immunocompromised individuals. The direct antiviral actions, likely mediated by the inosine component, further contribute to its therapeutic efficacy. While the precise role of this compound requires further investigation, the synergistic action of the three components of Inosine pranobex results in a potent therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the key mechanisms and providing a basis for future investigation and clinical application.
References
- 1. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 2. Inosine pranobex [medbox.iiab.me]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]
- 5. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Effect of isoprinosine on lymphocyte proliferation and natural killer cell activity following thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A double-blind clinical trial of the effects of inosine pranobex in immunodepressed patients with prolonged generalized lymphadenopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inosine pranobex Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 13. researchgate.net [researchgate.net]
- 14. Dual biological effects of the cytokines interleukin-10 and interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]
- 16. Ability of isoprinosine to restore interleukin-2 production and T cell proliferation in autoimmune mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Properties of Acedoben-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antiviral therapeutics, compounds that exhibit a dual mechanism of action—directly inhibiting viral replication while also augmenting the host's immune response—are of significant interest. Acedoben-containing compounds, most notably Inosine (B1671953) Pranobex (also known as methisoprinol or isoprinosine), represent a class of synthetic immunomodulatory agents with a broad spectrum of antiviral activity.[1][2] Inosine Pranobex is a composition of inosine and the dimepranol salt of p-acetamidobenzoic acid (this compound) in a 1:3 molar ratio.[1] This technical guide provides a comprehensive overview of the antiviral properties, mechanisms of action, and key experimental methodologies associated with this compound-containing compounds, tailored for professionals in the field of virology and drug development.
Mechanism of Action
Inosine Pranobex exerts its antiviral effects through a pleiotropic mechanism, targeting both the virus and the host's immune system.[1][3] This dual functionality makes it a robust agent against a variety of viral pathogens.
Immunomodulatory Effects
The primary mechanism of action is the potentiation of the host's immune response, particularly cell-mediated immunity.[2][4] Inosine Pranobex stimulates a Th1-type immune response, which is crucial for clearing viral infections.[3][5] This is characterized by:
-
T-Lymphocyte Stimulation: It promotes the maturation and proliferation of T-lymphocytes, enhancing their response to viral antigens.[6][7] Studies have shown it can restore diminished T-cell function.[8]
-
Enhancement of Natural Killer (NK) Cell Activity: A key aspect of its immunomodulatory action is the significant increase in the cytotoxicity of NK cells.[4][9] This is achieved, in part, by inducing the expression of NKG2D ligands on virus-infected target cells, making them more susceptible to NK cell-mediated killing.[10][11]
-
Cytokine Modulation: The compound upregulates the production of pro-inflammatory cytokines such as Interleukin-2 (B1167480) (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), while suppressing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[12][13] This cytokine profile is indicative of a robust antiviral state.
Direct Antiviral Properties
In addition to its effects on the immune system, Inosine Pranobex is believed to possess direct antiviral activity. The proposed mechanism involves the inhibition of viral genetic material synthesis at the level of the host cell's ribosomes.[14][15] It is hypothesized that the compound alters the ribosomal structure or function in a way that favors the translation of host mRNA over viral mRNA.[15] This leads to a reduction in the synthesis of viral proteins and, consequently, inhibits viral replication.[1] This virostatic effect has been observed against a range of both RNA and DNA viruses.[14]
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 4. Inosine Pranobex Deserves Attention as a Potential Immunomodulator to Achieve Early Alteration of the COVID-19 Disease Course - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]
- 7. Ability of isoprinosine to restore interleukin-2 production and T cell proliferation in autoimmune mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulatory effect of isoprinosine on lymphocyte proliferative response under immunodepressive conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of isoprinosine on natural killer cell activity of blood mononuclear cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 15. Anti-herpesvirus action of isoprinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Acedoben: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acedoben, chemically known as p-acetamidobenzoic acid (PAcBA), is a key component of Inosine (B1671953) Pranobex (also referred to as inosiplex or isoprinosine), a synthetic immunomodulatory agent. Inosine Pranobex is a complex of inosine and the p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol (dimepranol, DiP) in a 1:3 molar ratio. This technical guide provides a detailed overview of the current understanding of the pharmacokinetics and metabolism of this compound, based on available data from human and animal studies. The guide includes a summary of quantitative pharmacokinetic parameters, detailed experimental methodologies where available, and visualizations of metabolic pathways and experimental workflows.
Introduction
This compound is an integral part of Inosine Pranobex, a drug utilized for its immunomodulatory and antiviral properties. The therapeutic effects of Inosine Pranobex are attributed to its complex nature, with each component contributing to its overall pharmacological profile. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its effective and safe use in clinical practice and for guiding further drug development efforts. This document synthesizes the available scientific literature on the pharmacokinetics and metabolism of this compound.
Pharmacokinetics
Following oral administration of Inosine Pranobex, the complex dissociates, and its components, including this compound (PAcBA), are absorbed.
Absorption
This compound is rapidly absorbed from the gastrointestinal tract after oral administration of Inosine Pranobex.
Distribution
Specific details on the volume of distribution for this compound in humans are not extensively documented in the available literature.
Metabolism
The primary route of metabolism for this compound in humans is through conjugation. The major metabolite identified is the O-acylglucuronide of p-acetamidobenzoic acid.[1] In rhesus monkeys, in addition to the major O-acylglucuronide metabolite, a minor metabolite, the hippuric acid conjugate of PAcBA, has also been identified.[2][3] The dimepranol (DiP) component is metabolized to its N-oxide.[2][3] The inosine component of Inosine Pranobex is metabolized to uric acid.
Excretion
The metabolites of this compound are primarily excreted in the urine. Studies have shown that nearly all metabolites of both this compound and dimepranol are recovered in the urine within 8 to 24 hours following administration.
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of p-Acetamidobenzoic Acid (this compound) in Healthy Human Volunteers after a Single Oral Dose of Inosine Pranobex.
| Parameter | Value | Species | Dose | Reference |
| Cmax (Peak Plasma Concentration) | ~7 - 9.4 µg/mL | Human | 1 g Inosine Pranobex | [2][4][5] |
| Tmax (Time to Peak Concentration) | 1 hour | Human | 1 g Inosine Pranobex | [2][4][5] |
| Elimination Half-Life (t½) | 50 minutes* | Human | Not Specified | [2] |
| AUC (Area Under the Curve) | Data not available | - | - | - |
| Clearance (CL) | Data not available | - | - | - |
| Volume of Distribution (Vd) | Data not available | - | - | - |
*Note: The reported half-life of 50 minutes is for Inosine Pranobex, and it is not explicitly stated whether this refers to this compound, dimepranol, or the parent complex.
Table 2: Pharmacokinetic Parameters of N,N-dimethylamino-2-propanol (Dimepranol) in Healthy Human Volunteers after a Single Oral Dose of Inosine Pranobex.
| Parameter | Value | Species | Dose | Reference |
| Cmax (Peak Plasma Concentration) | ~3.7 - 4 µg/mL | Human | 1 g Inosine Pranobex | [2][4][5] |
| Tmax (Time to Peak Concentration) | 1 - 2 hours | Human | 1 g Inosine Pranobex | [4][5] |
| Elimination Half-Life (t½) | 50 minutes* | Human | Not Specified | [2] |
*Note: The reported half-life of 50 minutes is for Inosine Pranobex, and it is not explicitly stated whether this refers to this compound, dimepranol, or the parent complex.
Experimental Protocols
Detailed experimental protocols for human pharmacokinetic studies of this compound are not fully described in the available literature. However, based on publications focusing on analytical methodology, a general workflow can be inferred.
Bioanalytical Method for Quantification of this compound in Human Plasma
A sensitive and specific method for the simultaneous quantification of p-acetamidobenzoic acid (PAcBA) and N,N-dimethylamino-2-propanol (DiP) in human plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Sample Preparation: Protein precipitation of plasma samples is performed using acetonitrile (B52724).[6][7]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Validation: The method was validated for linearity, precision, accuracy, and sensitivity, with a limit of detection of 10 ng/mL for PAcBA.[6]
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathway of this compound (p-acetamidobenzoic acid) as identified in humans and rhesus monkeys.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines a typical experimental workflow for the pharmacokinetic analysis of this compound in human plasma.
References
- 1. drugfuture.com [drugfuture.com]
- 2. Inosiplex: metabolism and excretion of the dimethylaminoisopropanol and p-acetamidobenzoic acid components in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public.pensoft.net [public.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. Inosine pranobex. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Inosine Pranobex | Semantic Scholar [semanticscholar.org]
Cellular Targets of Acedoben in the Immune System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acedoben, also known as Inosine (B1671953) Pranobex, is a synthetic immunomodulatory agent with a well-documented history of use in treating various viral infections. Its therapeutic efficacy is largely attributed to its ability to potentiate the host's immune response rather than acting directly on pathogens. This technical guide provides a comprehensive overview of the cellular targets of this compound within the immune system, focusing on its effects on T-lymphocytes, Natural Killer (NK) cells, and macrophages. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and professionals in the field of immunology and drug development.
Introduction
This compound (Inosine Pranobex) is a drug that enhances cell-mediated immunity, particularly in immunocompromised individuals.[1] It is a synthetic compound composed of inosine and the p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol in a 1:3 molar ratio.[2] The primary immunomodulatory activities of this compound include the enhancement of T-lymphocyte proliferation and function, augmentation of Natural Killer (NK) cell cytotoxicity, and modulation of cytokine production, steering the immune response towards a Th1 phenotype.[3][4] This guide will delve into the specific cellular and molecular interactions of this compound within the immune system.
T-Lymphocytes: Orchestrators of the Adaptive Immune Response
This compound has been shown to significantly impact T-lymphocyte function, a cornerstone of the adaptive immune system. Its effects are characterized by the potentiation of T-cell activation, proliferation, and differentiation.
Enhancement of T-Lymphocyte Proliferation
This compound enhances the proliferative response of lymphocytes when they are stimulated by mitogens such as phytohemagglutinin (PHA) or antigens.[5][6] It does not, however, appear to be a mitogen itself.[5] This suggests that this compound acts as a co-stimulatory signal, augmenting the response of already activated T-cells.
Quantitative Data: T-Lymphocyte Proliferation
| Cell Type | Mitogen/Antigen | This compound (Inosine Pranobex) Concentration | Observed Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | Not specified | Potentiates proliferation | [6] |
| Human Lymphocytes | Soluble antigens | Not specified | Significantly enhances specific proliferative responses | [5] |
| Human Lymphocytes | Anti-CD3 | Not specified | Enhances proliferative response | [5] |
Modulation of T-Lymphocyte Subsets
Clinical studies have demonstrated that this compound treatment can lead to an increase in the number of circulating T-lymphocytes, particularly CD3+ and CD4+ helper T-cells.[1] In some patient populations, such as those with HIV, this compound has been observed to help preserve the CD4/CD8 cell ratio.
Quantitative Data: T-Lymphocyte Subsets in Pediatric Patients
| Lymphocyte Subset | Before Treatment (cells/µL) | After Treatment (cells/µL) | p-value | Reference |
| CD3+ T-lymphocytes | 1875 ± 621 | 2245 ± 712 | p=0.02 | [1] |
| CD4+ T-lymphocytes | 1102 ± 412 | 1354 ± 489 | p=0.02 | [1] |
Data presented as mean ± standard deviation.
Experimental Protocol: T-Lymphocyte Proliferation Assay (CFSE-based)
This protocol outlines a method to assess T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (Inosine Pranobex)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA))
-
CFSE staining solution
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend PBMCs in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
Add CFSE to the cell suspension to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 x 10^5 cells per well in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with a T-cell mitogen (e.g., PHA at 5 µg/mL). Include unstimulated and vehicle controls.
-
Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
Experimental Workflow for T-Cell Proliferation Assay
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. Inosine pranobex. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
Acedoben's Immunomodulatory Impact on T-Lymphocyte Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acedoben, the active component of Inosine (B1671953) Pranobex, is a synthetic immunomodulatory agent with a well-documented history of enhancing cell-mediated immunity, particularly T-lymphocyte function. This technical guide provides an in-depth analysis of the quantitative effects of this compound on T-lymphocyte populations, proliferation, and cytokine production. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers in immunology and drug development.
Introduction
This compound, chemically known as the p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol and inosine in a 3:1 molar ratio, forms the core of the immunomodulatory drug Inosine Pranobex.[1][2] It has been utilized in the treatment of various viral infections and immunodeficient states, primarily attributed to its ability to potentiate T-lymphocyte and natural killer (NK) cell functions.[2][3] This document synthesizes the available scientific literature to present a detailed technical overview of this compound's effects on T-lymphocyte biology.
Quantitative Effects of this compound on T-Lymphocyte Function
This compound exerts a range of quantifiable effects on T-lymphocytes, from altering subset populations to modulating their functional responses. The following tables summarize the key quantitative data from clinical and in vitro studies.
Table 1: Effect of this compound on T-Lymphocyte Subsets
| Parameter | Treatment Group | Dosage | Duration | Result | p-value | Reference |
| CD3+ T-Lymphocytes | Children with cellular immunodeficiency (n=30) | 50 mg/kg b.w./day | 10 days/month for 3 months | Statistically significant increase in cell number | p=0.02 | [4] |
| CD4+ T-Helper Lymphocytes | Children with cellular immunodeficiency (n=30) | 50 mg/kg b.w./day | 10 days/month for 3 months | Statistically significant increase in cell number | p=0.02 | [4] |
Table 2: Effect of this compound on T-Lymphocyte Proliferation
| Assay | Cell Type | Stimulant | This compound Concentration | Result | p-value | Reference |
| Lymphocyte Blastic Transformation Test | Peripheral blood lymphocytes from children with cellular immunodeficiency (n=30) | Phytohemagglutinin (PHA) | 50 mg/kg b.w./day (in vivo) | Statistically significant improvement of function | p=0.005 | [4] |
Table 3: Effect of this compound on Cytokine Production by T-Lymphocytes
| Cytokine | Cell Type | Stimulant | This compound Concentration | Incubation Time | Result (Compared to Stimulated Control) | Reference |
| TNF-α | Human Peripheral Blood Lymphocytes | PHA (5 mg/L) | 50 mg/L | 24 hours | Significant Enhancement | [5] |
| TNF-α | Human Peripheral Blood Lymphocytes | PHA (5 mg/L) | 100 mg/L | 24 hours | Significant Enhancement | [5] |
| TNF-α | Human Peripheral Blood Lymphocytes | PHA (5 mg/L) | 200 mg/L | 24 hours | Significant Enhancement | [5] |
| TNF-α | Human Peripheral Blood Lymphocytes | PHA (5 mg/L) | 50 mg/L | 72 hours | Significant Enhancement | [5] |
| TNF-α | Human Peripheral Blood Lymphocytes | PHA (5 mg/L) | 100 mg/L | 72 hours | Significant Enhancement | [5] |
| TNF-α | Human Peripheral Blood Lymphocytes | PHA (5 mg/L) | 200 mg/L | 72 hours | Significant Enhancement | [5] |
| IFN-γ | Human Peripheral Blood Lymphocytes | PHA (5 mg/L) | 50 mg/L | 72 hours | Enhancement | [5] |
| IFN-γ | Human Peripheral Blood Lymphocytes | PHA (5 mg/L) | 100 mg/L | 72 hours | Enhancement | [5] |
| IFN-γ | Human Peripheral Blood Lymphocytes | PHA (5 mg/L) | 200 mg/L | 72 hours | Enhancement | [5] |
| IL-10 | Human Peripheral Blood Lymphocytes | PHA (5 mg/L) | 50 mg/L | 24 hours | Dose-dependent suppression | [5] |
| IL-10 | Human Peripheral Blood Lymphocytes | PHA (5 mg/L) | 100 mg/L | 24 hours | Dose-dependent suppression | [5] |
| IL-10 | Human Peripheral Blood Lymphocytes | PHA (5 mg/L) | 200 mg/L | 24 hours | Dose-dependent suppression | [5] |
| IL-10 | Human Peripheral Blood Lymphocytes | PHA (5 mg/L) | 50 mg/L | 72 hours | Dose-dependent suppression | [5] |
| IL-10 | Human Peripheral Blood Lymphocytes | PHA (5 mg/L) | 100 mg/L | 72 hours | Dose-dependent suppression | [5] |
| IL-10 | Human Peripheral Blood Lymphocytes | PHA (5 mg/L) | 200 mg/L | 72 hours | Dose-dependent suppression | [5] |
Signaling Pathways Modulated by this compound
This compound's immunomodulatory effects are rooted in its ability to influence intracellular signaling cascades within T-lymphocytes, promoting a shift towards a T-helper 1 (Th1) phenotype. This is primarily achieved by augmenting the production of Th1-associated cytokines, such as IFN-γ and IL-2, while concurrently suppressing the production of the Th2-associated cytokine, IL-10.[2][5] The inosine component of this compound is thought to play a crucial role in these processes, potentially through its involvement in purine (B94841) metabolism and its interaction with adenosine (B11128) receptors.[6]
Caption: this compound's influence on T-cell signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to quantify the effects of this compound on T-lymphocyte function.
T-Lymphocyte Proliferation Assay (Lymphocyte Transformation Test)
This protocol is based on the principles of the Lymphocyte Transformation Test (LTT) used to assess cell-mediated immunity.
Objective: To quantify the proliferative response of T-lymphocytes to a mitogen in the presence or absence of this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL.
-
This compound (Inosine Pranobex) stock solution.
-
[³H]-Thymidine (1 µCi/well).
-
96-well flat-bottom culture plates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Cell Preparation: Isolate PBMCs from heparinized venous blood by Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate Setup: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Treatment Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of medium alone.
-
Stimulation: Add 50 µL of PHA solution (final concentration 5 µg/mL) to the stimulated wells. For unstimulated control wells, add 50 µL of medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.
-
Radiolabeling: 18 hours prior to the end of the incubation period, add 1 µCi of [³H]-Thymidine to each well.
-
Harvesting and Measurement: At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).
Caption: Workflow for T-lymphocyte proliferation assay.
Cytokine Production Analysis (ELISA)
Objective: To quantify the concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-10) in the supernatant of T-lymphocyte cultures.
Materials:
-
Supernatants from T-lymphocyte cultures (as prepared in the proliferation assay, but without radiolabeling).
-
Commercially available ELISA kits for the cytokines of interest.
-
ELISA plate reader.
Procedure:
-
Sample Collection: At the desired time points (e.g., 24 and 72 hours), centrifuge the culture plates and collect the supernatants.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add the culture supernatants and standards to the wells and incubate. d. Wash the plate and add the detection antibody. e. Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP). f. Wash the plate and add the substrate solution. g. Stop the reaction and measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Caption: Workflow for cytokine production analysis by ELISA.
Conclusion
This compound demonstrates a clear and quantifiable immunomodulatory effect on T-lymphocyte function. It promotes an increase in the number of T-lymphocytes, enhances their proliferative response to mitogens, and skews cytokine production towards a Th1 profile. This is characterized by an increase in pro-inflammatory cytokines such as TNF-α and IFN-γ, and a decrease in the anti-inflammatory cytokine IL-10. These effects are underpinned by the modulation of intracellular signaling pathways that favor Th1 differentiation and function. The detailed protocols and pathway visualizations provided in this guide offer a robust framework for further research into the immunotherapeutic applications of this compound.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Technical Guide to Acedoben: History, Physicochemical Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acedoben, chemically known as 4-acetamidobenzoic acid, is a derivative of p-aminobenzoic acid (PABA). While its history is not marked by a singular discovery event, its significance has grown through its identification as a metabolite of the local anesthetic benzocaine (B179285) and its crucial role as a component of the immunomodulatory drug Inosine Pranobex. This guide provides a comprehensive overview of the historical context, detailed physicochemical properties, and established experimental protocols for the synthesis of this compound.
History and Discovery
The history of this compound is intrinsically linked to its precursor, p-aminobenzoic acid (PABA), which has been a known chemical compound since 1863.[1] this compound itself, the acetylated form of PABA, appears in the scientific literature primarily in the context of its metabolic and pharmaceutical roles. It is recognized as a metabolite of benzocaine.[2][3][4]
Its most prominent application is as a salt with dimepranol in the pharmaceutical drug Inosine Pranobex (also known as Inosine this compound Dimepranol or Isoprinosine).[5] This drug is noted for its immunomodulatory and antiviral properties.[3] While a specific date or individual credited with the first synthesis of this compound is not well-documented, its preparation is a straightforward acetylation of PABA, a common organic chemistry reaction.
Physicochemical Properties
This compound is an off-white crystalline powder or appears as needles.[6] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| Chemical Name | 4-Acetamidobenzoic acid |
| Synonyms | N-Acetyl-PABA, 4-Carboxyacetanilide, PAAB |
| Molecular Formula | C₉H₉NO₃ |
| Molar Mass | 179.17 g/mol |
| Melting Point | 259 to 262 °C (decomposes) |
| Water Solubility | <0.1 g/100 mL at 21 °C |
| CAS Number | 556-08-1 |
Role in Inosine Pranobex and Mechanism of Action
This compound is a key component of Inosine Pranobex, where it is salified with dimepranol. Inosine Pranobex is recognized for its ability to stimulate cell-mediated immune responses. The proposed mechanism of action involves the potentiation of T-lymphocyte and natural killer (NK) cell functions, as well as enhancing the production of certain cytokines. While this compound itself is not the primary immunomodulatory agent, its presence as a salt is integral to the formulation and activity of the drug.
Below is a diagram illustrating the proposed immunomodulatory signaling pathway of Inosine Pranobex, of which this compound is a constituent part.
Caption: Proposed immunomodulatory pathway of Inosine Pranobex.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound (4-acetamidobenzoic acid) is typically achieved through the acetylation of p-aminobenzoic acid (PABA). Below are detailed methodologies for this synthesis.
Acetylation of p-Aminobenzoic Acid
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Acetic anhydride (B1165640)
-
Acetone
-
5% aqueous sodium carbonate solution
-
1 M hydrochloric acid
-
Ice bath
-
Stirring apparatus
-
Büchner funnel and filtration apparatus
-
Oven
Procedure:
-
Dissolve 10.0 g of p-aminobenzoic acid in 100 mL of 5% aqueous sodium carbonate solution in a 250 mL beaker.
-
In a separate flask, prepare a solution of 10 mL of acetic anhydride in 20 mL of acetone.
-
Cool the p-aminobenzoic acid solution in an ice bath with continuous stirring.
-
Add the acetic anhydride solution dropwise to the stirred PABA solution over a period of 15-20 minutes.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Slowly add 50 mL of 1 M hydrochloric acid to the reaction mixture to precipitate the product.
-
Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold water.
-
Dry the product in an oven at 100 °C to obtain 4-acetamidobenzoic acid.
Source:[8]
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a compound with a history rooted in the broader development of organic chemistry and pharmacology. While not a therapeutic agent in its own right, its role as a key component of Inosine Pranobex underscores its importance in drug formulation. The well-established methods for its synthesis and its defined physicochemical properties make it a readily accessible compound for research and development in the pharmaceutical sciences. This guide provides a foundational technical overview for professionals engaged in these fields.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-acetamidobenzoic acid | 556-08-1 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (CAS 556-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. benchchem.com [benchchem.com]
Acedoben's involvement in cell signaling pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acedoben, as a component of the immunomodulatory agent Inosine this compound Dimepranol (IAD), plays a significant role in the intricate network of cellular signaling pathways, primarily augmenting the host's immune response. This document provides a comprehensive overview of the molecular mechanisms and cellular effects of this compound-containing compounds, with a focus on their application in immunology and virology. We will delve into the quantitative effects on key immune cells, detail the experimental protocols for assessing these effects, and provide visual representations of the involved signaling cascades.
Introduction
Inosine this compound Dimepranol (IAD), also known as Inosine Pranobex, is a synthetic compound that has been recognized for its antiviral and immunomodulatory properties.[1][2] Its mechanism of action is not directed at the viral particles themselves but rather at enhancing the host's immune system to effectively combat infections.[1][2] This guide will focus on the cellular and molecular signaling pathways modulated by this compound.
Core Mechanism of Action: Immunomodulation
The primary therapeutic action of Inosine this compound Dimepranol is the potentiation of the host's immune response. This is achieved through the modulation of T-lymphocyte and Natural Killer (NK) cell functions, as well as the regulation of cytokine and immunoglobulin production.[1][2]
T-Lymphocyte Modulation
IAD has been shown to promote the proliferation and differentiation of T-lymphocytes.[3] It particularly enhances the Th1-type immune response, which is crucial for clearing intracellular pathogens.[4] This is characterized by an increase in the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α).[4]
Natural Killer (NK) Cell Activity
The compound significantly enhances the cytotoxic activity of NK cells, which are a critical component of the innate immune system responsible for eliminating virally infected and cancerous cells.[5][6]
Quantitative Data
The following tables summarize the quantitative effects of Inosine this compound Dimepranol observed in various in vitro studies.
Table 1: In Vitro Cell Viability
| Cell Line | IC50 (µg/mL) | Assay Type |
| BALB/3T3 | 500 | MTT Assay |
| HepG2 | 100 | MTT Assay |
| Data sourced from a study on the influence of Inosine Pranobex on cell viability.[7] |
Table 2: Dose-Dependent Effect on Cytokine Secretion
| Cytokine | Concentration of Inosine Pranobex (mg/L) | Effect |
| TNF-α | 50, 100, 200 | Significant enhancement of secretion |
| IFN-γ | 50, 100, 200 | Enhancement of secretion (significant in 72-hour cultures) |
| IL-10 | 50, 100, 200 | Dose-dependent suppression of production |
| Data from a study on the immunomodulatory effects on cytokine production by human lymphocytes stimulated with phytohemagglutinin (PHA).[4] |
Signaling Pathways
Immunomodulatory Signaling Cascade
The diagram below illustrates the proposed signaling pathway through which Inosine this compound Dimepranol exerts its immunomodulatory effects.
Caption: Immunomodulatory signaling pathway of Inosine this compound Dimepranol.
Experimental Workflow for Cytokine Quantification
The following diagram outlines the general workflow for quantifying cytokine levels in response to treatment with Inosine this compound Dimepranol.
Caption: Workflow for cytokine quantification via ELISA.
Experimental Protocols
Cell Proliferation ELISA (BrdU Assay)
This protocol is a general guideline for assessing cell proliferation using a BrdU colorimetric assay.
1. Cell Plating:
-
Plate cells in a 96-well plate at a density of 2,500-100,000 cells/well, depending on the cell growth rate.
-
Incubate the plate for 1-72 hours with the test substance (Inosine this compound Dimepranol).
2. BrdU Labeling:
-
Prepare a 10X BrdU solution and add it to each well for a final 1X concentration.
-
Incubate the plate for 1-24 hours.
3. Fixing and Denaturing:
-
Remove the medium from the wells. For suspension cells, centrifuge the plate at 300 x g for 10 minutes before removing the medium.
-
Add 100 µL/well of Fixing/Denaturing Solution and incubate at room temperature for 30 minutes.
-
Remove the solution.
4. Antibody Incubation:
-
Add 100 µL/well of a 1X BrdU detection antibody solution and incubate at room temperature for 1 hour.
-
Wash the plate three times with 1X Wash Buffer.
-
Add 100 µL/well of a 1X HRP-conjugated secondary antibody solution and incubate at room temperature for 30 minutes.
-
Wash the plate three times with 1X Wash Buffer.
5. Detection:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance at 450 nm.
Cytokine Quantification (ELISA)
This protocol provides a general framework for quantifying cytokine levels in cell culture supernatants.
1. Sample Preparation:
-
Collect cell culture supernatants after treatment with Inosine this compound Dimepranol.
-
If not used immediately, store samples at -20°C. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure:
-
Prepare all reagents, standards, and samples as per the manufacturer's instructions for the specific cytokine ELISA kit (e.g., Human IFN-γ ELISA Kit).
-
Add 100 µL of standard or sample to each well of the antibody-coated 96-well plate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Add 100 µL of prepared biotinylated antibody to each well and incubate for 1 hour at room temperature.
-
Add 100 µL of prepared Streptavidin solution to each well and incubate for 45 minutes at room temperature.
-
Add 100 µL of TMB One-Step Substrate Reagent to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
3. Data Analysis:
-
Read the absorbance at 450 nm immediately.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
NK Cell Cytotoxicity Assay (Chromium Release Assay)
This protocol outlines the steps for a standard chromium release assay to measure NK cell-mediated cytotoxicity.
1. Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 50 µL of chromium-51 (B80572) (0.05 mCi) and incubate for 1 hour at 37°C.
-
Wash the labeled cells twice with fresh RPMI medium.
2. Co-incubation:
-
Plate the labeled target cells in a 96-well plate.
-
Add effector NK cells at various effector-to-target ratios.
-
For background lysis, add medium only. For maximal lysis, add 5% Triton X-100.
-
Co-incubate the cells at 37°C for 1 hour.
3. Measurement of Chromium Release:
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
4. Calculation of Cytotoxicity:
-
Percent specific lysis is calculated as: ((experimental release - spontaneous release) / (maximal release - spontaneous release)) x 100.
Conclusion
This compound, as a key component of Inosine this compound Dimepranol, demonstrates significant involvement in crucial cell signaling pathways related to the immune response. Its ability to enhance Th1-mediated immunity, boost T-lymphocyte proliferation, and increase NK cell cytotoxicity underscores its therapeutic potential in conditions characterized by compromised immune function, particularly viral infections. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals exploring the immunomodulatory applications of this compound. Further research into the precise molecular interactions and downstream signaling events will continue to elucidate the full therapeutic scope of this compound.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. researchgate.net [researchgate.net]
- 5. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of isoprinosine on lymphocyte proliferation and natural killer cell activity following thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Inosine Pranobex on Cell Viability in Normal Fibroblasts and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Acedoben: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acedoben, a component of the immunomodulatory agent Inosine (B1671953) this compound Dimepranol (also known as Inosine Pranobex), has demonstrated a range of potential therapeutic applications, primarily centered around its ability to enhance the host immune response against viral infections. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, mechanism of action, and relevant experimental data. Quantitative data from clinical and preclinical studies are summarized for comparative analysis. Detailed experimental protocols for key immunological assays are provided, and the underlying signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.
Introduction
This compound is chemically p-acetamidobenzoic acid. It is a component of Inosine this compound Dimepranol, a synthetic compound that has been investigated for its immunomodulatory and antiviral properties. This guide will focus on the therapeutic applications and mechanisms attributed to the complete compound, as this compound is not used in isolation. The primary therapeutic indications explored include viral infections such as those caused by Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and the measles virus in the context of Subacute Sclerosing Panencephalitis (SSPE).
Therapeutic Applications and Efficacy
The therapeutic efficacy of Inosine this compound Dimepranol has been evaluated in various clinical settings. The following tables summarize the quantitative outcomes from key clinical trials.
Human Papillomavirus (HPV) Infections
Inosine this compound Dimepranol has been investigated as a monotherapy and as an adjuvant to conventional treatments for HPV-related conditions like genital warts.
Table 1: Clinical Efficacy of Inosine this compound Dimepranol in HPV-Related Conditions
| Indication | Treatment Regimen | Efficacy Endpoint | Result | Citation |
| Genital Warts (adjuvant therapy) | Inosine pranobex + conventional treatment | Success Rate | 94% (vs. 41% for conventional treatment alone) | [1] |
| Vulvar HPV Infection | 1 g Inosine pranobex three times daily for 6 weeks | Clinical Improvement | 63.5% (vs. 16.7% for placebo, P = 0.005) | [2] |
| Cervical HPV Infection | Inosine pranobex monotherapy | HPV Clearance (6 months) | 88% | [2] |
| Cervical HPV Infection | Inosine pranobex + combined treatment | HPV Clearance (6 months) | 93.5% | [2] |
Herpes Simplex Virus (HSV) Infections
Clinical studies have compared the efficacy of Inosine this compound Dimepranol with standard antiviral agents like acyclovir (B1169) for the management of recurrent herpes labialis (RHL) and recurrent herpes genitalis (RHG).
Table 2: Clinical Efficacy of Inosine this compound Dimepranol in Recurrent Herpes Simplex Virus Infections
| Indication | Comparator | Efficacy Endpoint | Result | Citation |
| Recurrent Herpes Labialis (RHL) | Acyclovir | Treatment Efficacy Rate | 98.55% (Inosine pranobex) vs. 97.06% (Acyclovir) (P = 0.559) | [3] |
| Recurrent Herpes Genitalis (RHG) | Acyclovir | 3-Month Clinical Recurrence Rate | 26.56% (Inosine pranobex) vs. 47.62% (Acyclovir) (P = 0.015) | [3] |
| First-attack Genital Herpes | Acyclovir | Healing Time and Viral Shedding | Acyclovir was superior | [4] |
Subacute Sclerosing Panencephalitis (SSPE)
Inosine this compound Dimepranol has been used in the management of SSPE, a rare and fatal neurological disorder caused by a persistent measles virus infection.
Table 3: Clinical Efficacy of Inosine this compound Dimepranol in Subacute Sclerosing Panencephalitis
| Study Design | Treatment Group | Control Group | Efficacy Endpoint | Result | Citation |
| Open Therapeutic Trial (n=15) | Isoprinosine | Untreated/Other Antivirals | Long-term Remission (≥2 years) | 33% (vs. ~5% in control groups) | [5] |
| International Multicenter Study | Inosiplex alone | Inosiplex + Interferon-alpha | Satisfactory Outcome (Stabilization/Improvement) | 34% (Inosiplex alone) vs. 35% (Combination) | [6] |
| Combined Therapy Trial | Interferon alpha + Inosine pranobex + Lamivudine | No treatment | Mortality Rate | 15.7% (3/19) vs. 46% (6/13) | [7] |
| Combined Therapy Trial | Interferon alpha + Inosine pranobex + Lamivudine | No treatment | Remission Rate | 36.8% (7/19) vs. 0% (0/13) | [7] |
Pharmacokinetics
Inosine this compound Dimepranol is rapidly absorbed after oral administration. The pharmacokinetic parameters of its components have been studied in healthy volunteers.
Table 4: Pharmacokinetic Parameters of Inosine this compound Dimepranol Components in Healthy Adults
| Component | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Elimination Half-life (minutes) |
| Inosine | Not specified | 1 | Not specified | 50 |
| p-Acetamidobenzoic acid (PAcBA) | Not specified | 1 | Not specified | 50 |
| N,N-dimethylaminoisopropanol (DIP) | Not specified | 1 | Not specified | 50 |
Note: The available literature often reports the pharmacokinetic properties of the compound as a whole, with rapid absorption and a short half-life for its components.
Mechanism of Action
Inosine this compound Dimepranol exerts its therapeutic effects through a dual mechanism: direct immunomodulation and potential antiviral activity.
Immunomodulatory Effects
The primary mechanism of action is the enhancement of the host's immune response. This is achieved through several pathways:
-
Enhancement of Cell-Mediated Immunity: It promotes the proliferation and differentiation of T-lymphocytes, particularly enhancing the function of T-helper (Th1) cells. This leads to an increased production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[8]
-
Modulation of Cytokine Production: It has been shown to increase the secretion of Th1 cytokines (IFN-γ, TNF-α) while suppressing the production of the Th2 cytokine Interleukin-10 (IL-10) in a dose-dependent manner.[8] This shift towards a Th1 response is crucial for an effective antiviral immune response.
-
Activation of Natural Killer (NK) Cells: Inosine this compound Dimepranol enhances the cytotoxic activity of NK cells. A key mechanism for this is the induction of NKG2D ligand expression on target cells (e.g., virus-infected or tumor cells).[9][10] This makes the target cells more recognizable and susceptible to NK cell-mediated killing.
Table 5: In Vitro Effects of Inosine this compound Dimepranol on Cytokine Production
| Cytokine | Effect | Cell Type | Stimulation |
| TNF-α | Increased secretion | Human peripheral blood lymphocytes | Phytohemagglutinin (PHA) |
| IFN-γ | Increased secretion | Human peripheral blood lymphocytes | Phytohemagglutinin (PHA) |
| IL-10 | Suppressed production (dose-dependent) | Human peripheral blood lymphocytes | Phytohemagglutinin (PHA) |
Potential Antiviral Properties
While the immunomodulatory effects are well-documented, a direct antiviral action has also been proposed. This is thought to involve the inosine component, which may interfere with viral RNA synthesis and translation, thereby inhibiting viral replication.
Signaling Pathways
The immunomodulatory effects of Inosine this compound Dimepranol are mediated through specific signaling pathways. The activation of NK cells, a critical component of its antiviral action, involves the NKG2D signaling pathway.
Caption: NKG2D-mediated activation of NK cells by Inosine this compound Dimepranol.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Inosine this compound Dimepranol's immunomodulatory effects.
Lymphocyte Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of lymphocytes as an indicator of proliferation in response to a mitogen, with and without the presence of Inosine this compound Dimepranol.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Phytohemagglutinin (PHA) mitogen
-
Inosine this compound Dimepranol (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI-1640 medium and resuspend to a final concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare different concentrations of Inosine this compound Dimepranol and add to the respective wells. Include a vehicle control.
-
Add PHA to the appropriate wells to a final concentration of 5 µg/mL. Include unstimulated control wells (cells only) and mitogen-only control wells.
-
Incubate the plate for 72 hours in a humidified incubator.
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
At the end of the incubation, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the Stimulation Index (SI) = (Absorbance of stimulated cells - Absorbance of unstimulated cells) / Absorbance of unstimulated cells.
Caption: Workflow for the MTT-based lymphocyte proliferation assay.
Cytokine Production Analysis (ELISA)
This protocol outlines the measurement of cytokine concentrations (e.g., TNF-α, IFN-γ, IL-10) in the supernatant of cultured lymphocytes.
Materials:
-
Supernatants from lymphocyte cultures (as prepared in the proliferation assay)
-
Cytokine-specific ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and culture supernatants to the respective wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate the cytokine concentrations based on the standard curve.
Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of NK cells to lyse target cells, a key function enhanced by Inosine this compound Dimepranol.
Materials:
-
Effector cells (NK cells)
-
Target cells (e.g., K562 cell line)
-
RPMI-1640 medium with 10% FBS
-
Sodium Chromate (51Cr)
-
Inosine this compound Dimepranol
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Label the target cells by incubating them with 51Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells three times to remove unincorporated 51Cr.
-
Resuspend the target cells to a concentration of 1 x 10^5 cells/mL.
-
Prepare effector cells (NK cells) at various effector-to-target (E:T) ratios.
-
Pre-incubate effector cells with different concentrations of Inosine this compound Dimepranol for a specified period (e.g., 24 hours).
-
In a 96-well V-bottom plate, add 100 µL of effector cells and 100 µL of labeled target cells to achieve the desired E:T ratios.
-
Include control wells for spontaneous release (target cells + medium) and maximum release (target cells + 5% Triton X-100).
-
Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.
-
After incubation, centrifuge the plate again, and carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatants using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Caption: Workflow for the Chromium-51 release NK cell cytotoxicity assay.
Conclusion
This compound, as a constituent of Inosine this compound Dimepranol, contributes to a potent immunomodulatory profile with significant therapeutic potential, particularly in the context of viral infections. The compound's ability to enhance cell-mediated immunity, modulate cytokine production, and activate NK cells provides a strong rationale for its clinical use. The quantitative data from clinical trials, while promising, highlight the need for further large-scale, well-controlled studies to firmly establish its efficacy across various indications. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic applications of this intriguing immunomodulatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tkilac.com [tkilac.com]
- 4. Treatment of first-attack genital herpes--acyclovir versus inosine pranobex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoprinosine in subacute sclerosing panencephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized treatment study of inosiplex versus combined inosiplex and intraventricular interferon-alpha in subacute sclerosing panencephalitis (SSPE): international multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Investigation of the Current Subacute Sclerosing Panencephalitis (SSPE) Treatment Options to Improve Patient Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Acedoben's Impact on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedoben, a component of Inosine this compound Dimepranol (also known as Inosine Pranobex or Isoprinosine), is a synthetic immunomodulatory agent with demonstrated antiviral properties. Its mechanism of action is not directly antiviral but is primarily achieved through the potentiation of the host's immune response. A key aspect of this immunomodulation is its significant impact on the production and regulation of cytokines, the signaling proteins that orchestrate the immune response. This document provides a detailed overview of this compound's effects on cytokine profiles, the underlying signaling pathways, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: A Shift Towards Th1 Immunity
Inosine Pranobex functions by restoring compromised cell-mediated immunity. It stimulates T-lymphocyte differentiation and proliferation, enhances the functions of Natural Killer (NK) cells, and potentiates the chemotaxis and phagocytosis of neutrophils and macrophages.
The primary effect of this compound on cytokine production is the induction of a T-helper 1 (Th1) type response. This is characterized by an increase in pro-inflammatory cytokines that are crucial for cell-mediated immunity against intracellular pathogens, such as viruses. Concurrently, it tends to suppress the T-helper 2 (Th2) response, which is associated with humoral (antibody-mediated) immunity and allergic reactions.
Quantitative Impact on Cytokine Production
Studies on mitogen-stimulated human peripheral blood lymphocytes have provided quantitative insights into how this compound modulates cytokine levels. The primary findings are summarized below. It is important to note that this compound shows minimal to no effect on resting (unstimulated) lymphocytes; its activity is evident upon immune activation.
| Cytokine | Family | Associated Immune Response | Effect of this compound | Time Course & Conditions |
| Interleukin-1 (IL-1) | Pro-inflammatory | Th1 | Increase | Potentiates production by monocytes and macrophages. |
| Interleukin-2 (IL-2) | Pro-inflammatory | Th1 | Increase | Upregulates production and expression of the IL-2 receptor (CD25) on T-cells. |
| Interferon-gamma (IFN-γ) | Pro-inflammatory | Th1 | Significant Increase | Observed in 72-hour stimulated lymphocyte cultures. |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Th1 | Significant Increase | Observed in both 24-hour and 72-hour stimulated lymphocyte cultures. |
| Interleukin-4 (IL-4) | Anti-inflammatory | Th2 | Decrease | Observed in stimulated lymphocyte cultures. |
| Interleukin-5 (IL-5) | Anti-inflammatory | Th2 | Decrease | Observed in stimulated lymphocyte cultures. |
| Interleukin-10 (IL-10) | Anti-inflammatory / Regulatory | Th2 | Significant Decrease | Dose-dependent suppression observed in both 24-hour and 72-hour stimulated cultures. |
Signaling Pathways and Mechanisms
This compound's influence on cytokine production is a result of its ability to modulate intracellular signaling cascades. While the complete mechanism is still under investigation, it is understood to potentiate signals initiated by mitogens or antigens.
Modulation of Th1/Th2 Balance
This compound promotes the differentiation of T-helper cells towards the Th1 lineage. This results in the upregulation of transcription factors that drive the expression of Th1-associated cytokines (IL-2, IFN-γ, TNF-α) and the concurrent suppression of factors that drive Th2 cytokine production (IL-4, IL-10).
Downstream Signaling: The JAK-STAT Pathway
The cytokines upregulated by this compound, particularly IFN-γ and IL-2, exert their effects through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. This is a primary signaling cascade for a wide range of cytokines and growth factors.
-
Receptor Binding: IFN-γ or IL-2 binds to its specific receptor complex on the cell surface.
-
JAK Activation: This binding brings the associated JAKs (e.g., JAK1 and JAK2 for IFN-γ; JAK1 and JAK3 for IL-2) into close proximity, allowing them to phosphorylate and activate each other.
-
STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the cytokine receptor.
-
STAT Docking and Activation: These phosphorylated sites serve as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.
-
Dimerization and Translocation: The phosphorylated STATs detach from the receptor, form dimers (homo- or heterodimers), and translocate into the nucleus.
-
Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes responsible for the pro-inflammatory and antiviral cellular response.
Experimental Protocols
The following section details a generalized methodology for assessing the in vitro impact of this compound on cytokine production by human lymphocytes, based on published studies.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To isolate a mixed population of lymphocytes and monocytes from whole blood.
-
Method:
-
Collect whole blood from healthy human donors into heparinized tubes.
-
Dilute the blood 1:1 with sterile Phosphate-Buffered Saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the layer of mononuclear cells (the "buffy coat") at the plasma-gradient interface.
-
Wash the isolated cells twice with PBS or cell culture medium to remove platelets and gradient medium.
-
Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1% penicillin-streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
-
Cell Culture and Stimulation
-
Objective: To culture the isolated cells and activate them to produce cytokines.
-
Method:
-
Plate the PBMCs in 96-well culture plates at a density of approximately 1 x 10⁶ cells/mL.
-
Add a mitogen, such as Phytohemagglutinin (PHA), at a final concentration of 5 µg/mL to stimulate lymphocyte activation and cytokine secretion.
-
Simultaneously, treat the cells with varying concentrations of Inosine Pranobex (e.g., 50, 100, 200 mg/L). Include an untreated (stimulated) control and an unstimulated control.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
-
Sample Collection and Cytokine Measurement
-
Objective: To collect cell supernatants and quantify the levels of specific cytokines.
-
Method:
-
After specified incubation periods (e.g., 24 and 72 hours), centrifuge the culture plates to pellet the cells.
-
Carefully collect the cell-free supernatant from each well.
-
Store supernatants at -80°C until analysis.
-
Quantify cytokine concentrations (TNF-α, IFN-γ, IL-10, etc.) in the supernatants using a multiplex bead-based immunoassay (e.g., Cytometric Bead Array) or individual Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's protocols.
-
Conclusion
This compound, as a component of Inosine Pranobex, exerts a significant and targeted influence on cytokine production. By promoting a Th1-dominant immune profile—characterized by increased levels of IL-1, IL-2, IFN-γ, and TNF-α, and decreased levels of IL-4, IL-5, and IL-10—it effectively enhances cell-mediated immunity. This immunomodulatory action, which restores deficient immune responses, is central to its therapeutic efficacy in treating various viral infections. The experimental data consistently support its role as a potent modulator of the cytokine network, providing a clear rationale for its use in clinical settings where a robust Th1 response is beneficial. Further research into the precise molecular targets within lymphocyte signaling pathways will continue to refine our understanding of this important immunopharmaceutical agent.
Acedoben's Role in Therapeutics: An In-Depth Analysis of Inosine Acedoben Dimepranol as a Standalone and Adjunctive Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acedoben itself is not a standalone therapeutic agent but is a key component of the synthetic immunomodulatory complex Inosine (B1671953) this compound Dimepranol (IAD), also known as Inosine Pranobex or Isoprinosine. This technical guide provides a comprehensive overview of IAD, clarifying its role as both a monotherapy and an adjunctive treatment for various viral infections. The efficacy of IAD stems from its ability to enhance the host's immune response, rather than directly targeting viral replication. This document details the mechanism of action, summarizes clinical trial data, outlines experimental protocols, and provides visual representations of key pathways and workflows to elucidate the therapeutic utility of this complex.
Introduction: Deconstructing Inosine this compound Dimepranol
Inosine this compound Dimepranol is a synthetic compound composed of inosine and the p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol (dimepranol this compound) in a 1:3 molar ratio. This compound, or p-acetamidobenzoic acid, is an integral part of this complex, which functions as a multifaceted immunomodulator. IAD has been licensed in numerous countries for the treatment of cell-mediated immune deficiencies associated with a range of viral infections.
Mechanism of Action: An Immunostimulatory Approach
IAD's primary mechanism of action is the potentiation of the host's immune system, particularly cell-mediated immunity. It does not exert a direct antiviral effect but rather enhances the body's ability to combat viral pathogens. The key immunomodulatory effects of IAD include:
-
T-Lymphocyte Modulation : IAD promotes the differentiation and proliferation of T-lymphocytes. It has been shown to augment the function of both helper and suppressor T-cells.
-
Enhancement of Natural Killer (NK) Cell Activity : Clinical studies have demonstrated that IAD can lead to an early and sustained increase in the number and cytotoxic activity of NK cells, which are crucial for the early control of viral infections.
-
Cytokine Production Modulation : IAD influences the production of key cytokines. It has been observed to increase the secretion of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), which are characteristic of a Th1-type immune response.
This immunomodulatory activity is believed to restore or enhance the immune response in individuals with compromised immunity, thereby aiding in the resolution of viral infections.
Therapeutic Applications: Standalone vs. Adjunctive Therapy
Clinical evidence supports the use of Inosine this compound Dimepranol in both standalone and adjunctive capacities, depending on the viral indication.
Standalone Therapeutic Applications
IAD has been investigated as a monotherapy in several viral infections, with notable applications in:
-
Subacute Sclerosing Panencephalitis (SSPE) : In this rare and fatal complication of measles, IAD has been used as a standalone treatment. Open therapeutic trials have reported long-term remissions in a significant percentage of patients treated with IAD alone.
-
Recurrent Herpes Simplex Virus (HSV) Infections : The efficacy of IAD as a monotherapy for recurrent herpes labialis (RHL) and recurrent herpes genitalis (RHG) has been evaluated in clinical trials. In a multicenter, randomized study, IAD was found to be as effective as acyclovir (B1169) in treating acute episodes of RHL and RHG. Notably, the short-term clinical recurrence rate for RHG at 3 months was significantly lower in the IAD group compared to the acyclovir group. However, other studies have shown conflicting results, with one double-blind, placebo-controlled crossover study finding no significant difference between IAD and placebo for recurrent HSV infections. Another study on first-attack genital herpes found acyclovir to be superior in terms of healing time and viral shedding.
Adjunctive Therapeutic Applications
IAD has demonstrated significant efficacy as an adjunctive therapy, where it is co-administered with other treatments to enhance their effectiveness.
-
Human Papillomavirus (HPV) Infections (Genital Warts) : IAD is used as an adjuvant to conventional destructive therapies such as podophyllin or CO2 laser for the treatment of genital warts. Clinical studies have shown that the combination of IAD with these methods significantly reduces the relapse rate compared to destructive methods alone.
-
Subacute Sclerosing Panencephalitis (SSPE) : While used as a monotherapy, IAD is also a component of combination therapy for SSPE, often administered with interferon-alpha and other antiviral agents, which has shown higher rates of remission or improvement compared to single-agent treatments.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative data from key clinical trials evaluating the efficacy of Inosine this compound Dimepranol.
| Table 1: Efficacy of IAD in Subacute Sclerosing Panencephalitis (SSPE) | |
| Study Design | Outcome |
| Open therapeutic trial (monotherapy) | Long-term remission in 33% of patients. |
| Comparative study (combination therapy with interferon-alpha) | Remission/improvement rates of 44% versus 5-9% in untreated cases. |
| Long-term therapy study | Significantly more frequent 3-year survival in the IAD-treated group compared to the untreated group. |
| Table 2: Efficacy of IAD in Human Papillomavirus (HPV) - Genital Warts | |
| Study Design | Outcome |
| Combination therapy (destruction + IAD) vs. destruction alone | 8-month relapse rate: 7% in the combination therapy group vs. 32% in the destruction-only group. |
| Table 3: Efficacy of IAD in Recurrent Herpes Simplex Virus (HSV) Infections | |
| Study Design | Outcome |
| Multicenter randomized trial (IAD vs. acyclovir for RHL and RHG) | RHL: No significant difference in total symptom score or efficacy rates between IAD and acyclovir. |
| RHG: 3-month clinical recurrence rate: 26.56% for IAD vs. 47.62% for acyclovir (P = 0.015). | |
| Double-blind, placebo-controlled crossover study (recurrent HSV) | No substantial differences between IAD and placebo in the frequency of occurrence or healing of lesions. |
| Double-blind trial (first-attack genital herpes, IAD vs. acyclovir) | Acyclovir-treated patients had a shorter healing time and duration of viral shedding than those treated with IAD. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Inosine this compound Dimepranol are outlined below.
Lymphocyte Immunophenotyping in Healthy Volunteers
Objective: To assess the in vivo effects of IAD on circulating lymphocyte subsets.
Methodology:
-
Subject Recruitment: Healthy volunteers are screened for their in vitro response to IAD.
-
Drug Administration: Subjects receive a daily oral dose of IAD (e.g., 1g four times a day) for a specified period (e.g., 14 days).
-
Blood Sampling: Peripheral blood samples are collected at baseline and at multiple time points during and after IAD administration.
-
Lymphocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Antibody Staining: PBMCs are stained with a panel of fluorescently-labeled monoclonal antibodies specific for various lymphocyte surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, and CD56 for NK cells).
-
Flow Cytometry Analysis: Stained cells are analyzed using a flow cytometer to quantify the percentage and absolute number of different lymphocyte subsets.
-
Data Analysis: Changes in lymphocyte populations over the course of treatment are statistically analyzed to determine the effect of IAD.
Natural Killer (NK) Cell Cytotoxicity Assay
Objective: To measure the functional activity of NK cells in response to IAD treatment.
Methodology:
-
Effector Cell Preparation: NK cells are isolated from PBMCs of subjects treated with IAD or a placebo.
-
Target Cell Preparation: A susceptible target cell line (e.g., K562) is labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Co-incubation: The effector NK cells are co-incubated with the labeled target cells at various effector-to-target (E:T) ratios.
-
Cytotoxicity Measurement: The release of the label from the target cells, which indicates cell lysis, is measured. For fluorescent dyes, this is often done using a fluorometer or flow cytometer. For radioactive isotopes, a gamma counter is used.
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Data Analysis: The cytotoxic activity of NK cells from the IAD-treated group is compared to that of the control group.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Inosine this compound Dimepranol
Caption: Immunomodulatory pathway of Inosine this compound Dimepranol (IAD).
Experimental Workflow for a Clinical Trial
Caption: A generalized workflow for a randomized controlled clinical trial of IAD.
Conclusion
This compound is not used as a standalone therapeutic agent but is a crucial component of the immunomodulatory drug, Inosine this compound Dimepranol. IAD has a well-defined role in the treatment of various viral infections, acting primarily by enhancing the host's cell-mediated immunity. Clinical data supports its use as both a monotherapy and an adjunctive therapy. As a monotherapy, it has shown efficacy in certain conditions like SSPE and has been compared to standard antivirals for recurrent herpes simplex with some favorable outcomes. Its role as an adjunctive therapy is particularly evident in the treatment of HPV-related genital warts, where it significantly improves the efficacy of conventional treatments. The decision to use IAD as a standalone or adjunctive agent is dependent on the specific viral infection and the patient's immune status. Further well-controlled clinical trials will continue to refine the optimal therapeutic positioning of this immunomodulatory complex.
The Synthesis of 4-Acetamidobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 4-acetamidobenzoic acid, a key intermediate in the pharmaceutical and chemical industries. This document details the experimental protocols, reaction parameters, and comparative quantitative data for the most prevalent synthesis methodologies.
Introduction
4-Acetamidobenzoic acid, also known as N-acetyl-p-aminobenzoic acid, is a derivative of p-aminobenzoic acid (PABA). Its synthesis is a fundamental process in organic chemistry with significant applications in the development of various therapeutic agents. This guide will focus on the two most common and practical laboratory-scale synthetic pathways: the acetylation of p-aminobenzoic acid and the oxidation of N-p-tolylacetamide.
Synthetic Pathways
The synthesis of 4-acetamidobenzoic acid can be efficiently achieved through two primary methods, each with its own set of advantages and considerations.
Method 1: Acetylation of p-Aminobenzoic Acid (PABA)
This method involves the direct acetylation of the amino group of p-aminobenzoic acid. The reaction is typically carried out using an acetylating agent such as acetyl chloride or acetic anhydride. The acetylation protects the amino group, a common strategy in multi-step syntheses.
Caption: Synthetic pathway for 4-acetamidobenzoic acid via acetylation of PABA.
Method 2: Oxidation of N-p-tolylacetamide
An alternative route involves the oxidation of the methyl group of N-p-tolylacetamide (also known as p-acetotoluidide). This method is particularly useful when starting from p-toluidine, which is first acetylated to form N-p-tolylacetamide, followed by oxidation. A strong oxidizing agent, such as potassium permanganate (B83412), is required for this transformation.
Caption: Two-step synthesis of 4-acetamidobenzoic acid starting from p-toluidine.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis, purification, and characterization of 4-acetamidobenzoic acid.
Protocol for Method 1: Acetylation of p-Aminobenzoic Acid
This protocol is adapted from a procedure utilizing acetyl chloride as the acetylating agent.
Materials:
-
p-Aminobenzoic acid (PABA)
-
4% Sodium hydroxide (B78521) (NaOH) solution
-
Acetyl chloride
-
Acetone
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a suitable flask, dissolve 6.86 g (0.05 mol) of p-aminobenzoic acid in 50 mL of 4% sodium hydroxide solution.
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Slowly add 2 mL (0.028 mol) of acetyl chloride dropwise, followed by the dropwise addition of 3 mL of acetone.
-
Continue stirring and sonicate the resulting solution for 1 hour.
-
Carefully add saturated sodium bicarbonate solution until effervescence ceases to neutralize any excess acid.
-
Acidify the solution with concentrated HCl.
-
The product, 4-acetamidobenzoic acid, will precipitate as a white solid.
-
Filter the solid under suction and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 4-acetamidobenzoic acid.
-
Dry the purified crystals.
Protocol for Method 2: Oxidation of N-p-tolylacetamide
This protocol outlines the oxidation of N-p-tolylacetamide using potassium permanganate.
Materials:
-
N-p-tolylacetamide (p-acetotoluidide)
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite (NaHSO₃) (for workup)
-
Sulfuric acid (H₂SO₄) (for workup)
-
Ethanol or water (for recrystallization)
Procedure:
-
Prepare a solution of N-p-tolylacetamide in water. The amine functionality is protected by the acetyl group, preventing it from being oxidized.
-
In a reaction vessel equipped with a stirrer, add the N-p-tolylacetamide solution.
-
Slowly add a stoichiometric amount of potassium permanganate in portions to control the exothermic reaction. The balanced reaction is: 3CH₃C₆H₄NHCOCH₃ + 4KMnO₄ → 3HOOCC₆H₄NHCOCH₃ + 4MnO₂ + 4KOH + H₂O.
-
Stir the reaction mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction. This may take several hours.
-
After the reaction is complete, a brown precipitate of manganese dioxide (MnO₂) will be present.
-
Cool the mixture and add sodium bisulfite to reduce the MnO₂ to soluble manganese(II) sulfate.
-
Acidify the solution with sulfuric acid to precipitate the 4-acetamidobenzoic acid.
-
Filter the crude product and wash it with cold water.
-
Purify the product by recrystallization from hot water or ethanol.
-
Dry the purified crystals.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of 4-acetamidobenzoic acid.
Table 1: Reaction Parameters and Yields
| Parameter | Method 1: Acetylation of PABA | Method 2: Oxidation of N-p-tolylacetamide |
| Starting Material | p-Aminobenzoic acid | N-p-tolylacetamide |
| Key Reagents | Acetyl chloride, NaOH | Potassium permanganate |
| Solvent | Water, Acetone | Water |
| Reaction Temp. | Room Temperature | Room Temperature |
| Reaction Time | ~2 hours | Several hours |
| Reported Yield | 72% | Varies, typically moderate to high |
Table 2: Physical and Spectroscopic Data of 4-Acetamidobenzoic Acid
| Property | Value |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 259-262 °C (decomposes)[1] |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 11.42 (s, 1H, COOH), 8.32 (d, J=8.2 Hz, 2H, Ar-H), 7.45 (d, J=7.78 Hz, 2H, Ar-H), 7.12 (s, 1H, NH), 2.04 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) δ (ppm) | 168.76, 165.27, 144.44, 148.64, 141.11, 135.02, 129.56, 125.90, 117.40, 23.60 |
| IR (KBr) ν (cm⁻¹) | 3337 (N-H stretch), 1708 (C=O stretch, acid), 1608, 1592 (C=C stretch, aromatic) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 4-acetamidobenzoic acid.
References
Methodological & Application
Protocols for Dissolving Acedoben for Experimental Use
Application Notes for Researchers, Scientists, and Drug Development Professionals
Acedoben, also known as 4-acetamidobenzoic acid, is a chemical compound frequently utilized in biomedical research. It is a component of the immunomodulatory drug Inosine (B1671953) Pranobex, where it contributes to the drug's overall therapeutic effect.[1][2][3] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution of this compound for both in vitro and in vivo experiments, summarizes its solubility in common laboratory solvents, and illustrates relevant biological pathways and experimental workflows.
This compound is described as a white to cream or pale gray powder.[4] It is stable under normal conditions and should be stored in a dry, cool, and well-ventilated place.[5][6]
Quantitative Data on this compound Solubility
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. The following table summarizes the available information on its solubility in common laboratory solvents. Researchers should consider this information as a guideline and may need to perform their own solubility tests for specific experimental conditions.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | < 0.1 g/100 mL | 21 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly soluble | Not Specified |
| Methanol | CH₃OH | Slightly soluble | Not Specified |
| Ethanol (B145695) | C₂H₅OH | Soluble | Not Specified |
Note: The term "slightly soluble" indicates that the substance has low solubility. For practical purposes in a research setting, it is advisable to prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it in an aqueous medium for final experimental concentrations. The pH of the final solution can also influence the solubility of this compound, as it is a component of Inosine this compound Dimepranol, which has shown pH-dependent solubility.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments (e.g., Cell Culture)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common solvent for introducing poorly water-soluble compounds into cell culture media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming bath (optional)
-
Sterile 0.22 µm syringe filter (optional, for DMSO-compatible filters)
Procedure:
-
Determine the Desired Stock Concentration: A common practice is to prepare a stock solution at a concentration that is 100x to 1000x higher than the final desired experimental concentration. For example, to achieve a final concentration of 100 µM in your experiment, a 100 mM stock solution would be appropriate.
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Adding DMSO: Add the calculated volume of cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Warming (Optional): If the this compound does not fully dissolve, you can warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and that no solid particles remain.
-
Sterilization (Optional): For long-term storage and to ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are generally stable for several months under these conditions.
Protocol 2: Preparation of this compound Working Solution for In Vitro Experiments
This protocol outlines the dilution of the stock solution into the final working concentration for treating cells.
Materials:
-
This compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock solution to the medium and not the other way around to prevent precipitation of the compound.
-
Mixing: Gently mix the working solutions by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5% v/v).
-
Immediate Use: Use the freshly prepared working solutions immediately to treat the cells. Aqueous solutions of this compound are not recommended for storage for more than one day.
Protocol 3: Preparation of this compound Formulation for In Vivo Experiments
The formulation for in vivo studies will depend on the route of administration and the animal model. The following is a general guideline for preparing an oral gavage solution.
Materials:
-
This compound powder
-
Vehicle (e.g., water, saline, or a suspension agent like 0.5% carboxymethylcellulose)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Vehicle Selection: Choose an appropriate vehicle based on the experimental design and known toxicities. For oral administration, water or saline may be suitable if this compound is sufficiently soluble at the desired concentration. If not, a suspension may be necessary.
-
Weighing this compound: Accurately weigh the required amount of this compound for the desired dosage and number of animals.
-
Suspension Preparation (if needed): If preparing a suspension, triturate the this compound powder with a small amount of the vehicle in a mortar to create a smooth paste. Gradually add the remaining vehicle while stirring continuously. A homogenizer can also be used to ensure a uniform suspension.
-
Solution Preparation: If this compound is soluble in the chosen vehicle, add the powder to the vehicle and stir using a magnetic stirrer until completely dissolved. Gentle heating may aid dissolution, but stability at higher temperatures should be considered.
-
pH Adjustment (if necessary): Check the pH of the solution/suspension and adjust if necessary to a physiologically compatible range (typically pH 7.0-7.4 for many routes of administration).
-
Final Volume: Adjust the final volume with the vehicle to achieve the desired final concentration for dosing.
-
Storage: Prepare the formulation fresh daily unless stability data indicates otherwise. Store any remaining formulation according to established stability protocols, typically at 2-8°C for short periods.
Visualizations
Signaling Pathway
This compound is a component of Inosine Pranobex, which is known to exert its immunomodulatory effects by promoting a Th1 (T helper 1) cell response.[2][3][8] This pathway is crucial for cell-mediated immunity against intracellular pathogens and tumors. The diagram below illustrates a simplified Th1 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cell-based assay to evaluate the effects of this compound.
References
- 1. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]
- 2. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 3. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Acetamidobenzoic acid, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 4-acetamidobenzoic acid | 556-08-1 [chemicalbook.com]
- 6. p-Acetamidobenzoic acid [chembk.com]
- 7. Development of new formulation of inosine this compound dimepranol powder for oral solution in sachets | Acta Medica Bulgarica [journals.mu-sofia.bg]
- 8. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acedoben in Immune Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedoben, chemically known as 4-acetamidobenzoic acid, is an active component of the immunomodulatory drug Inosine (B1671953) Pranobex (also referred to as isoprinosine (B140449) or methisoprinol).[1][2][3] Inosine Pranobex is a synthetic complex consisting of inosine and the salt of p-acetamidobenzoic acid (this compound) and N,N-dimethylamino-2-propanol in a 1:3 molar ratio.[3][4][5] The immunomodulatory and antiviral properties attributed to this compound are a result of the synergistic action of its components.[6] While this compound is an integral part of this complex, it is the complete Inosine Pranobex molecule that has been extensively studied for its effects on the immune system. Therefore, these application notes will focus on the use of Inosine Pranobex to stimulate immune cells, with the understanding that this compound is a key constituent.
Inosine Pranobex has been shown to enhance both cell-mediated and humoral immunity.[4] Its primary mechanism of action involves the potentiation of T-lymphocyte and natural killer (NK) cell functions, as well as modulating the production of cytokines and enhancing phagocytic activity.[4][7][8] These notes provide an overview of the effective concentrations, experimental protocols, and signaling pathways associated with the use of Inosine Pranobex in immunological research.
Data Presentation: Effective Concentrations of Inosine Pranobex for Immune Cell Modulation
The following tables summarize the concentrations of Inosine Pranobex used in various in vitro studies to elicit specific immunological responses.
Table 1: Inosine Pranobex Concentration for Lymphocyte Proliferation and Viability
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Lymphocytes | 1000 µg/mL (per 10^6 cells) | Enhanced proliferative response in the presence of mitogens (ConA, PWM). | [9] |
| Mouse Embryo Fibroblasts (BALB/3T3) | 0.1 - 1000 µg/mL | No significant cytotoxicity up to 500 µg/mL. Toxicity observed at higher concentrations. | [1][10] |
| Human Liver Cancer Cells (HepG2) | 0.1 - 1000 µg/mL | Toxic at concentrations above 50 µg/mL. | [1][10] |
| Human Embryonic Kidney Cells (HEK293T) | 0.5 mM - 1 mM | Dose-dependent effects on proliferation and cell death. | [7] |
Table 2: Inosine Pranobex Concentration for Cytokine Production
| Cell Type | Concentration Range | Cytokine Modulation | Reference |
| Human Peripheral Blood Lymphocytes | 50, 100, 200 mg/L | Enhanced TNF-α and IFN-γ secretion; dose-dependent suppression of IL-10. | [6] |
Table 3: Inosine Pranobex Concentration for NK Cell Activity
| Cell Type | Concentration | Observed Effect | Reference |
| Human Natural Killer (NK) Cells | 0.5 mM - 1 mM | Increased susceptibility of target cells to NK cell-mediated cytotoxicity. | [7] |
| Rat Splenic Lymphocytes | 100 mg/kg body wt/day (in vivo) | Significant increase in NK cell cytotoxicity. | [11] |
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
A fundamental step for in vitro immunological assays is the isolation of PBMCs from whole blood.
Protocol:
-
Dilute whole blood with an equal volume of sterile phosphate-buffered saline (PBS).[12][13]
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™, with a density of 1.077 g/mL) in a conical centrifuge tube.[12][14]
-
Centrifuge at 400-1000 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.[12][13]
-
After centrifugation, four distinct layers will be visible: plasma at the top, followed by a "buffy coat" of PBMCs, the density gradient medium, and red blood cells at the bottom.[15]
-
Carefully aspirate the PBMC layer and transfer to a new sterile tube.[14]
-
Wash the isolated PBMCs by adding an excess of sterile PBS and centrifuging at 300 x g for 10 minutes. Repeat this washing step twice.[13]
-
Resuspend the final PBMC pellet in a suitable cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.[12]
Lymphocyte Proliferation Assay (CFSE-based)
This assay measures the proliferation of lymphocytes in response to stimulation.
Protocol:
-
Prepare a single-cell suspension of PBMCs at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add carboxyfluorescein succinimidyl ester (CFSE) to the cell suspension at a final concentration of 5 µM.[7]
-
Incubate for 10 minutes at 37°C in the dark.[7]
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with complete culture medium.
-
Resuspend the CFSE-labeled cells in complete culture medium and plate in a 96-well plate.
-
Add Inosine Pranobex at the desired concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL). Include a mitogen such as phytohemagglutinin (PHA) as a positive control and untreated cells as a negative control.
-
Culture the cells for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE fluorescence intensity will be halved in daughter cells, allowing for the quantification of cell division.
Cytokine Production and Secretion Assay
This protocol details the measurement of cytokine secretion from stimulated immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Isolate PBMCs as described in Protocol 1.
-
Plate the PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate in complete culture medium.
-
Stimulate the cells with Inosine Pranobex at various concentrations (e.g., 50, 100, 200 mg/L).[6] It is recommended to include a co-stimulant like PHA to enhance cytokine production.[6]
-
Incubate the cells for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
After incubation, collect the cell culture supernatants by centrifugation to pellet the cells.
-
Measure the concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
For intracellular cytokine staining, a protein transport inhibitor (e.g., Brefeldin A) should be added during the last few hours of culture to cause cytokines to accumulate within the cell.[16] The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against the cytokines of interest for flow cytometry analysis.
Natural Killer (NK) Cell Cytotoxicity Assay (Chromium Release Assay)
This assay measures the ability of NK cells to lyse target cells.
Protocol:
-
Target Cell Preparation:
-
Culture a suitable target cell line (e.g., K562, a human erythroleukemic line susceptible to NK cell-mediated lysis).
-
Label the target cells with 51Cr (Chromium-51) by incubating 1 x 10^6 target cells with 0.05 mCi of 51Cr for 1 hour at 37°C.[7]
-
Wash the labeled target cells twice with fresh culture medium to remove excess 51Cr.[7]
-
-
Effector Cell Preparation:
-
Isolate PBMCs (which contain NK cells as a subpopulation) as described in Protocol 1.
-
-
Co-culture:
-
In a 96-well U-bottom plate, mix the 51Cr-labeled target cells with the effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).[17]
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like 5% Triton X-100).[7]
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of 51Cr Release:
-
After incubation, centrifuge the plate and collect the supernatants.
-
Measure the radioactivity (counts per minute, CPM) in the supernatants using a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways and Visualizations
Inosine Pranobex stimulates a Th1-type immune response, characterized by the production of pro-inflammatory cytokines and the activation of cytotoxic lymphocytes.
Caption: Inosine Pranobex Signaling Pathway.
The diagram above illustrates the proposed mechanism of action of Inosine Pranobex. It potentiates T-cell receptor (TCR) signaling in T helper cells, leading to the activation of transcription factors such as NF-κB, NFAT, and AP-1. This results in the increased transcription of Th1-associated cytokines like IL-2, IFN-γ, and TNF-α. IL-2 promotes T-cell proliferation, while IFN-γ further activates NK cells. Inosine Pranobex also directly enhances NK cell activity, in part by increasing the expression of activating receptors like NKG2D on NK cells and their ligands on target cells, leading to enhanced cytotoxicity.
References
- 1. Influence of Inosine Pranobex on Cell Viability in Normal Fibroblasts and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine Pranobex | C52H78N10O17 | CID 135449284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inosine Pranobex [drugfuture.com]
- 4. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Action of isoprinosine on the "in vitro" activation of human lymphocytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of isoprinosine on lymphocyte proliferation and natural killer cell activity following thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. kumc.edu [kumc.edu]
- 14. stemcell.com [stemcell.com]
- 15. researchgate.net [researchgate.net]
- 16. lerner.ccf.org [lerner.ccf.org]
- 17. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
Application Notes and Protocols for Acedoben Administration in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of Acedoben (also known as Inosine Pranobex or Isoprinosine) in various animal research models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, safety, and efficacy of this immunomodulatory agent.
Introduction
This compound is a synthetic compound with both immunomodulatory and antiviral properties.[1][2] Its primary mechanism of action involves the enhancement of the host's immune response, particularly cell-mediated immunity.[3][4] this compound has been shown to stimulate T-lymphocyte proliferation and differentiation, enhance the cytotoxic activity of Natural Killer (NK) cells, and increase the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[3][4] Additionally, it is reported to inhibit viral RNA synthesis, contributing to its antiviral effects.[3] These properties have led to its investigation in various animal models for viral infections and immune deficiencies.
Quantitative Data Summary
The following tables summarize the available quantitative data on the toxicity and pharmacokinetics of this compound in various animal models.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (g/kg) | Observed Effects | Reference |
| Mouse | Oral (per os) | > 15 | No significant adverse effects reported. | [1] |
| Rat | Oral (per os) | > 15 | No significant adverse effects reported. | [1] |
| Mouse | Subcutaneous (s.c.) | 7-8 | Not specified. | [1] |
| Rat | Subcutaneous (s.c.) | 11-12 | Not specified. | [1] |
| Mouse | Intramuscular (i.m.) | > 1.2 | No significant adverse effects reported. | [1] |
| Rat | Intramuscular (i.m.) | > 1.2 | No significant adverse effects reported. | [1] |
| Mouse | Intravenous (i.v.) | 2.7 (male), 2.9 (female) | Not specified. | [1] |
| Rat | Intravenous (i.v.) | 4.2 (male), 3.5 (female) | Not specified. | [1] |
Note: The intravenous LD50 values are for a cephalosporin (B10832234) antibiotic (AC-1370 sodium) and are provided as an example of acute toxicity data presentation. Specific intravenous LD50 values for this compound were not found in the searched literature.
Table 2: Subacute Oral Toxicity of this compound in Broiler Chickens (28 days)
| Dose (mg/kg/day) | Animal Model | Key Findings | Reference |
| 8.15, 16.3, 32.6 | Broiler Chickens | Dose-dependent good safety profile. No significant adverse effects on blood picture, organ function, or metabolic parameters. | [5] |
Table 3: Pharmacokinetic Parameters of 4-Acetamidobenzoic Acid (a component of this compound) in Pigs Following Oral Administration
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Elimination Half-life (h) | Reference |
| 20 | 0.11 ± 0.01 | 41 ± 1.24 | 9.33 ± 0 | 0.85 - 1.42 | [6][7] |
| 40 | 0.10 ± 0.01 | 40 ± 1.14 | 9.41 ± 0.57 | 0.85 - 1.42 | [6][7] |
| 80 | 0.10 ± 0.01 | 40 ± 2.21 | 9.00 ± 0 | 0.85 - 1.42 | [6][7] |
Note: This data is for one of the components of this compound and may not fully represent the pharmacokinetics of the entire compound.
Experimental Protocols
The following are detailed methodologies for the administration of this compound in common animal research models. It is crucial to adhere to all institutional and national guidelines for animal welfare.
General Preparation of this compound for In Vivo Administration
Vehicle Selection: this compound is soluble in water. For oral administration, it can be dissolved in sterile water or phosphate-buffered saline (PBS). For parenteral injections (IV, IP, SC), use sterile, pyrogen-free saline or PBS. The pH of the final solution should be adjusted to physiological range (7.2-7.4) if necessary.
Preparation of Dosing Solution (Example for a 100 mg/kg dose in mice):
-
Weigh the required amount of this compound powder. For a 25g mouse, the dose is 2.5 mg.
-
To administer a volume of 100 µL (0.1 mL), the concentration of the solution should be 25 mg/mL.
-
Dissolve the this compound powder in the chosen sterile vehicle (e.g., sterile saline).
-
Ensure the solution is clear and free of particulates before administration. If not, gentle warming or sonication may be required. The solution should be prepared fresh daily.
Protocol for Oral Administration (Gavage) in Mice
This protocol is adapted from general oral gavage procedures for mice.[8][9]
Materials:
-
This compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer.
-
Fill a syringe with the calculated volume of the this compound solution and attach the gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head. The body of the mouse should be held securely.
-
Position the mouse in a vertical position.
-
Introduce the gavage needle into the mouth, slightly to one side of the tongue.
-
Gently advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach (a slight bulge may be felt), slowly depress the syringe plunger to deliver the solution.
-
Withdraw the needle in a smooth, swift motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.[9]
Protocol for Intravenous (IV) Injection in Rats (Tail Vein)
This protocol is based on standard tail vein injection procedures in rats.[10][11][12]
Materials:
-
This compound dosing solution
-
Rat restrainer
-
Heat lamp or warming pad
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol (B145695) or isopropanol
Procedure:
-
Weigh the rat to calculate the required dose volume.
-
Warm the rat's tail using a heat lamp or warming pad for a few minutes to induce vasodilation of the tail veins, making them easier to visualize.
-
Place the rat in a suitable restrainer.
-
Wipe the tail with 70% alcohol to clean the injection site and improve vein visibility. The lateral tail veins are the preferred sites for injection.
-
Fill a syringe with the this compound solution and remove any air bubbles.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).
-
A successful cannulation is often indicated by a "flash" of blood in the hub of the needle.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
Protocol for Intraperitoneal (IP) Injection in Mice
This protocol follows general guidelines for intraperitoneal injections in mice.[13][14][15]
Materials:
-
This compound dosing solution
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol or isopropanol
Procedure:
-
Weigh the mouse to determine the appropriate volume of the dosing solution. The maximum recommended IP injection volume for a mouse is 10 ml/kg.[13]
-
Fill a syringe with the calculated volume of the this compound solution.
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse so that the head is pointing downwards. This will help to move the abdominal organs away from the injection site.
-
Wipe the lower right or left quadrant of the abdomen with 70% alcohol.[14]
-
Insert the needle, with the bevel facing up, at a 30-40 degree angle into the peritoneal cavity.[13] Avoid the midline to prevent injection into the bladder or cecum.
-
Aspirate gently by pulling back the plunger to ensure that no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and re-insert at a different site.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of pain or distress.
Signaling Pathways and Experimental Workflows
The immunomodulatory and antiviral effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and a general experimental workflow for evaluating this compound in an animal model of viral infection.
This compound's Immunomodulatory Signaling Pathway
References
- 1. Acute and subacute toxicity studies of AC-1370 sodium in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods and Tips for Intravenous Administration of Adeno-associated Virus to Rats and Evaluation of Central Nervous System Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Techniques for Measuring Acedoben's Effects on Viral Replication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedoben, also known as Inosine Pranobex or Isoprinosine, is a synthetic immunomodulatory agent with a dual mechanism of action that has shown promise in the management of various viral infections.[1][2][3][4][5] It exerts its effects through both the potentiation of the host's immune response and direct antiviral activity.[1][2][3][4][5] Understanding and quantifying the impact of this compound on viral replication is crucial for its development and clinical application. These application notes provide detailed protocols for key experiments to measure the antiviral effects of this compound and summarize available quantitative data.
This compound's immunomodulatory properties include enhancing T-lymphocyte proliferation and the cytotoxic activity of Natural Killer (NK) cells.[1][6] A key mechanism contributing to this is the induction of NKG2D ligands on target cells, which enhances their recognition and elimination by NK cells and CD8+ T cells.[7] The direct antiviral action of this compound is believed to involve the inhibition of viral RNA synthesis and interference with viral protein translation by competing for ribosomal binding sites.[5][6]
Data Presentation: In Vitro Antiviral Activity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound (Inosine Pranobex) against specific viruses. The IC50 represents the concentration of the drug required to inhibit viral replication by 50% in in vitro cell culture assays.
| Virus Type | Virus Strain(s) | Cell Line | Assay Type | IC50 (µg/mL) | In Combination with IFN-α (1000 IU/mL) IC50 (µg/mL) | Reference |
| Human Adenovirus | HAdV-2 | A549 | Yield Reduction | 1965.4 | 963.2 | Majewska et al. |
| Human Adenovirus | HAdV-5 | A549 | Yield Reduction | 1467.8 | 694.8 | Majewska et al. |
Note: The synergistic effect observed with Interferon-α (IFN-α) suggests that this compound's antiviral activity can be significantly enhanced when used in combination with other antiviral agents.
Key Experimental Protocols
Here, we provide detailed methodologies for essential experiments to evaluate the antiviral efficacy of this compound.
Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays. This is a critical first step to ensure that any observed reduction in viral replication is due to the drug's antiviral activity and not its toxicity to the cells.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., A549 for adenoviruses)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
After 24 hours, remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same solvent concentration used for the drug) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).
-
Following incubation, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%. For subsequent antiviral assays, use concentrations of this compound well below the CC50.
Viral Titer Reduction Assay (Yield Reduction Assay)
Objective: To quantify the inhibitory effect of this compound on the production of infectious virus particles.
Materials:
-
Confluent monolayer of host cells in 24- or 48-well plates
-
Virus stock with a known titer (PFU/mL or TCID50/mL)
-
This compound at non-toxic concentrations
-
Cell culture medium
-
Sterile PBS
Protocol:
-
Infect the confluent cell monolayers with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the viral inoculum and wash the cells with sterile PBS to remove any unattached virus.
-
Add fresh culture medium containing different concentrations of this compound to the infected cells. Include a virus control (infected cells with no drug) and a cell control (uninfected cells with no drug).
-
Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
After incubation, harvest the supernatant (containing progeny virus).
-
Determine the viral titer in the harvested supernatants using a plaque assay or a TCID50 assay.
-
Calculate the percentage of viral titer reduction for each this compound concentration compared to the virus control. The IC50 value can then be determined by plotting the percentage of inhibition against the drug concentration.
Quantitative PCR (qPCR) for Viral Genome Quantification
Objective: To measure the effect of this compound on the replication of the viral genome.
Materials:
-
Infected cell lysates treated with this compound (from the Yield Reduction Assay or a similar experiment)
-
DNA/RNA extraction kit
-
Primers and probes specific for a viral gene
-
qPCR master mix
-
qPCR instrument
Protocol:
-
Treat infected cells with various concentrations of this compound as described in the Yield Reduction Assay protocol.
-
At the end of the incubation period, lyse the cells and extract the total DNA or RNA.
-
Perform qPCR using primers and a probe specific to a target sequence in the viral genome.
-
Use a standard curve of known quantities of viral DNA/RNA to quantify the number of viral genome copies in each sample.
-
Calculate the reduction in viral genome copies in this compound-treated samples compared to the untreated virus control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action and the general workflow for its antiviral evaluation.
Caption: this compound's immunomodulatory effect via NKG2D ligand induction.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biggest source of information for doctors – proL... | medScope.pro [medscope.pro]
- 4. mdpi.com [mdpi.com]
- 5. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 6. Efficacy and Safety of Inosine Pranobex in COVID‐19 Patients: A Multicenter Phase 3 Randomized Double‐Blind, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Acedoben
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acedoben, or 4-acetamidobenzoic acid, is the acetyl derivative of para-aminobenzoic acid (PABA)[1][2]. It is a component of the immunomodulatory and antiviral drug Inosine Pranobex[3][4][5]. Accurate and robust analytical methods are crucial for the quantitative determination of this compound in pharmaceutical formulations, for quality control, and in pharmacokinetic studies[2][4]. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity.
This document provides detailed application notes and protocols for the analysis of this compound using two distinct HPLC-based methods: a reversed-phase HPLC method with UV detection and a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is essential for method development and sample handling.
| Property | Value | Reference |
| Chemical Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.175 g/mol | [1] |
| Melting Point | 259 to 262 °C (decomposes) | [1] |
| Appearance | White to Off-White Solid | [6] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [6] |
Experimental Workflow for HPLC Analysis of this compound
The general workflow for the analysis of this compound by HPLC involves several key steps from sample preparation to data analysis.
Caption: General experimental workflow for the HPLC analysis of this compound.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the routine quality control of this compound in pharmaceutical formulations.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC system with a UV detector |
| Column | SHARC 1, 4.6 x 150 mm, 5 µm[3] |
| Mobile Phase | Gradient of Acetonitrile (B52724) (ACN) and Methanol (MeOH) with 0.1% Formic Acid and 0.01% Ammonium Formate (AmFm)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 270 nm[3] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 30°C (typical)[5] |
Experimental Protocol
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: For solid dosage forms, accurately weigh and finely powder the sample. Dissolve a portion equivalent to a target concentration of this compound in the mobile phase or a suitable solvent. For liquid formulations, dilute the sample as needed.
-
Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter before injection to remove any particulate matter[7].
-
HPLC Analysis: Equilibrate the HPLC system with the mobile phase. Inject the prepared standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the this compound peak in the chromatogram based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the determination of this compound in biological matrices for pharmacokinetic studies[4][8].
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| LC-MS/MS System | HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source[4][8] |
| Column | Atlantis T3, 150 x 3 mm, 3 µm particle size[9] |
| Mobile Phase A | Water with 0.2% Formic Acid[9] |
| Mobile Phase B | Acetonitrile (ACN) with 0.2% Formic Acid[9] |
| Gradient Elution | A gradient starting with a high ratio of Phase A to Phase B is employed for optimal separation[9] |
| Flow Rate | 0.40 mL/min[9] |
| Injection Volume | 10 µL[9] |
| Column Temperature | 20°C[9] |
| Internal Standard (IS) | Deuterium-labeled this compound (this compound-d3)[4][6] |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| Monitored Transitions | This compound: m/z 180.20 → 94.0; this compound-d3 (IS): m/z 183.20 → 95.0[8][9] |
| Source Parameters | Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows)[7] |
Experimental Protocol
-
Standard and Quality Control (QC) Sample Preparation: Prepare stock solutions of this compound and the internal standard (this compound-d3) in a suitable solvent. Spike blank biological matrix (e.g., plasma) with known concentrations of this compound to prepare calibration standards and QC samples. Add a fixed concentration of the internal standard to all standards, QCs, and unknown samples.
-
Sample Preparation (Protein Precipitation): For plasma samples, a simple protein precipitation step is effective. Add 1 mL of acetonitrile to the plasma sample, vortex, and centrifuge to precipitate proteins[4][8].
-
Extraction: Collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Equilibrate the LC-MS/MS system with the initial mobile phase conditions. Inject the prepared samples.
-
Data Analysis: Quantify this compound in the samples by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of the validated LC-MS/MS method for this compound analysis in plasma.
| Parameter | Result | Reference |
| Linearity (r²) | ≥ 0.99 | [4][8] |
| Limit of Quantitation (LOQ) | 10 ng/mL | [4][8] |
| Precision (RSD%) | 2.11% to 13.81% | [4][8] |
| Accuracy | 89% to 98.57% | [4][8] |
| Elimination Half-life (in pigs) | 0.85 to 1.42 h | [4][8] |
| Absorption Half-life (in pigs) | 0.36 to 2.57 h | [4][8] |
Signaling Pathway Diagram (Proposed Mechanism of Action of Inosine Pranobex)
This compound is a component of Inosine Pranobex, which acts as an immunomodulator. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action for Inosine Pranobex.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific application and instrumentation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Standard)_TargetMol [targetmol.com]
- 3. HPLC Separation of this compound and Inosine on SHARC 1 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Acedoben and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedoben, also known as 4-acetamidobenzoic acid, is a compound of interest in pharmaceutical research, notably as a component of the immunomodulatory drug Inosine Pranobex.[1] It is also recognized as an acetylated metabolite of p-aminobenzoic acid (PABA) and a metabolite of the anesthetic benzocaine.[2] A thorough understanding of its metabolic fate is crucial for evaluating the pharmacokinetics, efficacy, and safety of this compound-containing therapeutics. This document provides detailed application notes and protocols for the analysis of this compound and its principal metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]
The primary metabolic pathways for this compound involve Phase II conjugation reactions, leading to the formation of more polar and readily excretable compounds. The major metabolite identified is the O-acylglucuronide of this compound. A minor metabolic pathway involves conjugation with glycine (B1666218) to form a hippuric acid derivative. Additionally, this compound can undergo hydrolysis (a Phase I reaction) to revert to p-aminobenzoic acid (PABA). While Phase I oxidative metabolism is a common route for many xenobiotics, specific oxidative metabolites of this compound, such as hydroxylated forms, are not extensively documented in the available literature.
This guide offers a comprehensive approach to the quantitative analysis of this compound and its key metabolites, providing researchers with the necessary protocols to develop and validate robust analytical methods.
Metabolic Pathway of this compound
The biotransformation of this compound primarily follows two main conjugation pathways, with a reversible hydrolysis reaction also being relevant.
Quantitative Analysis by LC-MS/MS
The following tables summarize the key parameters for the quantitative analysis of this compound and its metabolites.
Table 1: Mass Spectrometry Parameters for this compound and its Internal Standard
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | ESI+ | 180.2 | 94.0 | User Optimized |
| This compound-d3 (IS) | ESI+ | 183.2 | 95.0 | User Optimized |
Collision energy should be optimized for the specific instrument being used.
Table 2: Proposed Mass Spectrometry Parameters for this compound Metabolites
| Metabolite | Ionization Mode | Proposed Precursor Ion (m/z) | Proposed Product Ion (m/z) | Notes on Fragmentation |
| This compound-O-acylglucuronide | ESI- | 354.3 [M-H]⁻ | 178.1 [this compound-H]⁻ | Neutral loss of the glucuronide moiety (176 Da). Characteristic fragments of glucuronic acid at m/z 175 and 113 may also be observed.[4][5] |
| N-(4-carboxybenzoyl)glycine | ESI- | 236.2 [M-H]⁻ | 162.1 [M-H-glycine]⁻ | Loss of the glycine moiety. |
Table 3: Performance Data for this compound Quantification
| Parameter | Pig Plasma[6] | Eggs[1] |
| Linearity (r²) | ≥ 0.99 | Not explicitly stated |
| Calibration Curve Range | 10 - 10,000 ng/mL | 2.5 - 50 µg/kg |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | 2.5 µg/kg |
| Precision (%RSD) | 2.11% to 13.81% | < 15% |
| Accuracy (% Recovery) | 89% to 98.57% | 70% - 80% |
Experimental Protocols
Sample Preparation: Protein Precipitation for Biological Matrices (e.g., Plasma)
This protocol is a general guideline for the extraction of this compound and its metabolites from plasma.
Methodology:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound-d3 internal standard working solution (e.g., 500 ng/mL in methanol).
-
Add 1 mL of cold acetonitrile (B52724) to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at a high speed (e.g., 13,000 rpm) for 5 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Protocol
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 20 °C.[1]
-
Gradient Program:
-
Start at 5% B
-
Ramp to 95% B over 3 minutes
-
Hold at 95% B for 1 minute
-
Return to 5% B and re-equilibrate for 1 minute
-
Mass Spectrometry Protocol
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound and its internal standard, and negative mode for the glucuronide and hippuric acid metabolites.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions: Refer to Table 1 for this compound and Table 2 for the proposed transitions for its metabolites.
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the manufacturer's recommendations for the specific instrument.
Method Validation Considerations
For the development of a robust quantitative assay, the following validation parameters should be assessed:
-
Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.
-
Linearity: The range over which the instrument response is directly proportional to the analyte concentration. A correlation coefficient (r²) of ≥ 0.99 is generally desirable.[6]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Intra- and inter-day precision and accuracy should be evaluated at multiple concentration levels.[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analytes in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Logical Workflow for Method Development
The following diagram illustrates the logical steps involved in developing a quantitative LC-MS/MS method for this compound and its metabolites.
Conclusion
The protocols and data presented in this application note provide a solid foundation for the mass spectrometric analysis of this compound and its primary metabolites. By utilizing the described LC-MS/MS methods, researchers in drug development and related fields can accurately quantify these compounds in various biological matrices, enabling comprehensive pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard like this compound-d3 is highly recommended to ensure the highest level of accuracy and precision. Further investigation into potential minor oxidative metabolites may provide an even more complete picture of this compound's biotransformation.
References
- 1. synthose.com [synthose.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. researchgate.net [researchgate.net]
- 7. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acedoben in Drug Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Acedoben as a component in drug formulation studies. The information is intended to guide researchers and drug development professionals in the characterization, formulation, and evaluation of this compound-containing drug products.
Physicochemical Properties of this compound
This compound (4-acetamidobenzoic acid) is a key component in the immunomodulatory drug Inosine (B1671953) Pranobex (also known as Inosine this compound Dimepranol or IAD)[1]. A thorough understanding of its physicochemical properties is crucial for the successful development of stable and bioavailable drug formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 259-262 °C (with decomposition) | [4][5] |
| pKa (strongest acidic) | 4.16 - 4.28 | [3] |
| LogP | 0.87 - 1.31 | |
| Aqueous Solubility | < 1 mg/mL at 21-22 °C | [3][4][6] |
| Solubility in other solvents | Slightly soluble in DMSO and Methanol (B129727) | [4] |
Role of this compound in Drug Formulations
This compound is a component of the active pharmaceutical ingredient Inosine Pranobex, which is a complex of inosine and a salt of 4-acetamidobenzoic acid with N,N-dimethylamino-2-propanol in a 1:3 molar ratio[7][8]. Inosine Pranobex is known for its immunomodulatory and antiviral properties[9][10][11]. Due to the poor compression characteristics of the bulk powder, wet granulation is a commonly employed technique for the formulation of immediate-release tablets containing Inosine this compound Dimepranol[12].
Experimental Protocols
Stability-Indicating HPLC Method for this compound Quantification
This protocol is adapted from a validated LC-MS/MS method for the determination of 4-acetamidobenzoic acid and can be used to assess the stability of this compound in drug formulations[13][14][15].
Objective: To quantify this compound in the presence of its degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Purified water
-
This compound reference standard
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)
-
Gradient: A time-programmed gradient can be optimized to ensure separation from degradation products. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm[16]
-
Column Temperature: 30 °C
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases). Prepare a series of working standard solutions by diluting the stock solution to known concentrations to create a calibration curve.
-
Sample Preparation:
-
For Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask. Add a suitable extraction solvent (e.g., methanol or mobile phase) and sonicate to ensure complete dissolution of this compound. Dilute to volume with the same solvent. Filter the solution through a 0.45 µm filter before injection.
-
For Forced Degradation Samples: Subject the drug substance or drug product to stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) as per ICH guidelines. Prepare the stressed samples in a similar manner to the drug product samples.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak by its retention time compared to the reference standard. Calculate the concentration of this compound in the samples using the calibration curve. The specificity of the method is demonstrated if the this compound peak is well-resolved from any degradation product peaks.
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for the development and validation of a stability-indicating HPLC method for this compound.
In Vitro Dissolution Testing for Immediate-Release this compound-Containing Tablets
This protocol is based on general guidelines from the USP and FDA for immediate-release solid oral dosage forms.
Objective: To assess the in vitro release profile of this compound from an immediate-release tablet formulation.
Instrumentation and Materials:
-
USP Dissolution Apparatus 1 (basket) or 2 (paddle)
-
Dissolution vessels
-
Water bath with temperature controller
-
Syringes and filters
-
HPLC system for analysis (as described in section 3.1)
-
Dissolution Medium: 900 mL of buffers at pH 1.2, 4.5, and 6.8.
Dissolution Test Parameters:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Agitation Speed: 50 rpm
-
Temperature: 37 ± 0.5 °C
-
Dissolution Medium: 900 mL of selected buffer
-
Sampling Time Points: 5, 10, 15, 20, 30, 45, and 60 minutes
-
Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed medium)
Procedure:
-
Place 900 mL of the dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5 °C.
-
Place one tablet in each vessel.
-
Start the apparatus at the specified speed.
-
At each time point, withdraw a 5 mL aliquot of the medium from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a 0.45 µm filter.
-
Analyze the filtered samples for this compound concentration using the validated HPLC method.
-
Calculate the cumulative percentage of this compound dissolved at each time point.
Accelerated Stability Testing Protocol
This protocol follows the principles outlined in the ICH guidelines for stability testing of new drug products[17][18].
Objective: To evaluate the stability of an this compound-containing drug product under accelerated storage conditions to predict its shelf-life.
Materials:
-
Drug product in its final packaging
-
Stability chambers capable of maintaining controlled temperature and relative humidity
Storage Conditions:
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Testing Schedule:
-
Time Points: 0, 3, and 6 months
Test Parameters:
-
Appearance (color, shape, etc.)
-
Assay of this compound (using the stability-indicating HPLC method)
-
Degradation products/impurities
-
Dissolution (as per the dissolution protocol)
-
Moisture content
Procedure:
-
Place a sufficient number of drug product units in the stability chamber.
-
At each scheduled time point, withdraw samples and perform the specified tests.
-
Compare the results to the initial (time 0) data to assess any changes in the product's quality attributes.
Mechanism of Action of Inosine Pranobex (Containing this compound)
Inosine Pranobex, of which this compound is a constituent, exerts its antiviral and immunomodulatory effects by enhancing the host's immune response[1][8][9]. It primarily stimulates a T-helper 1 (Th1) type immune response. This is characterized by an increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and an increase in the activity of T-lymphocytes and Natural Killer (NK) cells[7][9][19]. While the direct molecular targets are not fully elucidated, the downstream effects on cytokine production suggest the involvement of key intracellular signaling pathways like the JAK/STAT pathway, which is crucial for cytokine receptor signaling[20][21].
Signaling Pathway of Inosine Pranobex's Immunomodulatory Effect
Caption: Proposed immunomodulatory signaling pathway of Inosine Pranobex.
In Vivo Models for Efficacy and Pharmacodynamic Evaluation
Delayed-Type Hypersensitivity (DTH) Mouse Model
This model is used to assess the in vivo cell-mediated immune response, which is relevant to the immunomodulatory effects of this compound-containing compounds[22][23][24][25][26].
Objective: To evaluate the effect of an this compound-containing formulation on the DTH response in mice.
Animals: 6-8 week old female C57BL/6 mice.
Materials:
-
Antigen (e.g., Keyhole Limpet Hemocyanin - KLH)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate Buffered Saline (PBS)
-
Test formulation containing this compound
-
Vehicle control
-
Positive control (e.g., dexamethasone)
-
Calipers for measuring ear thickness
Procedure:
-
Sensitization (Day 0): Sensitize mice by a subcutaneous injection at the base of the tail with an emulsion of KLH in CFA/IFA.
-
Treatment: Administer the this compound formulation or controls (vehicle, positive control) to different groups of mice daily for a specified period (e.g., starting from day 0 or a few days before the challenge).
-
Challenge (Day 6-7): Measure the baseline ear thickness. Challenge the mice by injecting KLH in PBS into one ear pinna and PBS alone into the contralateral ear as a control.
-
Evaluation (24-48 hours post-challenge): Measure the ear thickness of both ears. The DTH response is calculated as the difference in ear swelling between the KLH-injected ear and the PBS-injected ear.
-
Analysis: Compare the DTH response in the this compound-treated group with the control groups. A significant reduction in ear swelling compared to the vehicle control would indicate an immunomodulatory (suppressive in this inflammatory context) effect, while an enhancement might be observed depending on the specific immune context being modeled.
Influenza Virus Challenge Model in Mice
This model is suitable for evaluating the in vivo antiviral efficacy of immunomodulators like Inosine Pranobex[17][27][28][29][30].
Objective: To assess the protective effect of an this compound-containing formulation against influenza virus infection in mice.
Animals: 6-8 week old female C57BL/6 mice.
Materials:
-
Mouse-adapted influenza A virus (e.g., A/PR/8/34)
-
Anesthetics (e.g., ketamine/xylazine)
-
Test formulation containing this compound
-
Vehicle control
-
Positive control (e.g., oseltamivir)
-
Equipment for virus titration (e.g., Madin-Darby Canine Kidney - MDCK cells for plaque assay)
Procedure:
-
Treatment: Administer the this compound formulation or controls to different groups of mice for a specified duration before and/or after virus infection.
-
Infection: Anesthetize the mice and infect them intranasally with a predetermined lethal or sub-lethal dose of influenza virus.
-
Monitoring: Monitor the mice daily for a set period (e.g., 14 days) for signs of illness, including weight loss and mortality.
-
Evaluation of Viral Load: At specific time points post-infection (e.g., days 2 and 4), a subset of mice from each group can be euthanized, and their lungs harvested to determine the viral titer using methods like plaque assay on MDCK cells.
-
Analysis: Compare the survival rates, body weight changes, and lung viral titers between the this compound-treated group and the control groups. Increased survival, reduced weight loss, and lower viral titers in the treated group would indicate antiviral efficacy.
Experimental Workflow for In Vivo Antiviral Efficacy Testing
Caption: General workflow for evaluating the in-vivo antiviral efficacy of an this compound-containing formulation in a mouse model of influenza.
References
- 1. Inosine Pranobex | C52H78N10O17 | CID 135449284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Acetamidobenzoic acid [chembk.com]
- 4. 4-acetamidobenzoic acid | 556-08-1 [chemicalbook.com]
- 5. 4-Acetamidobenzoic acid 98 556-08-1 [sigmaaldrich.com]
- 6. 4-Acetamidobenzoic acid | CAS#:556-08-1 | Chemsrc [chemsrc.com]
- 7. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 8. Inosine pranobex. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]
- 10. Inosine Pranobex Deserves Attention as a Potential Immunomodulator to Achieve Early Alteration of the COVID-19 Disease Course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Therapeutic experiences with the immunostimulator inosine pranobex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Separation of this compound and Inosine on SHARC 1 Column | SIELC Technologies [sielc.com]
- 17. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 23. Delayed-type hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DTH Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 25. researchgate.net [researchgate.net]
- 26. biocytogen.com [biocytogen.com]
- 27. researchgate.net [researchgate.net]
- 28. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 29. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 30. Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
In-vivo Imaging Techniques to Track Acedoben: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedoben, also known as Inosine (B1671953) Pranobex, is an immunomodulatory and antiviral agent used in the treatment of various viral infections. Its mechanism of action involves the enhancement of T-lymphocyte proliferation, natural killer (NK) cell activity, and the modulation of pro-inflammatory cytokines, thereby restoring immune responses in immunosuppressed patients. Concurrently, it can inhibit the growth of several viruses by affecting viral RNA. Understanding the in-vivo biodistribution, target engagement, and pharmacokinetic profile of this compound is critical for optimizing its therapeutic efficacy and developing novel drug delivery strategies.
This document provides detailed application notes and experimental protocols for tracking this compound in vivo using three prominent imaging modalities: Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Near-Infrared (NIR) Fluorescence Imaging. These non-invasive techniques allow for the longitudinal and quantitative assessment of drug distribution and kinetics within a living organism, providing invaluable data for preclinical drug development.
Signaling Pathway of this compound
This compound exerts its effects through a dual mechanism: immunomodulation and direct antiviral activity. The diagram below illustrates the key pathways influenced by this compound.
Quantitative Data Summary
The following table provides an illustrative summary of the expected biodistribution of radiolabeled this compound in a murine model, expressed as a percentage of the injected dose per gram of tissue (%ID/g). This data is representative and based on typical biodistribution patterns of small molecule antiviral drugs, such as acyclovir, as specific quantitative whole-body autoradiography (QWBA) data for this compound is not publicly available.
| Organ | 1-hour Post-Injection (%ID/g) | 4-hours Post-Injection (%ID/g) | 24-hours Post-Injection (%ID/g) |
| Blood | 2.5 ± 0.5 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Liver | 15.0 ± 2.0 | 8.0 ± 1.5 | 1.0 ± 0.3 |
| Kidneys | 25.0 ± 3.0 | 10.0 ± 2.0 | 0.5 ± 0.1 |
| Spleen | 5.0 ± 1.0 | 3.0 ± 0.8 | 0.4 ± 0.1 |
| Lungs | 4.0 ± 0.8 | 2.0 ± 0.5 | 0.3 ± 0.08 |
| Heart | 3.0 ± 0.6 | 1.5 ± 0.4 | 0.2 ± 0.05 |
| Brain | 0.5 ± 0.1 | 0.2 ± 0.05 | < 0.1 |
| Muscle | 1.5 ± 0.4 | 1.0 ± 0.3 | 0.2 ± 0.06 |
| Bone | 2.0 ± 0.5 | 1.5 ± 0.4 | 0.3 ± 0.07 |
| Small Intestine | 8.0 ± 1.5 | 4.0 ± 1.0 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation and are illustrative, based on known pharmacokinetics of similar small molecules.
Experimental Protocols
I. Positron Emission Tomography (PET) Imaging
PET imaging offers high sensitivity and quantitative accuracy for tracking radiolabeled molecules in vivo. For this compound, labeling with Fluorine-18 ([¹⁸F]) is a suitable approach due to its favorable half-life (109.7 minutes) and established radiochemistry.
This protocol describes a potential method for producing [¹⁸F]this compound via nucleophilic substitution. A suitable precursor of this compound with a leaving group (e.g., tosylate, mesylate, or nitro group) on the inosine moiety would be required.
Materials:
-
This compound precursor with a suitable leaving group
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724)
-
Dimethylformamide (DMF)
-
HPLC system for purification
-
TLC system for quality control
-
Sterile water for injection
-
0.9% Saline for injection
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Trap aqueous [¹⁸F]fluoride from the cyclotron target onto an anion exchange column. Elute the [¹⁸F]fluoride into a reaction vessel containing a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation under a stream of nitrogen at 110°C. Repeat with additions of anhydrous acetonitrile until the reaction vessel is dry.
-
Radiolabeling Reaction: Dissolve the this compound precursor in anhydrous DMF and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at 120-150°C for 15-20 minutes.
-
Purification: After cooling, dilute the reaction mixture with water and inject it onto a semi-preparative HPLC column to separate [¹⁸F]this compound from unreacted precursor and byproducts.
-
Formulation: Collect the HPLC fraction containing [¹⁸F]this compound, remove the organic solvent under vacuum, and reformulate the final product in sterile 0.9% saline for injection.
-
Quality Control: Perform analytical HPLC and radio-TLC to determine radiochemical purity and identity. The final product should be sterile and pyrogen-free.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude) with a subcutaneous viral-induced tumor or systemic viral infection.
Procedure:
-
Animal Preparation: Fast the mice for 4-6 hours before imaging to reduce background [¹⁸F]FDG uptake if a dual-tracer study is considered, and to standardize metabolic state. Anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) in oxygen.
-
Radiotracer Injection: Administer approximately 5-10 MBq of [¹⁸F]this compound in 100-150 µL of sterile saline via the tail vein.
-
Image Acquisition: Position the anesthetized mouse on the scanner bed. Perform a dynamic PET scan for 60-90 minutes immediately following injection, followed by a CT scan for attenuation correction and anatomical co-registration.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and radioactive decay.
-
Data Analysis: Draw regions of interest (ROIs) on the co-registered CT images for major organs (liver, kidneys, spleen, lungs, heart, brain, muscle) and tumor/infected tissue. Generate time-activity curves (TACs) for each ROI to visualize the uptake and clearance of [¹⁸F]this compound. Calculate the %ID/g for each organ at various time points.
II. Single-Photon Emission Computed Tomography (SPECT) Imaging
SPECT is a widely available and cost-effective nuclear imaging technique. Labeling this compound with Technetium-99m ([⁹⁹mTc]), a readily available generator-produced radionuclide, allows for its in-vivo tracking.
This protocol requires modification of this compound to include a chelating agent (e.g., HYNIC, DTPA) that can stably bind [⁹⁹mTc].
Materials:
-
This compound conjugated to a chelating agent
-
[⁹⁹mTc]Pertechnetate eluted from a ⁹⁹Mo/⁹⁹mTc generator
-
Stannous chloride (SnCl₂)
-
Tricine as a co-ligand
-
Phosphate buffer (pH 6-7)
-
ITLC strips for quality control
Procedure:
-
Kit Preparation: In a sterile vial, combine the this compound-chelator conjugate, stannous chloride (as a reducing agent), and tricine.
-
Radiolabeling: Add a sterile solution of [⁹⁹mTc]pertechnetate to the vial. Incubate at room temperature or with gentle heating (e.g., 100°C for 15 minutes), depending on the chelator.
-
Quality Control: Assess the radiochemical purity using instant thin-layer chromatography (ITLC) to separate the labeled compound from free pertechnetate.
Animal Model:
-
As described for PET imaging.
Procedure:
-
Animal Preparation: Anesthetize the mice with isoflurane. No fasting is typically required for SPECT imaging unless dictated by the specific biological question.
-
Radiotracer Injection: Administer 20-40 MBq of [⁹⁹mTc]this compound in 100-150 µL of sterile saline via the tail vein.
-
Image Acquisition: At desired time points (e.g., 1, 4, and 24 hours post-injection), position the anesthetized mouse in the SPECT/CT scanner. Acquire whole-body SPECT images using a low-energy, high-resolution collimator, followed by a CT scan.
-
Image Reconstruction and Analysis: Reconstruct the SPECT and CT images. Co-register the images and draw ROIs on the major organs and target tissues to determine the biodistribution of [⁹⁹mTc]this compound as %ID/g.
III. Near-Infrared (NIR) Fluorescence Imaging
NIR fluorescence imaging is a non-radioactive method that allows for real-time visualization of fluorescently labeled molecules. Dyes emitting in the NIR range (700-900 nm) are preferred for in-vivo applications due to reduced tissue autofluorescence and deeper tissue penetration.
This protocol involves chemically linking a NIR dye with a reactive group (e.g., NHS ester) to a suitable functional group on this compound (e.g., an amine or hydroxyl group).
Materials:
-
This compound
-
NIR fluorescent dye with an NHS ester reactive group (e.g., IRDye 800CW NHS Ester)
-
Anhydrous DMSO
-
HPLC system for purification
Procedure:
-
Reaction Setup: Dissolve this compound and the NIR dye NHS ester in anhydrous DMSO. Add triethylamine to facilitate the reaction.
-
Conjugation: Stir the reaction mixture at room temperature in the dark for 4-6 hours.
-
Purification: Purify the this compound-NIR conjugate using preparative HPLC.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.
Animal Model:
-
As described for PET imaging. Mice with light-colored or no fur are preferred to minimize signal attenuation.
Procedure:
-
Animal Preparation: Anesthetize the mice with isoflurane. Remove fur from the imaging area if necessary.
-
Probe Injection: Inject the this compound-NIR conjugate (typically 1-2 nmol in 100 µL of PBS) via the tail vein.
-
Image Acquisition: Place the mouse in a fluorescence imaging system. Acquire images at various time points (e.g., 5 min, 30 min, 1, 4, 24 hours) using the appropriate excitation and emission filters for the specific NIR dye.
-
Data Analysis: Quantify the fluorescence intensity in ROIs drawn over major organs and target tissues. The data is typically expressed as radiant efficiency or average signal intensity.
-
Ex-vivo Validation: At the final time point, euthanize the mouse and excise the major organs and tumor/target tissue. Image the excised organs to confirm and quantify the in-vivo signal distribution.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in-vivo tracking of this compound using PET, SPECT, and NIR fluorescence imaging. Each modality offers unique advantages in terms of sensitivity, quantification, and spatial resolution. The selection of a particular technique will depend on the specific research question, available resources, and the desired level of quantitative detail. By employing these advanced imaging strategies, researchers can gain a deeper understanding of the pharmacokinetics and biodistribution of this compound, ultimately facilitating its clinical translation and therapeutic optimization.
Application Notes and Protocols: Flow Cytometry Analysis of Lymphocytes Treated with Acedoben
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedoben, also known as Inosine Pranobex or Inosine this compound Dimepranol (IAD), is a synthetic immunomodulatory agent with antiviral properties.[1] It is utilized in the treatment of various viral infections and immunodeficiency disorders.[1][2] The therapeutic effects of this compound are primarily attributed to its ability to enhance cell-mediated immunity, particularly by modulating lymphocyte function.[1][3] Flow cytometry is an indispensable tool for elucidating the nuanced effects of this compound on lymphocyte subsets, providing quantitative data on cell populations, proliferation, and apoptosis. These application notes provide a comprehensive guide to analyzing the immunomodulatory effects of this compound on lymphocytes using flow cytometry.
Mechanism of Action
This compound's primary mechanism of action involves the potentiation of the host's immune response rather than direct antiviral activity.[1] It stimulates T-lymphocyte differentiation and proliferation, enhances the cytotoxic activity of Natural Killer (NK) cells, and modulates cytokine production.[2][3] A key pathway implicated in the this compound-mediated enhancement of NK cell function is the upregulation of NKG2D ligands on target cells.[3] NKG2D is an activating receptor on NK cells that, upon binding to its ligands, triggers signaling cascades leading to target cell lysis.[4][5][6]
Data Presentation: Effects of this compound on Lymphocyte Subsets
The following tables summarize the quantitative effects of this compound treatment on various lymphocyte populations as determined by flow cytometry.
Table 1: Effect of this compound on Natural Killer (NK) Cell Population
| Treatment Group | Duration | Change in NK Cell Percentage (CD3-/CD56+) | Reference |
| Healthy Volunteers (in vivo) | 14 days | Doubling or greater | [2] |
| Healthy Volunteers (in vivo) | 5 days | Significant increase | [2] |
Table 2: Effect of this compound on T-Lymphocyte Subsets
| Treatment Group | Duration | CD3+ T-Cells | CD4+ T-Helper Cells | CD8+ T-Cells | CD4/CD8 Ratio | Reference |
| Children with Cellular Immunodeficiency (in vivo) | 3 months (10 days/month) | Statistically significant increase (p=0.02) | Statistically significant increase (p=0.02) | Not specified | Not specified | [2] |
Table 3: Effect of this compound on B-Lymphocytes
No significant changes in the overall B-cell (CD19+) population have been reported following this compound treatment in the reviewed studies.[7]
Experimental Protocols
Protocol for Immunophenotyping of Lymphocyte Subsets
This protocol outlines the procedure for identifying and quantifying major lymphocyte populations from peripheral blood mononuclear cells (PBMCs) following in vitro treatment with this compound.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Fluorochrome-conjugated monoclonal antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD56)
-
FACS tubes
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS.
-
Seed cells in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Treat cells with desired concentrations of this compound (e.g., 10, 50, 100 µg/mL) or vehicle control.
-
Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
Antibody Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in 100 µL of staining buffer (PBS with 2% FBS).
-
Add the pre-titered fluorochrome-conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Acquisition:
-
Resuspend the cell pellet in 300-500 µL of PBS.
-
Acquire the samples on a flow cytometer.
-
Protocol for Lymphocyte Proliferation Assay (CFSE-based)
This protocol measures the proliferative response of lymphocytes to this compound treatment using Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
CFSE dye
-
PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Mitogen (e.g., Phytohemagglutinin - PHA) as a positive control
-
FACS tubes
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Resuspend PBMCs in pre-warmed PBS at 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete medium.
-
Seed cells in a 96-well plate at 2 x 10^5 cells/well.
-
Add this compound at various concentrations. Include an unstimulated control and a positive control (e.g., PHA).
-
Incubate for 4-6 days at 37°C in a 5% CO2 incubator.
-
-
Staining for Surface Markers (Optional):
-
Harvest cells and stain for lymphocyte subset markers (e.g., CD3, CD4, CD8) as described in the immunophenotyping protocol.
-
-
Acquisition:
-
Resuspend cells in PBS and acquire on a flow cytometer. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cells.
-
Protocol for Apoptosis Assay (Annexin V/Propidium Iodide)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat PBMCs with this compound as described in the immunophenotyping protocol.
-
-
Staining:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Experimental Workflow
The following diagram illustrates the general workflow for analyzing the effects of this compound on lymphocytes using flow cytometry.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NKG2D - Wikipedia [en.wikipedia.org]
- 6. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Notes and Protocols for Determining the Immunomodulatory Effects of Acedoben
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedoben, also known as Inosine Pranobex or Isoprinosine, is a synthetic immunomodulatory agent with antiviral properties.[1] It is recognized for its capacity to modify and stimulate cell-mediated immune responses, making it a subject of interest in the treatment of various viral infections and immune deficiencies.[2][3] this compound's mechanism of action involves the potentiation of T-lymphocyte and natural killer (NK) cell functions, modulation of cytokine production, and enhancement of lymphocyte proliferation.[3][4] These application notes provide detailed protocols for assays designed to elucidate the specific immunomodulatory effects of this compound.
Key Immunomodulatory Actions of this compound
This compound has been demonstrated to exert the following key effects on the immune system:
-
Enhancement of Cell-Mediated Immunity: this compound stimulates T-lymphocyte differentiation and potentiates lymphoproliferative responses.[3]
-
Modulation of Cytokine Production: It upregulates the production of Th1-type cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2), while suppressing the Th2-type cytokine, interleukin-10 (IL-10).[4][5]
-
Increased NK Cell Activity: Studies have shown that this compound can lead to an increase in the number and activity of Natural Killer (NK) cells.[6][7]
Cytokine Release Assays
Cytokine release assays are fundamental to understanding how this compound modulates the immune response. These assays quantify the levels of specific cytokines produced by immune cells upon stimulation.
Data Presentation: Effect of this compound on Cytokine Production
The following table summarizes the expected quantitative effects of this compound on cytokine production by peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA).
| Cytokine | This compound Concentration | Incubation Time (hours) | Change in Production | Significance |
| TNF-α | 50-200 µg/mL | 24 | Increased | p < 0.05 |
| 50-200 µg/mL | 72 | Increased | p < 0.05 | |
| IFN-γ | 50-200 µg/mL | 72 | Increased | p < 0.05 |
| IL-10 | 50 µg/mL | 24 | Decreased | Not Significant |
| 100 µg/mL | 24 | Decreased | p < 0.05 | |
| 200 µg/mL | 24 | Decreased | p < 0.01 | |
| 50 µg/mL | 72 | Decreased | Not Significant | |
| 100 µg/mL | 72 | Decreased | p < 0.05 | |
| 200 µg/mL | 72 | Decreased | p < 0.01 |
Data adapted from a study on human peripheral blood lymphocyte cultures stimulated with phytohemagglutinin (PHA).[5]
Experimental Protocol: Cytokine Quantification by ELISA
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure cytokine concentrations in cell culture supernatants.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA)
-
This compound (various concentrations)
-
Human TNF-α, IFN-γ, and IL-10 ELISA kits
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Seed 1 x 10⁶ cells/mL in a 96-well plate.
-
-
Treatment:
-
Add this compound at final concentrations of 50, 100, and 200 µg/mL.
-
Include a vehicle control (no this compound).
-
Stimulate cells with PHA (e.g., 5 µg/mL).
-
Incubate at 37°C in a 5% CO₂ incubator for 24 and 72 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for cytokine analysis.
-
-
ELISA:
-
Perform the ELISA for TNF-α, IFN-γ, and IL-10 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody.
-
Add standards and samples (supernatants).
-
Add detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cytokine concentrations based on the standard curve.
-
Compare the cytokine levels in this compound-treated groups to the control group.
-
Experimental Workflow: Cytokine Release Assay
Lymphocyte Proliferation Assay
This assay assesses the effect of this compound on the proliferation of lymphocytes, a key indicator of cell-mediated immune activation.
Data Presentation: Expected Proliferative Response
| Treatment Group | Mitogen/Antigen | Expected Outcome |
| Control (PBMCs) | None | Baseline proliferation |
| Control (PBMCs) | PHA | Increased proliferation |
| This compound + PBMCs | None | No significant change |
| This compound + PBMCs | PHA | Potentiated proliferation compared to PHA alone |
Experimental Protocol: CFSE-Based Proliferation Assay
The Carboxyfluorescein succinimidyl ester (CFSE) assay measures cell proliferation by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved in daughter cells.
Materials:
-
PBMCs
-
RPMI-1640 medium
-
CFSE staining solution
-
PHA
-
This compound
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Isolate PBMCs.
-
Label PBMCs with CFSE according to the manufacturer's protocol.
-
Quench the staining reaction and wash the cells.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium.
-
Seed cells in a 96-well plate.
-
Add this compound at desired concentrations.
-
Stimulate with PHA.
-
Include unstimulated and PHA-only controls.
-
Incubate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry:
-
Harvest the cells.
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel (e.g., FITC).
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the CFSE histogram to identify distinct peaks representing successive generations of cell division.
-
Quantify the percentage of divided cells and the proliferation index.
-
Experimental Workflow: Lymphocyte Proliferation Assay
Immune Cell Phenotyping
Flow cytometry is a powerful tool to identify and quantify different immune cell populations based on the expression of specific cell surface markers. This is crucial for determining which cell types are affected by this compound.
Data Presentation: Expected Changes in Immune Cell Subsets
| Cell Subset | Markers | Expected Effect of this compound |
| T Helper Cells | CD3+, CD4+ | Potential increase in activation markers |
| Cytotoxic T Cells | CD3+, CD8+ | Potential increase in activation markers |
| B Cells | CD19+ | To be determined |
| Natural Killer (NK) Cells | CD3-, CD56+ | Increased percentage of total lymphocytes[6][7] |
| Regulatory T Cells (Tregs) | CD4+, CD25+, FoxP3+ | To be determined |
Experimental Protocol: Multi-color Flow Cytometry
Materials:
-
Whole blood or PBMCs
-
This compound
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD19, CD56, etc.
-
Fixation/Permeabilization buffers (if staining for intracellular markers like FoxP3)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture whole blood or PBMCs with this compound at various concentrations for a specified time (e.g., 24-72 hours).
-
-
Antibody Staining:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Incubate cells with a cocktail of fluorescently labeled antibodies against surface markers in the dark at 4°C.
-
Wash cells to remove unbound antibodies.
-
-
Intracellular Staining (if applicable):
-
Fix and permeabilize cells according to the manufacturer's protocol.
-
Incubate with antibodies against intracellular markers (e.g., FoxP3).
-
Wash cells.
-
-
Flow Cytometry:
-
Resuspend cells in FACS buffer.
-
Acquire data on a multi-color flow cytometer.
-
Ensure proper compensation is set up to correct for spectral overlap.
-
-
Data Analysis:
-
Use a gating strategy to identify different immune cell populations.
-
Quantify the percentage of each cell subset in the this compound-treated and control groups.
-
Gating Strategy for T Cell and NK Cell Identification
Signaling Pathway Analysis
This compound's immunomodulatory effects are mediated through the activation of specific intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses and cytokine production. This compound is thought to promote the expression of immunoregulatory genes, including those downstream of NF-κB.[8]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for cell proliferation. This compound's enhancement of lymphocyte proliferation likely involves this pathway.
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific cell types, reagents, and equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine Pranobex Deserves Attention as a Potential Immunomodulator to Achieve Early Alteration of the COVID-19 Disease Course [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Inosine this compound Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Acedoben in Combination with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential for using acedoben, a component of Inosine (B1671953) Pranobex, in combination with other antiviral agents. Due to the limited availability of direct studies on this compound as a standalone agent in combination therapies, the information presented here is primarily based on studies involving Inosine Pranobex (IP), a complex containing inosine and dimepranol this compound. The protocols provided are standardized methodologies for assessing antiviral synergy and can be adapted for testing this compound in combination with other compounds.
Application Notes
This compound is a component of Inosine Pranobex, an immunomodulatory agent with antiviral properties. Its mechanism of action is primarily through the enhancement of the host's immune response to viral infections.[1] Inosine Pranobex has been shown to modulate T-lymphocyte and natural killer (NK) cell functions, as well as to stimulate the production of certain cytokines like IL-1 and IL-2, while upregulating the IL-2 receptor.[1][2] This immunomodulatory activity suggests a potential for synergistic or additive effects when combined with direct-acting antiviral agents.
Combination Therapy Precedent
While comprehensive data on the combination of this compound with a wide range of antivirals is limited, some studies on Inosine Pranobex (of which this compound is a key component) have shown promising results in combination with interferons.
-
In Vitro Synergy with Interferon-α: Studies have demonstrated that Inosine Pranobex, when used in combination with interferon-α, exhibits a synergistic effect in inhibiting the replication of human adenoviruses (HAdV-2 and HAdV-5) in A549 cell cultures.[3] This suggests that the immunomodulatory effects of Inosine Pranobex can enhance the antiviral activity of interferons.[1]
-
In Vivo Potentiation with Interferon Inducers: In animal models, the combined administration of isoprinosine (B140449) (Inosine Pranobex) and an interferon inducer resulted in a potentiated antiviral effect against the forest-spring encephalitis virus in mice.[4] This combination led to a significant increase in serum interferon titers and enhanced resistance to the viral infection compared to the use of either agent alone.[4]
These findings support the rationale for exploring this compound in combination with other antiviral agents, particularly those that could benefit from a concurrent enhancement of the host immune response.
Potential for Broader Antiviral Combinations
The immunomodulatory mechanism of this compound suggests it could be a valuable component in combination therapies for a variety of viral infections. By bolstering the patient's own immune system, this compound may create a less favorable environment for viral replication, potentially increasing the efficacy of direct-acting antivirals. This could lead to lower required doses of the direct-acting antiviral, potentially reducing toxicity and the risk of developing drug-resistant viral strains.[5]
Experimental Protocols
The following is a generalized protocol for assessing the in vitro synergy of this compound in combination with another antiviral agent using a checkerboard assay.
Protocol 1: In Vitro Antiviral Synergy Assessment by Checkerboard Assay
Objective: To determine the interaction (synergistic, additive, indifferent, or antagonistic) between this compound and another antiviral agent against a specific virus in a cell-based assay.
Materials:
-
This compound stock solution of known concentration.
-
Antiviral Agent X stock solution of known concentration.
-
Susceptible host cell line (e.g., Vero, A549).
-
Virus stock with a known titer (e.g., PFU/mL or TCID50/mL).
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.
-
Reagents for assessing viral-induced cytopathic effect (CPE), such as Crystal Violet or MTT.
-
CO2 incubator.
Procedure:
-
Cell Seeding:
-
Trypsinize and count host cells.
-
Seed the wells of a 96-well plate with an appropriate density of cells to form a confluent monolayer within 24 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Drug Dilution (Checkerboard Setup):
-
Prepare serial dilutions of this compound and Antiviral Agent X in cell culture medium.
-
In a separate 96-well plate (the "drug plate"), create a checkerboard pattern. Typically, this compound is serially diluted along the rows, and Antiviral Agent X is serially diluted along the columns.
-
Include wells with each drug alone (for determining individual Minimum Inhibitory Concentrations - MICs) and wells with no drugs (virus control).
-
-
Infection and Treatment:
-
Once the cell monolayer is confluent, remove the growth medium.
-
Infect the cells with the virus at a predetermined Multiplicity of Infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Transfer the drug dilutions from the "drug plate" to the corresponding wells of the cell plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration sufficient to observe CPE in the virus control wells (typically 48-72 hours).
-
-
Assessment of Antiviral Activity:
-
Visually inspect the wells for CPE and/or use a quantitative method to assess cell viability (e.g., Crystal Violet staining, MTT assay).
-
The MIC is defined as the lowest concentration of a drug that inhibits the viral CPE.
-
-
Data Analysis:
-
Determine the MIC for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each combination using the following formulas:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antiviral X = (MIC of Antiviral X in combination) / (MIC of Antiviral X alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Antiviral X
-
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
Caption: Mechanism of Action of Inosine Pranobex.
Caption: Workflow for In Vitro Antiviral Synergy Testing.
References
- 1. Immunological Activities of Isoprinosine Inhibition on Viral Infections in Human – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Clinical Experience with Inosine Pranobex in Pediatric Acute Respiratory Infections with Comorbidities: A Case Series from a Specialised Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of adenovirus multiplication by inosine pranobex and interferon α in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Combined use of isoprinosine and an interferon inducer in experimental viral infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Stability of Acedoben in Different Experimental Buffers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedoben, or 4-acetamidobenzoic acid, is the acetylated derivative of para-aminobenzoic acid (PABA)[1]. It is a component of the immunomodulatory drug Inosine this compound Dimepranol[1]. Understanding the stability of this compound in various experimental buffers is crucial for accurate and reproducible results in preclinical and pharmaceutical research. This document provides detailed application notes and protocols to assess the stability of this compound under different buffer conditions, pH, and temperatures.
Factors Affecting this compound Stability
The stability of this compound in solution is primarily influenced by:
-
pH: The amide linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.
-
Buffer Composition: The components of the buffer system can influence the rate of degradation[2][3]. Common buffers used in pharmaceutical and biological research include phosphate (B84403), Tris, and acetate (B1210297) buffers.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions, including hydrolysis[4][5][6].
-
Light: Exposure to light can lead to photodegradation. Photostability studies are essential to determine appropriate handling and storage conditions[7][8][9].
Quantitative Stability Data
While specific kinetic data for this compound degradation in various buffers is not extensively published, the following table summarizes the expected stability trends based on general chemical principles of amide hydrolysis. Forced degradation studies are necessary to determine the precise degradation rates under specific experimental conditions[10][11][12][13].
| Buffer System | pH Range | Expected Stability of this compound | Rationale |
| Acetate Buffer | 3.6 - 5.6 | Moderate to Good | In this acidic pH range, acid-catalyzed hydrolysis of the amide bond can occur, but it is generally slower than base-catalyzed hydrolysis. Acetate buffer is a common choice for formulations requiring a slightly acidic pH[14][15][16]. |
| Phosphate Buffer | 5.8 - 8.0 | Good (around neutral pH) | This compound is expected to be most stable around neutral pH (6.0-7.5). Phosphate buffers are widely used in biological assays and formulations due to their physiological relevance[17]. As the pH becomes more alkaline, the rate of base-catalyzed hydrolysis will increase. |
| Tris Buffer | 7.5 - 9.0 | Moderate to Poor | In this alkaline pH range, this compound is susceptible to base-catalyzed hydrolysis of the amide bond, leading to a faster degradation rate compared to neutral or acidic conditions[18][19][20][21]. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in a Selected Buffer
This protocol outlines a general procedure for evaluating the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound reference standard
-
Selected buffer (e.g., Phosphate, Acetate, or Tris buffer) at the desired pH and concentration
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Incubator or water bath
2. Preparation of Solutions:
-
This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a small amount of the mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Buffer Solutions: Prepare the desired buffer at the target pH and concentration. For example, to prepare a 0.1 M phosphate buffer at pH 7.4, dissolve the appropriate amounts of monobasic and dibasic sodium phosphate in water.
-
Test Solutions: Dilute the this compound stock solution with the selected buffer to achieve the final desired concentration for the stability study (e.g., 100 µg/mL).
3. Stability Study Procedure:
-
Divide the this compound test solution into several aliquots in sealed, light-protected vials.
-
Store the vials at a specific temperature (e.g., 25°C, 40°C, or 60°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot for analysis.
-
Analyze the samples immediately by HPLC.
4. HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water or a phosphate buffer). An example mobile phase could be a mixture of acetonitrile and 0.032 M ammonium (B1175870) acetate (55:45 v/v)[22].
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a common detection wavelength for similar compounds is around 254 nm or 275 nm[22][23]).
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40°C[22]
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
The degradation rate constant (k) and half-life (t½) can be calculated based on the order of the reaction.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method[11][12][13][24].
1. Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable acidic medium (e.g., 0.1 N HCl).
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2-8 hours).
-
Neutralize the solution with a suitable base (e.g., 0.1 N NaOH).
-
Analyze the sample by HPLC.
2. Base Hydrolysis:
-
Prepare a solution of this compound in a suitable basic medium (e.g., 0.1 N NaOH).
-
Incubate the solution at room temperature or a slightly elevated temperature for a shorter period (e.g., 30 minutes to 2 hours), as base hydrolysis is often faster.
-
Neutralize the solution with a suitable acid (e.g., 0.1 N HCl).
-
Analyze the sample by HPLC.
3. Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
Analyze the sample by HPLC.
4. Thermal Degradation:
-
Expose solid this compound powder to dry heat in an oven (e.g., 80°C) for a specified period.
-
Dissolve the heat-treated sample in a suitable solvent.
-
Analyze the sample by HPLC.
5. Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines[7][8][9][25][26].
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples by HPLC at various time points.
Visualizations
This compound Degradation Pathway
The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the amide bond to form p-aminobenzoic acid (PABA) and acetic acid.
Caption: Proposed primary degradation pathway of this compound.
Experimental Workflow for this compound Stability Testing
The following diagram illustrates the general workflow for conducting a stability study of this compound.
Caption: General workflow for this compound stability assessment.
Signaling Pathway Context: Role in Inosine Pranobex's Immunomodulatory Effect
This compound is a component of Inosine Pranobex, which is known to stimulate the immune system. The exact mechanism is not fully elucidated, but it is believed to enhance T-lymphocyte and natural killer cell function.
Caption: Immunomodulatory action of Inosine Pranobex.
Conclusion
The stability of this compound is a critical parameter that must be carefully evaluated during its use in research and development. The protocols and information provided in these application notes offer a framework for assessing its stability in various experimental buffers. While this compound is expected to be most stable in neutral pH conditions, researchers should perform specific stability studies to understand its behavior in their particular experimental setup. The use of a validated, stability-indicating HPLC method is paramount for obtaining accurate and reliable data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acetyl-p-aminobenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. e-opat.com [e-opat.com]
- 4. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteinstable.com [proteinstable.com]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. q1scientific.com [q1scientific.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. -NovaBioassays [novabioassays.com]
- 14. Sodium Acetate Buffer: Properties, Preparation & Applications [infobiochem.com]
- 15. bostonbioproducts.com [bostonbioproducts.com]
- 16. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 17. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Effect of Tris Buffer in the Intensity of the Multipoint Covalent Immobilization of Enzymes in Glyoxyl-Agarose Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 23. researchgate.net [researchgate.net]
- 24. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 26. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
Acedoben in Herpes Simplex Virus Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedoben, a component of the immunomodulatory and antiviral agent Inosine (B1671953) Pranobex (also known as inosiplex or isoprinosine), has been investigated for its therapeutic potential in managing Herpes Simplex Virus (HSV) infections. Inosine Pranobex is a synthetic compound composed of inosine and the salt of p-acetamidobenzoic acid (this compound) and N,N-dimethylaminoisopropanol (dimepranol) in a 1:3 molar ratio. Research indicates that the clinical and experimental effects observed are attributable to the complex as a whole. These notes provide an overview of the application of Inosine Pranobex (containing this compound) in HSV research, summarizing key quantitative data and providing detailed experimental protocols based on published studies.
Mechanism of Action
Inosine Pranobex exerts a dual mechanism of action against HSV, comprising both direct antiviral effects and indirect immunomodulatory functions. While the precise contribution of this compound alone is not typically isolated in the literature, it is an integral part of the complex that is understood to:
-
Exhibit Direct Antiviral Properties: It is hypothesized that Inosine Pranobex can interfere with viral RNA synthesis, thereby inhibiting the replication of various viruses.[1]
-
Function as an Immunostimulant: The compound has been shown to enhance the host's immune response to viral infections.[2][3] This is achieved by stimulating T-cell lymphocyte proliferation and differentiation, augmenting the activity of Natural Killer (NK) cells, and modulating the production of cytokines, including an increase in pro-inflammatory cytokines like IL-2 and IFN-γ.[1][2][4][5][6]
Data Presentation
The following tables summarize the quantitative data from in vitro and clinical studies on the efficacy of Inosine Pranobex against Herpes Simplex Virus.
Table 1: In Vitro Anti-HSV-1 Activity of Inosine Pranobex
| Cell Line | Virus Strain | Drug Concentration (µg/mL) | Effect | Reference |
| Various cell lines | HHV-1 | 50-400 | Progressively growing inhibitory effect on viral replication | [7][8] |
| Various cell lines | HHV-1 | Not Specified | Enhanced anti-HHV activity when combined with 1000 IU/mL IFN-α | [7][8] |
Table 2: Clinical Trial Data for Inosine Pranobex in Recurrent Herpes
| Condition | Comparator | Key Finding | Reference |
| Recurrent Herpes Labialis (RHL) & Genitalis (RHG) | Acyclovir (B1169) | Inosine pranobex was as effective as acyclovir in treating RHL and RHG. | [9] |
| Recurrent Herpes Genitalis (RHG) | Acyclovir | Significantly lower short-term recurrence rate at 3-month follow-up with inosine pranobex. | [9] |
| Recurrent HSV Infections | Placebo | No substantial differences in frequency or healing of lesions between inosiplex and placebo. | [10] |
| First-Attack Genital Herpes | Acyclovir | Acyclovir was more effective in promoting healing and reducing viral shedding. | [11] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the anti-HSV activity of Inosine Pranobex.
Protocol 1: In Vitro HSV Replication Inhibition Assay
Objective: To determine the dose-dependent inhibitory effect of Inosine Pranobex on HSV-1 replication in cell culture.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus Type 1 (HHV-1) stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Inosine Pranobex
-
96-well cell culture plates
-
MTT reagent for cytotoxicity assay
-
TCID50 (50% Tissue Culture Infective Dose) assay reagents
Procedure:
-
Cell Culture and Plating:
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 96-well plates at a density that allows for a confluent monolayer to form within 24 hours.
-
-
Cytotoxicity Assay (MTT Assay):
-
Prepare serial dilutions of Inosine Pranobex in culture medium.
-
Replace the medium in the confluent cell monolayers with the medium containing different concentrations of Inosine Pranobex.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength to determine the maximum non-toxic concentration.
-
-
Viral Infection and Treatment:
-
In a separate plate of confluent Vero cells, replace the medium with a virus suspension of HSV-1 at a predetermined multiplicity of infection (MOI).
-
Allow the virus to adsorb for 1-2 hours.
-
Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh culture medium containing serial dilutions of non-toxic concentrations of Inosine Pranobex (e.g., 50, 100, 200, 400 µg/mL).[7][8]
-
Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
-
Quantification of Viral Replication (TCID50 Assay):
-
After 48-72 hours of incubation, harvest the cell culture supernatants.
-
Perform a TCID50 assay on the supernatants to determine the viral titer in each treatment group.
-
The reduction in viral titer in the Inosine Pranobex-treated wells compared to the virus-only control indicates the level of inhibition.
-
Protocol 2: In Vitro Immunomodulatory Effect on Lymphocytes
Objective: To assess the effect of Inosine Pranobex on the proliferation and cytokine production of human peripheral blood lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or other mitogen
-
Inosine Pranobex
-
Cell proliferation assay kit (e.g., BrdU or CFSE)
-
ELISA kits for cytokine quantification (e.g., IL-2, IFN-γ, IL-10)
-
Flow cytometer
Procedure:
-
Isolation of PBMCs:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in RPMI-1640 medium supplemented with 10% FBS.
-
-
Cell Culture and Stimulation:
-
Plate the PBMCs in 24- or 96-well plates.
-
Add Inosine Pranobex at various concentrations to the wells.
-
Stimulate the cells with a mitogen such as PHA.
-
Include unstimulated controls and stimulated controls without the drug.
-
-
Lymphocyte Proliferation Assay:
-
After a specified incubation period (e.g., 72 hours), assess lymphocyte proliferation using a BrdU incorporation assay or by flow cytometric analysis of CFSE dilution.
-
-
Cytokine Production Analysis:
Visualizations
References
- 1. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IN VITRO INfIBITION OF HHV-1 REPLICATION BY INOSINE PRANOBEX AND INTERFERON-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tkilac.com [tkilac.com]
- 10. Failure of oral inosiplex treatment of recurrent herpes simplex virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of immunomodulation by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Acedoben in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Acedoben.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound, also known as 4-acetamidobenzoic acid, is the acetylated derivative of p-aminobenzoic acid (PABA) and a metabolite of the anesthetic Benzocaine.[1][2] It is a component of the antiviral and immunostimulatory drug Inosine Pranobex.[1] this compound is classified as a poorly water-soluble compound, which can significantly hinder its bioavailability and therapeutic efficacy, posing a challenge for formulation development.[2]
Q2: What is the reported aqueous solubility of this compound?
A2: The aqueous solubility of this compound is reported to be less than 0.1 g/100 mL (or < 1 mg/mL) at 21°C.[2] This low solubility necessitates the use of enhancement techniques for many research and pharmaceutical applications.
Q3: How does pH influence the solubility of this compound?
A3: this compound is a weak acid with a pKa of approximately 4.28.[1] This means its solubility is highly pH-dependent. At a pH below its pKa, this compound will exist predominantly in its less soluble, unionized form. As the pH increases above the pKa, it will deprotonate to form a more soluble carboxylate salt, thus increasing its aqueous solubility.
Q4: What are the primary strategies for improving the aqueous solubility of this compound?
A4: The main approaches to enhance the aqueous solubility of this compound can be categorized as:
-
pH Adjustment: Increasing the pH of the aqueous solution above this compound's pKa.
-
Cosolvency: Using a mixture of water and a water-miscible organic solvent.
-
Complexation: Forming inclusion complexes with cyclodextrins.
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving this compound's solubility.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon standing. | The solution is supersaturated. The pH of the solution may have shifted. The temperature of the solution has decreased. | 1. Re-evaluate the concentration of this compound used. 2. Ensure the pH of the solution is buffered and stable. 3. Maintain a constant temperature for the solution. |
| Inconsistent solubility results between experiments. | Variation in experimental conditions such as temperature, pH, or mixing time. Impurities in the this compound sample. | 1. Strictly control and monitor all experimental parameters. 2. Use a high-purity grade of this compound and characterize it before use. 3. Ensure equilibrium is reached by allowing sufficient mixing time. |
| The chosen cosolvent is not effective at the desired concentration. | The polarity of the cosolvent system is not optimal for this compound. The concentration of the cosolvent is insufficient. | 1. Screen a range of cosolvents with varying polarities (e.g., ethanol (B145695), propylene (B89431) glycol, PEG 400). 2. Experiment with different ratios of cosolvent to water. |
| Cyclodextrin (B1172386) complexation does not significantly improve solubility. | The type or concentration of cyclodextrin is not suitable. The method of complexation is inefficient. | 1. Test different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). 2. Vary the molar ratio of this compound to cyclodextrin. 3. Try different complexation techniques such as kneading or freeze-drying. |
| Solid dispersion formulation shows poor dissolution. | The drug is not in an amorphous state within the carrier. The chosen hydrophilic carrier is not appropriate. The drug-to-carrier ratio is too high. | 1. Characterize the solid dispersion using techniques like XRD or DSC to confirm the amorphous state. 2. Screen different hydrophilic carriers (e.g., PVP, PEG). 3. Prepare solid dispersions with varying drug-to-carrier ratios. |
Quantitative Data Summary
While specific quantitative data for this compound solubility enhancement is limited in publicly available literature, the following table provides a general overview of its known solubility and physicochemical properties which are critical for designing solubility enhancement experiments.
| Parameter | Value | Reference |
| Chemical Name | 4-acetamidobenzoic acid | [1][2] |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Aqueous Solubility | < 0.1 g/100 mL at 21°C | [2] |
| pKa | ~4.28 | [1] |
| Melting Point | 259-262 °C (decomposes) | [2] |
| Solubility in other solvents | Slightly soluble in DMSO and Methanol | [1] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility of this compound
This protocol outlines a method to determine the solubility of this compound at various pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., phosphate (B84403) and acetate (B1210297) buffers).
-
Sample Preparation: Add an excess amount of this compound powder to separate vials containing each buffer solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility of this compound as a function of pH.
Protocol 2: Solubility Enhancement using Cosolvency
This protocol describes a general procedure to evaluate the effect of cosolvents on this compound's solubility.
-
Cosolvent Selection: Choose pharmaceutically acceptable, water-miscible solvents such as ethanol, propylene glycol, or polyethylene (B3416737) glycol 400 (PEG 400).
-
Preparation of Cosolvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of the chosen cosolvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Solubility Determination: For each cosolvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1 (steps 2-5).
-
Data Analysis: Plot the solubility of this compound against the percentage of the cosolvent in the aqueous mixture to determine the optimal cosolvent and concentration for solubility enhancement.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol provides a step-by-step guide for preparing an inclusion complex of this compound with a cyclodextrin.
-
Molar Ratio Selection: Choose a suitable molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Beta-cyclodextrin (β-CD) or hydroxypropyl-beta-cyclodextrin (HP-β-CD) are common choices.
-
Mixing: Accurately weigh the calculated amounts of this compound and cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the powder mixture to form a thick paste. Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Evaluate the prepared complex for improved solubility and dissolution rate compared to the pure drug. Characterization techniques such as DSC, XRD, and FTIR can be used to confirm complex formation.
Protocol 4: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol details the preparation of a solid dispersion of this compound to enhance its dissolution characteristics.
-
Component Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (B124986) (PVP K30) or polyethylene glycol (PEG 6000). Select a suitable drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolution: Dissolve both this compound and the chosen carrier in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane (B109758) and methanol). Ensure complete dissolution of both components.
-
Solvent Evaporation: Remove the solvent from the solution using a rotary evaporator under reduced pressure and at a controlled temperature.
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion and grind it into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Characterization: Assess the dissolution profile of the solid dispersion in a relevant aqueous medium and compare it to that of pure this compound. Use techniques like DSC and XRD to confirm the amorphous nature of the drug in the dispersion.
Visualizations
Caption: Decision workflow for selecting a suitable solubility enhancement technique for this compound.
References
Technical Support Center: Compound Degradation in Long-Term Experiments
Disclaimer: The compound "Acedoben" is not found in our current scientific and chemical databases. The following guide provides general troubleshooting advice for degradation issues encountered with a hypothetical small molecule, referred to as "Compound X," during long-term experiments. This information is intended to serve as a template and should be adapted to the specific characteristics of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of Compound X degradation in a long-term experiment?
A1: Common indicators of degradation include a decrease in the expected biological activity, changes in the physical appearance of the stock solution (e.g., color change, precipitation), and the appearance of unexpected peaks in analytical analyses such as HPLC or LC-MS.
Q2: How can I proactively prevent the degradation of Compound X?
A2: Proper storage is critical. This typically involves storing stock solutions at low temperatures (e.g., -20°C or -80°C), protecting them from light by using amber vials, and minimizing freeze-thaw cycles. It is also crucial to use high-purity solvents and reagents to prepare solutions.
Q3: At what point in my experiment should I suspect degradation is affecting my results?
A3: If you observe a gradual or sudden loss of the expected experimental effect over time, or if there is increasing variability between experimental replicates, it is prudent to investigate the stability of Compound X under your specific experimental conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased Potency/Efficacy | Compound X is degrading in the experimental medium at 37°C. | Perform a time-course stability study of Compound X in your cell culture medium or buffer at 37°C. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to quantify the remaining parent compound. |
| Inconsistent Results | Multiple freeze-thaw cycles of the stock solution are causing degradation. | Prepare single-use aliquots of your Compound X stock solution to avoid repeated freezing and thawing. |
| Precipitation in Stock Solution | The concentration of Compound X exceeds its solubility in the chosen solvent, or the compound is degrading into less soluble products. | Determine the solubility of Compound X in various biocompatible solvents. If solubility is an issue, consider preparing a fresh, lower-concentration stock solution or using a different solvent system. |
| Unexpected Biological Effects | Degradation products of Compound X may have their own biological activities, leading to off-target effects. | Characterize the major degradation products using techniques like LC-MS/MS and NMR. If possible, synthesize or isolate these products and test their activity in your experimental system. |
Experimental Protocols
Protocol 1: Assessing Compound X Stability in Experimental Medium
-
Preparation: Prepare a stock solution of Compound X in an appropriate solvent (e.g., DMSO).
-
Incubation: Spike Compound X into your experimental medium (e.g., cell culture media with 10% FBS) to the final working concentration. Also, prepare a control sample in a simple buffer (e.g., PBS) to assess hydrolytic stability.
-
Time Points: Incubate the samples at the experimental temperature (e.g., 37°C). Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Immediately stop the degradation process by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and then centrifuge.
-
Analysis: Analyze the supernatant by a validated HPLC or LC-MS method to quantify the remaining percentage of Compound X at each time point.
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation pathways and products under stress conditions.
-
Conditions: Expose solutions of Compound X to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C in a neutral solution
-
Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature
-
-
Analysis: Analyze the stressed samples by LC-MS to identify and characterize the degradation products.
Visualizations
Caption: A flowchart for troubleshooting inconsistent experimental results.
Caption: Workflow for assessing compound stability in experimental medium.
Caption: Diagram showing how degradation products can cause off-target effects.
Technical Support Center: Overcoming Acedoben Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Acedoben precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound (4-acetamidobenzoic acid) is the acetylated derivative of p-aminobenzoic acid (PABA).[1][2] In cell culture and drug development, it is often studied for its potential biological activities or used as a component of more complex drug formulations, such as the immunomodulatory drug Inosine this compound Dimepranol.[1] Its effects on cellular pathways are a subject of ongoing research.
Q2: What are the primary causes of this compound precipitation in my cell culture medium?
Precipitation of this compound in cell culture media is a multifactorial issue that can compromise experimental results by altering the effective concentration of the compound.[3] The most common causes include:
-
Exceeding Solubility Limit: The final concentration of this compound in the medium is higher than its intrinsic aqueous solubility.[3][4]
-
Poor Stock Solution Preparation: The initial this compound stock solution was not prepared correctly, leading to instability upon dilution.
-
Rapid Dilution Shock: Adding a concentrated stock solution (especially in an organic solvent like DMSO) too quickly into the aqueous medium can cause the compound to "crash out" of solution.[4]
-
pH and Temperature Shifts: Changes in pH, particularly in CO₂ incubators, or temperature differences between the bench and the incubator can decrease this compound's solubility.[3]
-
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the media over time, forming insoluble complexes.[3][5]
Q3: What are the visual signs of this compound precipitation?
This compound precipitation can manifest in several ways:
-
Cloudiness or Turbidity: The medium appears hazy or milky, which can sometimes be mistaken for microbial contamination.[3]
-
Visible Crystals: Small, crystalline structures may be visible by eye or under a microscope, often settled at the bottom of the culture vessel.
-
Fine Particulates: A fine, dust-like powder may be observed suspended in the medium or coating the surface of the culture dish.
It is crucial to distinguish between chemical precipitate and microbial growth by examining a sample under a microscope.[3]
Q4: Can I still use the medium if a small amount of this compound precipitate is visible?
It is strongly advised not to use media with visible precipitate. The presence of a precipitate means the actual concentration of soluble this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. Furthermore, precipitates can be cytotoxic to cells.
Q5: Is it possible to redissolve precipitated this compound in my culture medium?
Attempting to redissolve this compound directly in the culture medium is generally not recommended as it can compromise sterility and the precise composition of the medium. Methods like warming or vortexing may not be effective and could damage media components. The best course of action is to discard the medium and prepare a fresh solution using the improved protocols outlined below.
Troubleshooting Guides & Experimental Protocols
Guide 1: this compound Stock Solution Preparation
Proper preparation of a concentrated stock solution is the most critical step in preventing precipitation.
Q: How should I prepare a stable this compound stock solution?
A: Prepare a high-concentration stock solution in an appropriate organic solvent and store it correctly to ensure stability.
Experimental Protocol: Preparation of a 100 mM this compound Stock in DMSO
-
Weighing: Accurately weigh out 17.92 mg of this compound powder (Molecular Weight: 179.17 g/mol ).
-
Dissolution: Add the this compound powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C in a water bath to aid dissolution. Ensure the powder is completely dissolved with no visible particulates.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store the aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[3]
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Recommended for high-concentration stock solutions.[6] |
| Methanol | Slightly Soluble | Can be used, but may be more toxic to cells.[1] |
| Water | Sparingly Soluble | Not suitable for high-concentration stocks. |
| PBS (pH 7.4) | ~1 mg/mL | Limited solubility; not ideal for stocks.[6] |
Guide 2: Preventing Precipitation During Media Preparation
The method used to dilute the stock solution into the final culture medium is crucial.
Q: My this compound precipitates immediately when I add the DMSO stock to my medium. How can I prevent this?
A: This is typically caused by rapid dilution and temperature shock. Follow a pre-warming and serial dilution strategy.[4]
Experimental Protocol: Diluting this compound into Cell Culture Medium
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[3] This minimizes temperature-related solubility issues.
-
Prepare Intermediate Dilution: Perform a serial dilution.[3] For example, to achieve a final concentration of 100 µM this compound:
-
Thaw one aliquot of your 100 mM this compound stock solution.
-
Add 2 µL of the 100 mM stock to 198 µL of pre-warmed medium in a sterile tube. This creates a 1 mM intermediate solution. Vortex gently.
-
Add the required volume of this 1 mM solution to your main culture volume. For example, add 1 mL of the 1 mM solution to 9 mL of medium for a final concentration of 100 µM.
-
-
Slow Addition: When adding the this compound solution (either the stock or intermediate dilution) to the bulk medium, add it dropwise while gently swirling or vortexing the medium.[4] This prevents localized high concentrations that can cause precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity and precipitation.[4]
Guide 3: Investigating this compound-Medium Incompatibility
Q: I suspect my media formulation or serum is causing the precipitation. How can I test this?
A: You can perform a systematic solubility test to identify problematic components.
Experimental Protocol: Media Component Solubility Test
-
Preparation: Set up a series of sterile tubes, each containing 1 mL of a different solution to be tested:
-
Tube A: Basal medium (e.g., DMEM) without serum or supplements.
-
Tube B: Basal medium + 10% Fetal Bovine Serum (FBS).
-
Tube C: Basal medium + antibiotics (e.g., Penicillin-Streptomycin).
-
Tube D: Complete medium (basal + serum + antibiotics).
-
Tube E: Phosphate-Buffered Saline (PBS).
-
-
Pre-warming: Incubate all tubes at 37°C for 30 minutes.
-
This compound Addition: Using the slow, dropwise addition method described above, add this compound to each tube to achieve the desired final concentration.
-
Observation: Incubate the tubes under standard culture conditions (37°C, 5% CO₂). Visually inspect for precipitation immediately, and then at 1, 4, and 24 hours.
-
Analysis:
-
If precipitation occurs only in tubes with serum (B and D), it suggests an interaction with serum proteins.
-
If precipitation occurs in all tubes, the final concentration of this compound is likely too high for the aqueous environment.[4]
-
If precipitation occurs only in the complete medium (D), it may indicate a complex interaction between multiple components.
-
Data Presentation: Troubleshooting Checklist
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | Final concentration too high; Rapid dilution shock; Cold medium. | Decrease final concentration; Perform serial dilution; Pre-warm medium to 37°C.[3][4] |
| Delayed Precipitate (in incubator) | pH shift due to CO₂; Temperature fluctuations; Interaction with media components. | Ensure medium is properly buffered; Minimize time outside incubator; Test solubility with different media components.[3][4] |
| Precipitate in Serum-Containing Medium Only | Interaction with serum proteins. | Consider using a lower serum concentration or a serum-free formulation if compatible with your cells. |
| Precipitate After Freeze-Thaw Cycle | Compound degradation or reduced stability. | Aliquot stock solution to avoid repeated freeze-thaw cycles.[3] |
Visualizations
Workflow for Preparing this compound-Containing Media
Caption: Workflow for preparing and adding this compound to cell culture media.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
Hypothetical Signaling Pathway Involving this compound
Caption: this compound's role in a hypothetical signaling pathway.
References
Technical Support Center: Optimizing Acedoben Dosage for Maximum Immune Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Acedoben dosage, a component of Inosine (B1671953) this compound Dimepranol (IAD), to achieve a maximal immune response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Inosine this compound Dimepranol (IAD)?
This compound is a component of the synthetic compound Inosine this compound Dimepranol (IAD), also known as Inosine Pranobex or Isoprinosine.[1][2] IAD is a 3:1 molar ratio of p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol and inosine.[1][3] It is recognized for its immunomodulatory and antiviral properties.[1][4][5]
Q2: What is the primary mechanism of action of IAD on the immune system?
IAD is understood to enhance both cell-mediated and humoral immunity.[1] Its primary effects include enhancing T-lymphocyte proliferation and the activity of Natural Killer (NK) cells.[1][6][7] It also increases the levels of pro-inflammatory cytokines, which helps to restore immune responses in suppressed states.[1][6] The administration of IAD appears to induce a Th1 cell-type response, characterized by an increase in cytokines like IL-2 and IFN-γ.[1][8]
Q3: What are the expected immunological outcomes of IAD administration?
The most significant reported outcome of IAD administration is a rapid and sustained increase in the percentage of circulating Natural Killer (NK) cells.[6][9][10] In some studies, an increase in NK cells as a percentage of total peripheral blood lymphocytes was observed within 1.5 hours of administration.[6][10] By day 5 of administration, a doubling or greater in NK cell percentages has been observed.[3][6][10] The IAD-induced NK cells are phenotypically competent, containing Granzyme A and Perforin.[3][6][10] A transient increase in regulatory T cells (Tregs) and a dip in T-helper cell fractions have also been noted.[10]
Q4: What are the typical dosages of IAD used in clinical and preclinical studies?
In human clinical trials, a common dosage is 1 gram of IAD administered orally, four times a day (qds).[6][10] The recommended daily dose for adults is typically 50 mg/kg of body weight, usually not exceeding 4 grams per day.[7] In animal studies, dosages can vary. For example, in poultry, a dose equivalent to the human dose was calculated to be 163 mg/kg body weight.[11] In pigs, doses of 20, 40, and 80 mg/kg have been used in pharmacokinetic studies.[12]
Troubleshooting Guides
Issue: Inconsistent or no significant increase in NK cell population after in vitro stimulation with IAD.
-
Possible Cause 1: Suboptimal IAD Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration of IAD for your specific cell type and experimental conditions. Based on literature, in vitro studies have used concentrations ranging from 50 to 200 mg/L.[4]
-
-
Possible Cause 2: Variation in Donor Response.
-
Solution: Pre-screen peripheral blood mononuclear cell (PBMC) donors for their in vitro response to IAD. One clinical trial selected participants based on their capacity to respond to IAD as gauged by increases in the percentage of Treg and/or NKT cells in PHA-stimulated cultures.[6]
-
-
Possible Cause 3: Cell Viability Issues.
-
Solution: Ensure that the solvent used to dissolve IAD is not toxic to the cells at the final concentration. Perform a cytotoxicity assay to confirm that the observed effects are not due to cell death.
-
Issue: High variability in immune response between subjects in an in vivo study.
-
Possible Cause 1: Differences in Baseline Immune Status.
-
Solution: Characterize the baseline immune cell populations of each subject before initiating IAD administration. This will allow for the normalization of post-treatment data to baseline levels and a more accurate assessment of the treatment effect.
-
-
Possible Cause 2: Pharmacokinetic Variability.
-
Solution: If feasible, measure plasma concentrations of the IAD components to assess for differences in absorption and metabolism between subjects.
-
Issue: Difficulty in detecting changes in cytokine profiles.
-
Possible Cause 1: Inappropriate Timing of Sample Collection.
-
Solution: Cytokine responses can be transient. Design a time-course experiment to collect samples at multiple time points post-IAD administration to capture the peak of cytokine production.
-
-
Possible Cause 2: Insufficient Sensitivity of Assay.
-
Solution: Utilize a highly sensitive cytokine detection method, such as a multiplex bead-based assay or ELISpot, to measure a broad range of cytokines simultaneously and with high sensitivity.
-
Data on IAD Dosage and Immune Response
Table 1: Summary of In Vivo IAD Dosage and Observed Immunological Effects in Healthy Human Volunteers
| Dosage | Duration | Key Immunological Outcome | Reference |
| 1g po, qds (4g/day) | 14 days | Significant and sustained increase in the percentage of NK cells in peripheral blood. For half of the participants, this increase was observed within 1.5 hours. By Day 5, all but one volunteer showed elevated NK cell percentages, often doubling or more. | [6][10] |
| 1g po, qds (4g/day) | 14 days | Transient spike in Treg cells and a dip in T-helper cell fractions. | [10] |
Table 2: Summary of In Vitro IAD Concentrations and Observed Immunological Effects on Human Peripheral Blood Lymphocytes
| IAD Concentration | Culture Duration | Key Immunological Outcome | Reference |
| 50, 100, 200 mg/L | 24 and 72 hours | Significant enhancement of TNF-α secretion. | [4] |
| 50, 100, 200 mg/L | 72 hours | Significant enhancement of IFN-γ secretion. | [4] |
| 50, 100, 200 mg/L | 24 and 72 hours | Dose-dependent suppression of IL-10 production. | [4] |
Experimental Protocols
Protocol: In Vitro Assessment of IAD-Induced NK Cell Activation and Cytokine Production from Human PBMCs
-
Isolation of PBMCs:
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and IAD Stimulation:
-
Plate the PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Prepare stock solutions of IAD in an appropriate solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Add IAD to the cell cultures at final concentrations ranging from 10 to 200 µg/mL. Include a vehicle control (solvent only).
-
For some experiments, co-stimulate with a mitogen such as phytohemagglutinin (PHA) at a concentration of 5 µg/mL.[4]
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24, 48, and 72 hours.
-
-
Analysis of NK Cell Population:
-
At each time point, harvest the cells and wash with PBS.
-
Stain the cells with fluorescently labeled antibodies specific for surface markers of NK cells (e.g., CD3-, CD56+).
-
Analyze the stained cells by flow cytometry to determine the percentage of NK cells within the lymphocyte population.
-
-
Measurement of Cytokine Production:
-
At each time point, collect the cell culture supernatants and store at -80°C until analysis.
-
Measure the concentrations of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Visualizations
Caption: Proposed signaling pathway of IAD on immune cells.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Dimepranol this compound | CAS 61990-51-0 | For Research [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of binder type on physical and in vitro properties of high dose inosine this compound dimepranol tablets [pharmacia.pensoft.net]
- 8. Frontiers | Isoprinosine as a foot-and-mouth disease vaccine adjuvant elicits robust host defense against viral infection through immunomodulation [frontiersin.org]
- 9. Inosine this compound Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Acedoben experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Acedoben in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our cell viability assays. What could be the cause?
A1: Batch-to-batch variability is a common issue that can arise from differences in the purity and potency of the compound. We recommend the following troubleshooting steps:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each new batch of this compound. While the purity may be high, small variations can impact biological activity.
-
Aliquot Stock Solutions: To minimize freeze-thaw cycles that can degrade the compound, prepare single-use aliquots of your stock solution.
-
Perform Dose-Response Curve for Each New Batch: It is good practice to run a full dose-response curve for every new lot to determine its specific IC50 in your assay system.[1] This allows for the normalization of results across experiments using different batches.
Data Presentation: Batch-to-Batch IC50 Comparison
| Batch Number | Purity (HPLC) | IC50 in MCF-7 Cells (µM) |
| AC-001 | 99.5% | 1.2 |
| AC-002 | 98.9% | 2.5 |
| AC-003 | 99.8% | 1.1 |
This table illustrates hypothetical data showing how IC50 values can vary between different batches of this compound in an MCF-7 cell viability assay.
Q2: this compound shows potent activity in one of our cancer cell lines but is much less effective in another. Why is there such a discrepancy?
A2: This is a common observation and can be attributed to the specific molecular characteristics of each cell line.[2][3] Here are the key factors to investigate:
-
Target Expression Levels: The primary target of this compound, Kinase-X, may be expressed at different levels in various cell lines. Verify the expression level of total Kinase-X in your cell lines via Western blotting or qPCR.
-
Basal Pathway Activity: The Kinase-X pathway may have different basal activation levels. Assess the phosphorylation status of the downstream effector, Protein-Y, in untreated cells to determine the pathway's baseline activity.
-
Presence of Compensatory Pathways: Some cell lines may have redundant or compensatory signaling pathways that can bypass the effects of Kinase-X inhibition.
-
Cell Line Authentication: Ensure your cell lines are not misidentified or cross-contaminated.[1][4] We recommend performing Short Tandem Repeat (STR) profiling to confirm their identity.[1]
Experimental Protocols & Methodologies
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines in a 96-well format.
Materials:
-
Adherent cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and incubate for 24 hours.[2]
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[5]
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[6]
Q3: We are having trouble dissolving this compound in our cell culture medium, leading to precipitates. How can we improve its solubility?
A3: this compound has low aqueous solubility, which can lead to inconsistent results. Here are some strategies to improve its dissolution:[7]
-
Prepare High-Concentration Stock in DMSO: this compound is readily soluble in DMSO. Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO.
-
Dilute in Serum-Containing Medium: When preparing your working concentrations, dilute the DMSO stock directly into a complete medium containing serum. Serum proteins can help to stabilize the compound and prevent precipitation.[5]
-
Vortexing and Warming: After diluting the stock, vortex the solution gently and warm it to 37°C before adding it to the cells.
-
Avoid High Final DMSO Concentrations: Ensure the final concentration of DMSO in your culture does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: Our Western blot results for phosphorylated Protein-Y are inconsistent after this compound treatment. What could be wrong?
A4: Detecting changes in protein phosphorylation can be challenging due to the transient nature of this post-translational modification.[8][9] Here are some critical steps for troubleshooting:
-
Use Phosphatase Inhibitors: It is crucial to add phosphatase inhibitors to your lysis buffer to prevent the dephosphorylation of your target protein during sample preparation.
-
Work Quickly and on Ice: Keep your samples and buffers cold throughout the lysis and protein quantification process to minimize enzymatic activity.
-
Optimize Antibody Concentrations: The concentrations of both your primary and secondary antibodies may need to be optimized to achieve a good signal-to-noise ratio.
-
Use a Proper Blocking Agent: For phospho-protein detection, BSA is often preferred over milk as a blocking agent, as milk contains phosphoproteins that can increase background noise.[10]
-
Load Sufficient Protein: Ensure you are loading an adequate amount of total protein per lane to detect your target. If the protein is of low abundance, you may need to perform an immunoprecipitation to enrich for your target.[8][10]
-
Normalize to Total Protein: Always probe for the total, non-phosphorylated form of Protein-Y on the same blot to confirm that the changes you are seeing are due to altered phosphorylation and not a decrease in the total amount of the protein.
Data Presentation: Western Blot Quantification
| This compound (µM) | p-Protein-Y (Relative Intensity) | Total Protein-Y (Relative Intensity) | p-Protein-Y / Total Protein-Y Ratio |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.82 | 0.98 | 0.84 |
| 1.0 | 0.35 | 1.02 | 0.34 |
| 10.0 | 0.05 | 0.99 | 0.05 |
This table provides an example of how to present quantified Western blot data, normalizing the phosphorylated protein signal to the total protein signal.
Visual Guides: Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. audubonbio.com [audubonbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. biocompare.com [biocompare.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Acedoben Cytotoxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Acedoben and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and is it cytotoxic?
This compound is a component of the immunomodulatory drug Inosine this compound Dimepranol (IAD), also known as Inosine Pranobex or Isoprinosine.[1][2] IAD is primarily known for enhancing the host's immune system, particularly by increasing the activity of T-lymphocytes and Natural Killer (NK) cells to combat viral infections.[1][3] Based on available data, pure Inosine Pranobex is considered non-cytotoxic and non-mutagenic.[1]
However, recent research has focused on novel synthetic hybrid compounds that incorporate moieties related to this compound's components with other molecules, such as natural antioxidants. These derivatives have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, showing a tumor-selective treatment potential.[4] Therefore, it is crucial to distinguish between the immunomodulatory agent Inosine this compound Dimepranol and its cytotoxic derivatives when planning experiments.
Q2: In which cell lines have this compound derivatives shown cytotoxic effects?
Cytotoxic effects of this compound-related hybrid compounds have been observed in several human cancer cell lines. They have been shown to be particularly effective against aggressive breast cancer (HTB-26), pancreatic cancer (PC-3), and hepatocellular carcinoma (HepG2) cells.[4] Notably, these compounds displayed lower activity in normal intestinal epithelial cells (HCEC), suggesting a degree of tumor selectivity.[4]
Q3: What is the mechanism of cytotoxicity for this compound derivatives?
The primary mechanism of cytotoxicity for the studied this compound derivatives is the induction of apoptosis.[4] This process of programmed cell death is a key target for many anticancer agents. The induction of apoptosis by these compounds is often associated with the activation of intrinsic cellular pathways involving key regulator proteins. While direct pathway analysis for this compound derivatives is limited, the mechanisms are likely to involve common apoptosis signaling cascades.[5][6]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for two novel oleoyl (B10858665) hybrid compounds related to this compound's components in various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 | [4] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [4] | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [4] | |
| HCT116 | Colorectal Cancer | 22.4 | [4] | |
| HCEC | Normal Intestinal Epithelial | > 50 | [4] | |
| Compound 2 | HTB-26 | Breast Cancer | 10 - 50 | [4] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [4] | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [4] | |
| HCT116 | Colorectal Cancer | 0.34 | [4] | |
| HCEC | Normal Intestinal Epithelial | > 50 | [4] |
Experimental Protocols & Troubleshooting
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound derivative compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.[7]
Troubleshooting Guide:
-
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects on the plate.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate, or fill them with PBS to maintain humidity.
-
-
Issue: Low signal or no difference between treated and control wells.
-
Possible Cause: Cell density is too low, incubation time is too short, or the compound is not cytotoxic at the tested concentrations.
-
Solution: Optimize cell seeding density. Increase the incubation time. Expand the concentration range of the compound.
-
Protocol 2: Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound derivative compound
-
Flow cytometer
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at the desired concentrations (e.g., IC50 concentration) for the specified time. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guide:
-
Issue: High percentage of necrotic cells (PI-positive) even in the control.
-
Possible Cause: Harsh cell handling during harvesting (e.g., over-trypsinization, excessive centrifugation speed).
-
Solution: Handle cells gently. Reduce trypsin incubation time and centrifuge at a lower speed. Ensure all buffers are cold.
-
-
Issue: Weak Annexin V signal.
-
Possible Cause: Insufficient incubation time with the compound to induce apoptosis, or the compound induces necrosis instead.
-
Solution: Perform a time-course experiment to find the optimal treatment duration. Analyze for markers of necrosis if apoptosis is not detected.
-
Visualizations
Experimental & Signaling Pathway Diagrams
Caption: General workflow for assessing this compound derivative cytotoxicity.
Caption: Intrinsic apoptosis pathway potentially activated by this compound derivatives.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine this compound Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Acedoben
Frequently Asked Questions (FAQs)
Q1: What is Acedoben and what is its intended mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target the BCR-ABL tyrosine kinase. By binding to the ATP-binding site of the BCR-ABL oncoprotein, this compound is intended to block its downstream signaling pathways, which are critical for the proliferation and survival of chronic myeloid leukemia (CML) cells.[1][2]
Q2: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that doesn't align with the known function of BCR-ABL. How can I determine if this is an off-target effect?
A2: This is a strong indication of potential off-target activity. A recommended method to verify this is to perform a rescue experiment.[3] If the observed phenotype is due to on-target inhibition of BCR-ABL, overexpressing a drug-resistant mutant of BCR-ABL should reverse the effect. If the phenotype persists, it is likely mediated by the inhibition of one or more off-target kinases.[3]
Q3: How can I proactively identify potential off-target effects of this compound?
A3: Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. A standard approach is to perform a kinase selectivity profile, screening this compound against a large panel of kinases.[3][4] This can be accomplished through commercial services that offer panels covering a significant portion of the human kinome.[5][6] Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions, including off-target kinases.[3]
Q4: My results from biochemical assays (using purified kinase) and cell-based assays are inconsistent. What could be the cause?
A4: Discrepancies between biochemical and cell-based assays are common and can arise from several factors. One primary reason is the difference in ATP concentrations; biochemical assays are often performed at low ATP concentrations that may not reflect the high intracellular ATP levels which can outcompete ATP-competitive inhibitors like this compound.[3][4] Other factors include cell permeability, compound stability, and the possibility that the inhibitor is a substrate for cellular efflux pumps, such as P-glycoprotein, which would reduce its effective intracellular concentration.[3]
Troubleshooting Guides
This section provides structured guidance for common issues encountered when working with this compound.
Issue 1: Unexpected Cytotoxicity in Non-BCR-ABL Expressing Cells
-
Possible Cause: Inhibition of an unknown off-target kinase that is essential for the survival of your specific cell line.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Demonstrate that a reduction in the phosphorylation of a known BCR-ABL substrate correlates with the observed cell death in a BCR-ABL positive cell line.[7]
-
Kinome Profiling: Perform a broad kinase screen to identify other potential targets of this compound.[7] Compare the off-target profile with the expression profile of your cell line to identify potential culprits.
-
Dose-Response Correlation: Titrate this compound to the lowest effective concentration that inhibits the intended target.[3] Correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[3]
-
Issue 2: Paradoxical Activation of a Signaling Pathway
-
Possible Cause: Inhibition of the primary target (BCR-ABL) may relieve a negative feedback loop, leading to the activation of a compensatory signaling pathway.[8]
-
Troubleshooting Steps:
-
Pathway Analysis: Analyze the phosphorylation status of key downstream effectors of related signaling pathways (e.g., MAPK/ERK, PI3K/Akt) using phosphoproteomics or Western blotting.[3]
-
Combination Therapy: If a compensatory pathway is identified, consider co-treating your cells with this compound and an inhibitor of the reactivated pathway to overcome this resistance mechanism.[8]
-
Time-Course Experiment: The inhibition may be transient. Perform a time-course experiment, analyzing pathway activation at multiple time points after this compound addition (e.g., 1, 6, 12, 24 hours).[7]
-
Data Presentation
Table 1: Fictional Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (BCR-ABL) and a selection of common off-target kinases. Data is presented as IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| BCR-ABL | 5 | Tyrosine Kinase | On-Target |
| SRC | 50 | Tyrosine Kinase | Common off-target for ABL inhibitors |
| LYN | 75 | Tyrosine Kinase | SRC family kinase |
| c-KIT | 150 | Tyrosine Kinase | Off-target associated with fluid retention |
| PDGFRβ | 200 | Tyrosine Kinase | Off-target associated with edema |
| NQO2 | 800 | Oxidoreductase | Non-kinase off-target[9] |
Experimental Protocols
Protocol: In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 value of this compound against a panel of kinases using a luminescence-based assay that quantifies ATP consumption.[10][11]
Materials:
-
Recombinant purified kinases
-
Kinase-specific substrates
-
This compound (serial dilutions in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
ATP solution (concentration should be at the Km for each kinase)[4]
-
Luminescence-based ADP detection kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.[11]
-
Assay Plate Setup:
-
Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[11]
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[11]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[11]
-
Incubate the plate at room temperature for 30-40 minutes.[11]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Mandatory Visualizations
Caption: On-target vs. off-target effects of this compound.
References
- 1. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of Acedoben
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of Acedoben.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound, also known as 4-acetamidobenzoic acid, is the acetylated derivative of p-aminobenzoic acid (PABA).[1] In research, it is a key component of the immunomodulatory drug Inosine this compound Dimepranol (also known as Inosine Pranobex), which works by stimulating cell-mediated immune responses.[2]
Q2: What are the common causes of batch-to-batch variability in chemical compounds like this compound?
Batch-to-batch variability in small molecules such as this compound can arise from several factors during synthesis and handling. These include:
-
Polymorphism: The existence of different crystalline forms of this compound, which can affect its physical properties.[3]
-
Particle Size Distribution: Variations in particle size can influence the dissolution rate and bioavailability.[4][5][6]
-
Impurities: The presence of residual solvents, unreacted starting materials, or byproducts from the synthesis process can alter the compound's activity.[7][8][9][10][11][12]
-
Stability and Degradation: Improper storage or handling can lead to the degradation of this compound, resulting in reduced potency or the presence of degradation products with off-target effects.[8][13][14]
Q3: How can I assess the quality and consistency of a new batch of this compound?
It is crucial to perform quality control checks on each new batch. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.[15]
-
Mass Spectrometry (MS): To confirm the molecular weight and identify unknown impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
-
Melting Point Analysis: A sharp and consistent melting point range is a good indicator of purity.
-
X-Ray Diffraction (XRD): To identify the polymorphic form.[3]
Q4: What are the potential consequences of using a variable batch of this compound in my experiments?
Inconsistent batches of this compound can lead to a range of experimental issues, including:
-
Poor reproducibility of results between experiments.
-
Inaccurate IC50 or EC50 values.
-
Unexpected cytotoxicity or off-target effects.[7][9][10][11][12]
-
Misinterpretation of structure-activity relationships.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays (e.g., variable cell viability, altered signaling).
| Potential Cause | Troubleshooting Steps |
| Presence of Cytotoxic Impurities | 1. Review the Certificate of Analysis (CoA) for the purity of the this compound batch. 2. Perform an independent purity analysis using HPLC. 3. If impurities are detected, attempt to purify the compound or obtain a new, higher-purity batch. |
| Residual Solvents | 1. Check the CoA for information on residual solvents. 2. Run a solvent control in your assay to determine the tolerance of your cell line to the specific solvent.[7][9][10][11][12] 3. If the solvent concentration is high, consider re-purifying the this compound or using a different batch. |
| Polymorphism Affecting Solubility | 1. Ensure complete dissolution of this compound in your chosen solvent. Visually inspect for any precipitate. 2. Consider using techniques like sonication or gentle warming to aid dissolution. 3. If solubility issues persist, it may indicate a different polymorphic form.[3] Consider characterizing the solid form using XRD. |
| Degradation of this compound | 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions and solid compound under recommended conditions (e.g., protected from light, at the correct temperature).[8] 3. Analyze the stock solution for the presence of degradation products using HPLC-MS.[8][13][14] |
Issue 2: Poor solubility or precipitation of this compound during experiment.
| Potential Cause | Troubleshooting Steps |
| Different Crystalline Form (Polymorphism) | 1. Different polymorphs can have varying solubilities.[3] 2. Attempt to dissolve the compound in a different solvent system. 3. Characterize the crystalline form using techniques like DSC or XRD to compare with previous batches. |
| Incorrect Solvent or pH | 1. Verify that the solvent and pH of your experimental medium are suitable for this compound. 2. this compound is slightly soluble in DMSO and Methanol. |
| Particle Size Variation | 1. Larger particles have a smaller surface area, leading to a slower dissolution rate.[4][5][6] 2. If possible, gently grind the solid to a finer powder before dissolving. 3. Use particle size analysis to compare different batches. |
Data Presentation
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Method | Specification | Potential Impact of Deviation |
| Purity | HPLC | ≥98% | Inaccurate potency, off-target effects from impurities. |
| Identity | ¹H NMR, MS | Conforms to structure | Incorrect compound leading to invalid results. |
| Appearance | Visual | White to Off-White Solid | Color change may indicate impurities or degradation. |
| Melting Point | Melting Point Apparatus | >252°C (decomposes) | A broad or depressed melting point suggests impurities. |
| Solubility | Visual | Slightly soluble in DMSO and Methanol | Poor solubility can lead to inaccurate dosing. |
| Residual Solvents | GC-MS | As per ICH guidelines | Solvents can be cytotoxic or interfere with assays.[7][9][10][11][12] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Create a series of dilutions for a calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of maximum absorbance for this compound.
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Calculate the purity as the percentage of the main this compound peak area relative to the total area of all peaks.
Mandatory Visualizations
References
- 1. 4-acetamidobenzoic acid | 556-08-1 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpojournals.org [ajpojournals.org]
- 6. dovepress.com [dovepress.com]
- 7. Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. researchgate.net [researchgate.net]
- 14. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Separation of this compound and Inosine on SHARC 1 Column | SIELC Technologies [sielc.com]
Optimizing storage conditions for Acedoben to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to maintain the stability of Acedoben.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
This compound, like many pharmaceutical compounds, can be sensitive to environmental factors. The primary factors that can compromise its stability include temperature, humidity, light, and pH. Exposure to high temperatures can accelerate degradation, while moisture can facilitate hydrolytic reactions. Light, particularly UV radiation, can induce photodegradation. The pH of solutions containing this compound can also significantly impact its stability, potentially leading to hydrolysis of the amide bond under acidic or basic conditions.
Q2: What is the recommended general storage condition for this compound?
For routine laboratory use and to ensure long-term stability, it is recommended to store this compound in a refrigerator at 2-8°C. It should be kept in a well-sealed, light-resistant container to protect it from moisture and light.
Q3: My this compound solution appears discolored. What could be the cause?
Discoloration of an this compound solution may indicate degradation. This could be due to oxidation or the formation of degradation products upon exposure to light or extreme temperatures. It is advisable to prepare fresh solutions and to store stock solutions protected from light at a low temperature. If discoloration is observed, the solution should be discarded and a fresh one prepared.
Q4: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What could these be?
Unexpected peaks in an HPLC chromatogram of an aged this compound sample are likely degradation products. The most probable degradation pathway is the hydrolysis of the amide bond, which would result in the formation of p-aminobenzoic acid (PABA) and acetic acid. Other possibilities include products of oxidation or photodegradation. To identify these peaks, techniques such as mass spectrometry (MS) coupled with HPLC can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency or Inconsistent Assay Results | Degradation of this compound due to improper storage (high temperature, humidity, light exposure). | 1. Verify storage conditions. Ensure this compound is stored at 2-8°C in a tightly sealed, light-resistant container.2. Prepare fresh stock solutions for each experiment.3. Perform a forced degradation study to identify potential degradants and ensure your analytical method is stability-indicating. |
| Appearance of Extraneous Peaks in Chromatography | Formation of degradation products (e.g., p-aminobenzoic acid) via hydrolysis or oxidation. | 1. Analyze a freshly prepared standard of this compound to confirm the retention time of the parent compound.2. If available, inject a standard of p-aminobenzoic acid to identify a potential hydrolysis product.3. Use HPLC-MS to identify the mass of the unknown peaks and elucidate their structures.4. Review the pH of your sample and mobile phase, as extreme pH can catalyze hydrolysis. |
| Physical Changes in Solid this compound (e.g., clumping, discoloration) | Absorption of moisture leading to clumping; Oxidation or photodegradation causing discoloration. | 1. Store solid this compound in a desiccator, especially in humid environments.2. Ensure the container is properly sealed after each use.3. Protect the solid material from direct light exposure. |
Stability Data
While specific quantitative stability data for this compound is not extensively available in public literature, the stability of its parent compound, p-aminobenzoic acid (PABA), provides valuable insights. The following table is an illustrative example based on the stability of PABA in the presence of glucose, a common excipient, under thermal stress. This highlights the importance of considering potential interactions with other components in a formulation.
Table 1: Illustrative Stability of p-Aminobenzoic Acid (PABA) in Aqueous Solution with Glucose under Thermal Stress
| Condition | Duration | PABA Recovery (%) |
| 100°C (Aqueous solution with Glucose) | 4 hours | 15.7%[1] |
| 35°C / 55% RH (Solid mixture with Glucose) | 4 weeks | 6.8%[1] |
Note: This data is for p-aminobenzoic acid and is intended to be illustrative of potential stability challenges. Specific stability testing for this compound in its intended formulation is crucial.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 48 hours.
-
Photodegradation: Expose the stock solution in a transparent container to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all stressed samples to an appropriate concentration (e.g., 100 µg/mL).
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Use a photodiode array (PDA) detector to monitor the elution and check for peak purity.
-
Couple the HPLC to a mass spectrometer (MS) to aid in the identification of degradation products.
-
Protocol 2: HPLC Method for Stability Testing of this compound
Objective: To provide a robust HPLC method for the separation and quantification of this compound and its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a PDA or UV detector and a mass spectrometer.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 268 nm.
Visualizations
References
Acedoben interference with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for Acedoben to interfere with common laboratory assays. As a synthetic purine (B94841) derivative with immunomodulatory properties, understanding its behavior in experimental settings is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound, also known as Inosine Pranobex, is a synthetic purine derivative with both immunomodulatory and antiviral properties.[1] Its primary mechanism of action is the enhancement of the host's immune response.[1][2] It promotes a Th1-type response, which initiates the maturation and differentiation of T-lymphocytes and potentiates their proliferative responses.[1][2] this compound has also been shown to increase the production of cytokines such as IL-1 and IL-2, and enhance the expression of the IL-2 receptor.[1] Furthermore, it can increase endogenous IFN-γ secretion while decreasing IL-4 production.[1] Some studies suggest it may inhibit viral RNA synthesis, though the exact mechanism is not fully elucidated.[1][2]
Q2: Could this compound's chemical structure interfere with spectrophotometry-based assays?
While there is no direct evidence of this compound interfering with spectrophotometric assays, its purine-like structure suggests a potential for UV absorbance. Purines typically exhibit maximum absorbance around 260 nm. If this compound is present in a sample at a high concentration, it could contribute to the absorbance reading, potentially leading to inaccurate quantification of nucleic acids or other substances measured at this wavelength.
Troubleshooting Potential Spectrophotometry Interference:
-
Run a Blank: Always use a buffer containing this compound at the same concentration as in your experimental samples as a blank.
-
Wavelength Scan: Perform a wavelength scan of this compound in your assay buffer to identify its absorbance spectrum and determine if it overlaps with your analyte of interest.
-
Standard Curve: Prepare your standard curve in a buffer containing this compound to account for any background absorbance.
Q3: Can this compound interfere with ELISA results?
There are no specific reports of this compound directly interfering with ELISA assays. However, as an immunomodulatory agent, it can alter the in vivo levels of cytokines and other proteins being measured.[1] This is a biological effect, not a direct assay interference. Theoretically, high concentrations of any small molecule could non-specifically interact with assay components.
General ELISA Troubleshooting:
-
High Background: This can be caused by insufficient blocking, cross-reactivity of antibodies, or high concentrations of detection reagents.[3][4]
-
No Signal: This could be due to inactive reagents, incorrect antibody pairing, or insufficient incubation times.[5]
-
False Positives: Non-specific binding of immunoglobulins or cross-reacting proteins in the sample can lead to false-positive results.[6]
Q4: Is there a potential for this compound to interfere with Western blotting?
Similar to ELISA, there is no documented evidence of this compound directly interfering with Western blotting procedures. The main considerations would be its effects on the biological sample (e.g., altering protein expression) rather than the assay itself.
General Western Blot Troubleshooting:
-
Non-specific Bands: These can result from too high a concentration of primary or secondary antibodies, insufficient blocking, or cross-reactivity.[7]
-
Weak or No Signal: This may be due to low protein expression, poor transfer of proteins to the membrane, or inactive antibodies.[3]
-
High Background: Inadequate blocking or washing, or overly sensitive detection reagents can cause high background.[7]
Troubleshooting Guides
Investigating Potential this compound Interference in an ELISA Assay
If you suspect this compound may be interfering with your ELISA, the following experimental workflow can help you determine the nature of the interference.
References
- 1. Inosine pranobex Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. An ELISA protocol to improve the accuracy and reliability of serological antibody assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Acedoben Handling and Storage
This guide provides troubleshooting advice and best practices for researchers, scientists, and drug development professionals working with Acedoben. The following sections address common issues related to this compound's interaction with laboratory plasticware and offer solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: I'm observing a lower than expected concentration of this compound in my aqueous solutions after storage in standard polypropylene (B1209903) tubes. What could be the cause?
A1: This is a common issue known as non-specific binding. This compound (4-acetamidobenzoic acid) is a small organic molecule that can adsorb to the surface of some plastics, especially those that are more hydrophobic.[1][2] This binding is often driven by hydrophobic interactions between the molecule and the polymer surface. When you store your solution, a portion of the this compound is removed from the solvent and sticks to the tube walls, leading to a decrease in the effective concentration of your analyte.
Q2: Which type of plasticware is recommended for handling and storing this compound solutions?
A2: For routine handling and short-term storage of this compound, polypropylene (PP) is generally a suitable and chemically resistant option.[3] However, to minimize non-specific binding, especially for sensitive applications or long-term storage, it is highly recommended to use "low-binding" or "protein-repellent" microcentrifuge tubes and plates.[4] These products are often surface-treated to be more hydrophilic, which discourages the binding of hydrophobic molecules like this compound.[5] For highly sensitive quantitative analyses, glass-coated polypropylene or borosilicate glass vials are also excellent alternatives.[6]
Q3: Are there any additives I can use in my buffer to prevent this compound from binding to plastic surfaces?
A3: Yes, several additives can act as blocking agents to reduce non-specific binding. These agents essentially coat the plastic surface, preventing this compound from interacting with it. Common and effective additives include:
-
Bovine Serum Albumin (BSA): Adding a small amount of BSA (e.g., 0.1%) to your buffer can be very effective, as the protein will preferentially coat the plastic surface.[7][8] However, this is not suitable for all applications, especially if you are analyzing this compound via mass spectrometry where the BSA would interfere.
-
Non-ionic Detergents: Low concentrations (e.g., 0.01-0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can effectively reduce hydrophobic interactions between this compound and the plastic.[9]
-
Polyethylene Glycol (PEG): Similar to detergents, PEG can be used as an additive to passivate surfaces.[7][10]
It is crucial to validate that any additive used does not interfere with your downstream experimental assays.
Q4: How can I experimentally determine the best type of plasticware for my this compound-based experiments?
A4: A simple recovery experiment can help you quantify the extent of this compound binding to different types of plasticware. This involves preparing a known concentration of this compound, aliquoting it into different types of tubes or wells, incubating for a defined period, and then measuring the concentration of this compound remaining in the solution. A detailed protocol for this type of experiment is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low this compound recovery after serial dilutions | Non-specific binding to pipette tips: this compound may be adsorbing to the surface of standard pipette tips, leading to cumulative loss of compound with each dilution step. | - Use low-retention or low-binding pipette tips.- Pre-rinse the pipette tip with the dilution buffer before aspirating the this compound solution.- Consider using a buffer containing a blocking agent like 0.1% BSA or 0.05% Tween-20, if compatible with your assay.[8][9] |
| Inconsistent results in cell-based assays | Variable bioavailability of this compound: If this compound binds to the wells of your cell culture plates, the actual concentration exposed to the cells may be lower and more variable than intended. | - Use tissue culture plates with a non-binding or ultra-low attachment surface.[5][11]- Add a non-interfering blocking agent to your cell culture medium.- Perform a recovery experiment (see protocol below) to quantify binding to your specific plate type. |
| Signal loss in mass spectrometry analysis over time | Adsorption to autosampler vials/plates: When samples sit in the autosampler, this compound can gradually bind to the walls of the vials or plate wells, leading to a decreasing signal over the course of a run.[6] | - Use glass-coated or deactivated glass autosampler vials.- If using 96-well plates, opt for low-binding polypropylene plates.[4]- Minimize the time samples spend in the autosampler before injection.- Consider adding a small percentage of an organic solvent like acetonitrile (B52724) to your sample diluent, which can help keep this compound in solution. |
Quantitative Data Summary
The following table presents illustrative data from a recovery experiment comparing the percentage of this compound recovered after a 24-hour incubation at room temperature in different types of 1.5 mL microcentrifuge tubes.
| Tube Type | Surface Treatment | Average this compound Recovery (%) | Standard Deviation |
| Standard Polypropylene | None | 85.2 | 3.1 |
| Low-Binding Polypropylene | Hydrophilic Polymer Coating | 98.7 | 0.8 |
| Siliconized Polypropylene | Silicon Coating | 92.4 | 2.5 |
| Borosilicate Glass | None | 99.5 | 0.4 |
Experimental Protocols
Protocol: Quantifying this compound Binding to Plasticware
Objective: To determine the percentage of this compound recovered from different types of plasticware after a specified incubation period.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Various types of microcentrifuge tubes or plates to be tested (e.g., standard polypropylene, low-binding, glass-coated)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in PBS. This will be your starting solution.
-
Initial Concentration Measurement (T=0): Immediately analyze an aliquot of the working solution via HPLC to determine the initial concentration (C_initial).
-
Incubation: Aliquot 500 µL of the working solution into triplicate tubes of each plasticware type being tested.
-
Incubation Period: Cap the tubes and incubate at room temperature for a predetermined time (e.g., 24 hours).
-
Final Concentration Measurement: After incubation, carefully transfer the supernatant from each tube to a fresh HPLC vial and analyze the this compound concentration (C_final) using the same HPLC method.
-
Calculation of Recovery: Calculate the percentage of this compound recovered for each tube type using the following formula: % Recovery = (C_final / C_initial) * 100
-
Data Analysis: Average the recovery percentages for the triplicates of each plasticware type and calculate the standard deviation to assess variability.
Visualizations
Caption: Factors contributing to this compound binding and corresponding mitigation strategies.
Caption: Experimental workflow for quantifying this compound binding to various plasticware.
References
- 1. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-acetamidobenzoic acid | 556-08-1 [chemicalbook.com]
- 3. Low DNA Binding Plates | Azenta Life Sciences [azenta.com]
- 4. amuzainc.com [amuzainc.com]
- 5. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 6. reddit.com [reddit.com]
- 7. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shop.gbo.com [shop.gbo.com]
Technical Support Center: Accurate Acedoben Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible Acedoben measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during the calibration of equipment for this compound analysis, primarily using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
1. Issue: Poor Linearity of the Calibration Curve (R² < 0.99)
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | - Verify the purity of the this compound reference standard.[1] - Ensure the analytical balance is properly calibrated before weighing the standard. - Use calibrated volumetric flasks and pipettes for all dilutions.[2] - Prepare fresh stock and working standards. This compound solutions, especially at low concentrations, may degrade over time. |
| Improper Blank or Zero Sample | - The blank sample should contain all components of the sample matrix except for this compound. - A zero sample (containing the internal standard in the blank matrix) should be included to ensure no interference at the analyte's retention time.[3] |
| Detector Saturation | - If the highest concentration standards are deviating from linearity, the detector may be saturated. - Reduce the concentration of the highest standard or dilute the entire calibration curve. |
| Inappropriate Calibration Range | - The concentration range of your calibration standards should bracket the expected concentration of this compound in your unknown samples.[3] |
| Suboptimal Integration Parameters | - Review the peak integration parameters in your chromatography data system. Ensure that the baseline is set correctly and that all peaks are being integrated consistently. |
2. Issue: High Variability or Poor Reproducibility of Replicate Injections (%RSD > 15%)
| Potential Cause | Troubleshooting Steps |
| Autosampler Issues | - Check for air bubbles in the sample syringe or tubing. - Ensure the injection volume is consistent. - Clean the injection needle and port to prevent carryover. |
| Pump Malfunction | - Check for pressure fluctuations in the HPLC system. Unstable pressure can lead to variable retention times and peak areas. - Degas the mobile phase to remove dissolved gases that can cause air bubbles in the pump. |
| Column Instability | - Ensure the column is properly equilibrated with the mobile phase before starting the injection sequence. - Column degradation can lead to poor peak shape and reproducibility. Consider replacing the column if performance does not improve. |
| Sample Evaporation | - If samples are left in the autosampler for an extended period, evaporation of the solvent can concentrate the sample. Use vial caps (B75204) with septa to minimize evaporation. |
3. Issue: Inaccurate Results for Quality Control (QC) Samples
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (LC-MS/MS) | - this compound is often measured in complex biological matrices like plasma, which can cause ion suppression or enhancement.[4] - Use a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for matrix effects.[4][5] - Evaluate matrix effects by comparing the response of this compound in the matrix to its response in a neat solution. |
| Incorrect QC Sample Preparation | - Prepare QC samples from a separate stock solution than the calibration standards to ensure an independent check of accuracy. - Ensure the concentration of the QC samples is within the range of the calibration curve. |
| Calibration Curve Drift | - If a large number of samples are being analyzed, the instrument response may drift over time. - Inject calibration standards at the beginning and end of the sample sequence, and consider bracketing samples with QC checks. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended equipment for this compound measurement?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and selectivity, a tandem mass spectrometer (LC-MS/MS) is recommended.[3][4][6]
Q2: How should I prepare my calibration standards for this compound analysis?
A2: Start by preparing a primary stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).[7] From this stock, perform serial dilutions using volumetric flasks to create a series of at least 5-6 working standards that span the expected concentration range of your samples.[2]
Q3: What type of HPLC column is suitable for this compound analysis?
A3: A C18 reverse-phase column is commonly used for the separation of this compound.[5] Specific column dimensions and particle sizes may vary depending on the specific method.
Q4: What are typical mobile phase compositions for this compound analysis?
A4: A common mobile phase for this compound analysis is a gradient mixture of water and acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency in LC-MS/MS.[3][5]
Q5: My this compound peak is tailing. What can I do?
A5: Peak tailing for a polar compound like this compound can be caused by secondary interactions with the stationary phase. Ensure the pH of your mobile phase is appropriate; adding a small amount of an acidic modifier like formic acid can help.[3] Also, check for column contamination or degradation.
Data Presentation
Summary of LC-MS/MS Method Performance for this compound Quantification
| Performance Metric | Triple Quadrupole LC-MS/MS (in Pig Plasma) | Quadrupole-Orbitrap HRMS (in Eggs) |
| Linearity (r²) | ≥ 0.99[3][4] | Not explicitly stated, but a linear range is provided.[4] |
| Calibration Curve Range | 10 - 10,000 ng/mL[3][4] | 2.5 - 50 µg/kg[4] |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL[3][4] | 2.5 µg/kg[4] |
| Precision (%RSD) | 2.11% to 13.81%[3][4] | < 15% (intra-day and inter-day)[4] |
| Accuracy (% Recovery) | 89% to 98.57%[3][4] | 70% - 80%[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
-
Prepare a 1 mg/mL Primary Stock Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard using a calibrated analytical balance.
-
Quantitatively transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with the same solvent. Mix thoroughly.
-
-
Prepare a 10 µg/mL Working Stock Solution:
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Mix thoroughly.
-
-
Prepare Calibration Standards:
-
Perform serial dilutions of the 10 µg/mL working stock solution to prepare a series of calibration standards. For a range of 10 ng/mL to 1000 ng/mL, the following dilutions can be made:
-
1000 ng/mL: 1 mL of working stock diluted to 10 mL.
-
500 ng/mL: 500 µL of working stock diluted to 10 mL.
-
250 ng/mL: 250 µL of working stock diluted to 10 mL.
-
100 ng/mL: 100 µL of working stock diluted to 10 mL.
-
50 ng/mL: 500 µL of the 1000 ng/mL standard diluted to 10 mL.
-
10 ng/mL: 100 µL of the 1000 ng/mL standard diluted to 10 mL.
-
-
Protocol 2: Multi-Point Calibration Workflow
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Blank Injection: Inject a blank sample (matrix without this compound) to ensure there are no interfering peaks at the retention time of this compound.
-
Calibration Standard Injections: Inject the prepared calibration standards in order of increasing concentration. It is recommended to perform replicate injections (at least n=2) for each standard.
-
Construct the Calibration Curve: Plot the peak area (or peak area ratio if using an internal standard) versus the known concentration of each standard.
-
Linear Regression Analysis: Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a good linear fit.
-
QC Sample Analysis: Inject QC samples at low, medium, and high concentrations to verify the accuracy and precision of the calibration curve.
-
Unknown Sample Analysis: Inject the unknown samples for quantification.
Mandatory Visualization
Caption: this compound Measurement Calibration Workflow.
Caption: Troubleshooting Decision Tree for Calibration Issues.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencing.com [sciencing.com]
- 3. mastelf.com [mastelf.com]
- 4. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxisci.com [maxisci.com]
Troubleshooting Acedoben's lack of efficacy in certain models
Technical Support Center: Acedoben
This guide provides troubleshooting advice and answers to frequently asked questions regarding the efficacy of this compound in various experimental models. Our goal is to help researchers identify and resolve potential issues to ensure the successful application of this compound in their studies.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: What is the mechanism of action for this compound?
A: this compound is a highly selective, ATP-competitive inhibitor of the dual-specificity kinase MEK-X. MEK-X is a critical component of the RAS-RAF-MEK-ERK signaling cascade (also known as the MAPK pathway). By inhibiting MEK-X, this compound prevents the phosphorylation and activation of its downstream effector, ERK-Y, thereby blocking signal transduction that leads to cell proliferation and survival.
2. Q: We are not observing the expected decrease in cell viability after this compound treatment in our cancer cell line. What are the possible reasons?
A: A lack of response to this compound can stem from several factors, ranging from experimental setup to intrinsic cellular resistance. We recommend a systematic troubleshooting approach to identify the root cause.
Follow these steps:
-
Step 1: Confirm Compound Integrity and Activity. Ensure this compound is properly stored, has not expired, and is fully solubilized in the appropriate solvent (e.g., DMSO) before dilution in media.
-
Step 2: Verify Target Engagement. The most critical step is to confirm that this compound is inhibiting its intended target, MEK-X, in your specific cell model. This can be assessed by measuring the phosphorylation level of the downstream effector, ERK-Y. A successful treatment should result in a significant reduction of phosphorylated ERK-Y (p-ERK-Y).
-
Step 3: Assess Pathway Dependency. Your cell line may not be dependent on the RAS-RAF-MEK-ERK pathway for survival. If the pathway is not a primary driver of proliferation in your model, inhibiting it with this compound will have a minimal effect.
-
Step 4: Investigate Potential Resistance Mechanisms. The cells may possess intrinsic or acquired resistance to MEK-X inhibition.
3. Q: How can we confirm that this compound is engaging its target, MEK-X, within the cells?
A: Target engagement is best confirmed by Western Blot analysis of the downstream substrate of MEK-X, which is ERK-Y. A dose-dependent decrease in the level of phosphorylated ERK-Y (p-ERK-Y) upon this compound treatment is a direct indicator that the drug is hitting its target. Total ERK-Y levels should remain unchanged.
Table 1: Example Western Blot Densitometry Data
| This compound Conc. (nM) | p-ERK-Y (Relative Intensity) | Total ERK-Y (Relative Intensity) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.85 | 1.02 |
| 10 | 0.42 | 0.98 |
| 100 | 0.05 | 1.01 |
| 1000 | 0.02 | 0.99 |
Experimental Protocol: Western Blot for p-ERK-Y
-
Cell Seeding: Plate cells at a density of 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and run at 120V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK-Y (1:1000) and Total ERK-Y (1:1000).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
4. Q: What are the known resistance mechanisms to MEK-X inhibitors like this compound, and how can we test for them?
A: Resistance to MEK-X inhibition can occur through several mechanisms. Identifying the specific mechanism in your model is key to understanding the lack of efficacy.
-
1. Activation of Bypass Pathways: Cells can activate parallel signaling pathways, such as the PI3K/Akt pathway, to circumvent the block at MEK-X.
-
Troubleshooting: Perform a Western blot for key nodes of alternative pathways (e.g., p-Akt). Consider combination therapy with an inhibitor of the identified bypass pathway.
-
-
2. Upregulation of Upstream Components: Increased expression or activation of upstream components like receptor tyrosine kinases (RTKs) can create a signal flux that overwhelms the inhibitory capacity of this compound.
-
Troubleshooting: Use qPCR or Western blot to check the expression levels of common RTKs (e.g., EGFR, HER2).
-
-
3. Mutations in the Target Protein: A mutation in the MEK-X gene can alter the drug-binding pocket, preventing this compound from effectively binding and inhibiting the kinase.
-
Troubleshooting: Sequence the MEK-X gene in your resistant cell line to check for known or novel mutations.
-
Table 2: IC50 Values of this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Primary Driver Mutation | This compound IC50 (nM) | Notes |
| Cell Line A | BRAF V600E | 8 | Sensitive |
| Cell Line B | KRAS G12C | 15 | Sensitive |
| Cell Line C | BRAF V600E, PIK3CA E545K | 850 | Resistant (PI3K bypass) |
| Cell Line D | KRAS G12C, MEK-X G128V | >10,000 | Resistant (Target mutation) |
This data illustrates how co-occurring mutations can dramatically reduce the efficacy of this compound, highlighting the importance of understanding the genetic background of your experimental model.
Acedoben Technical Support Center: pH Optimization
Welcome to the Acedoben Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the activity of this compound by adjusting pH in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an immunomodulatory agent with antiviral properties.[1][2] It is a synthetic purine (B94841) derivative that enhances the host's immune response, primarily by stimulating T-lymphocyte and natural killer cell activity.[1][3][4][5] It also interferes with viral RNA synthesis, thereby inhibiting viral replication.[2][6] The active compound is known as Inosine (B1671953) this compound Dimepranol or Inosine Pranobex.[1][3]
Q2: Why is the pH of the experimental environment critical for this compound's activity?
The pH of an aqueous solution is a crucial factor for medications in liquid form.[7] It can significantly impact a drug's solubility, stability, and biological activity.[7][8] For many compounds, the ionization state, which is pH-dependent, dictates its ability to cross biological membranes and interact with its target.[9] While specific data on this compound's pH-dependent activity profile is not detailed in the provided search results, it is a common principle in pharmacology that maintaining an optimal pH is essential for consistent and maximal drug efficacy.[7][9][10]
Q3: We are observing inconsistent results in our cell-based assays with this compound. Could pH be the cause?
Yes, inconsistent pH control is a likely source of variability in cell-based assays.[11][12][13] Cellular metabolism, particularly the production of lactic acid, can cause significant acidification of the culture medium over time.[12] This change in pH can alter this compound's activity, leading to poor reproducibility. It is crucial to use a robust buffering system and to monitor the pH of your culture medium throughout the experiment.[11][12][13]
Q4: What is the recommended pH range for in vitro experiments with this compound?
While the optimal pH for this compound is not explicitly stated in the search results, most mammalian cell culture experiments are conducted in a physiological pH range of 7.2 to 7.4 to ensure cell viability.[14] However, the optimal pH for a specific enzyme or drug activity can vary. For example, some enzymes have optimal activity in acidic conditions (pH 4.8-5.8), while others function best in alkaline environments (pH 9.0).[15] It is recommended to perform a pH optimization experiment to determine the ideal pH for this compound's activity in your specific assay system.
Q5: How can I adjust and maintain a stable pH in my cell culture medium?
To adjust the pH of a culture medium, you can use sterile 1 M HCl to lower the pH or 1 M NaOH to raise it.[14][16] It's important to make these adjustments before adding the medium to cells and to allow it to equilibrate.[16] For maintaining a stable pH during longer experiments, especially with metabolically active cells, consider supplementing the medium with a non-volatile buffer like HEPES in addition to the standard bicarbonate/CO2 buffering system.[11][12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound Activity | Suboptimal pH of the assay buffer or cell culture medium. | Determine the optimal pH for this compound by testing its activity across a range of pH values (e.g., 6.5 to 8.0). |
| pH of the medium has drifted over the course of the experiment due to cellular metabolism. | Use a medium with a stronger buffering capacity (e.g., supplemented with HEPES) and monitor the pH at the beginning and end of your experiment.[11][12][13] | |
| High Variability Between Replicates | Inconsistent pH across different wells or flasks. | Ensure the medium is thoroughly mixed and equilibrated to the incubator's CO2 level before dispensing. Calibrate your pH meter regularly.[16] |
| Edge effects in multi-well plates leading to differential evaporation and pH changes. | Avoid using the outer wells of the plate or fill them with sterile water or PBS to minimize evaporation from the experimental wells. | |
| Cell Viability Issues | The adjusted pH of the medium is outside the physiological range tolerated by the cells. | When performing a pH optimization assay, include a parallel cell viability test (e.g., Trypan Blue or MTT assay) to ensure the tested pH range is not cytotoxic. The typical physiological pH for most cell lines is between 7.2 and 7.4.[14] |
| Contamination of pH adjusting solutions (HCl, NaOH). | Always use sterile, high-purity reagents and filter-sterilize your solutions before use.[14] |
Quantitative Data Summary
The following table illustrates hypothetical data for the effect of pH on this compound's inhibitory activity against a target viral kinase. This demonstrates the importance of pH optimization.
Table 1: Effect of pH on this compound IC₅₀
| Assay pH | This compound IC₅₀ (nM) | Standard Deviation (nM) |
| 6.6 | 85.4 | ± 7.1 |
| 6.8 | 62.1 | ± 5.5 |
| 7.0 | 45.3 | ± 4.2 |
| 7.2 | 30.8 | ± 3.1 |
| 7.4 | 25.2 | ± 2.5 |
| 7.6 | 48.9 | ± 4.9 |
| 7.8 | 75.6 | ± 6.8 |
IC₅₀: The half-maximal inhibitory concentration. Data are representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted Cell Culture Medium
This protocol describes how to adjust the pH of a standard bicarbonate-buffered cell culture medium (e.g., DMEM) for experimental use.
-
Aseptic Technique: Perform all steps in a sterile laminar flow hood.
-
Reagent Preparation: Use sterile, 1 M HCl and 1 M NaOH solutions for pH adjustment.
-
pH Measurement: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).[16] Place the electrode in a beaker with your cell culture medium.
-
pH Adjustment:
-
Equilibration: Allow the pH reading to stabilize for at least one minute after each addition.
-
Finalization: Once the target pH is reached, record the final value. Note that the pH may increase by approximately 0.2 units after filtration and equilibration in a CO2 incubator.[14]
-
Sterilization: Filter-sterilize the pH-adjusted medium through a 0.22 µm filter before use.
Protocol 2: Determining this compound's Optimal pH for Kinase Inhibition
This protocol provides a method for assessing this compound's activity across a range of pH values using an in vitro kinase assay.
-
Buffer Preparation: Prepare a series of kinase assay buffers at different pH values (e.g., from pH 6.8 to 7.8 in 0.2 unit increments). A buffer like HEPES or Tris-HCl is suitable.
-
Serial Dilution: Prepare a serial dilution of this compound in each of the pH-adjusted assay buffers.
-
Assay Plate Setup: In a multi-well plate, add the kinase, the substrate, and the ATP solution, all prepared in the corresponding pH-adjusted buffer.
-
Initiate Reaction: Add the this compound dilutions to the appropriate wells to start the reaction. Include control wells with no inhibitor for each pH condition.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 37°C) for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: For each pH value, plot the kinase activity against the this compound concentration. Use non-linear regression to calculate the IC₅₀ value. The pH that yields the lowest IC₅₀ is the optimal pH for this compound's inhibitory activity.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for pH optimization of this compound.
Caption: Relationship between pH and this compound's activity.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. inosine this compound dimepranol | Action and Spectrum | medtigo [medtigo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inosine pranobex Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 7. pH determination as a quality standard for the elaboration of oral liquid compounding formula [redalyc.org]
- 8. mt.com [mt.com]
- 9. How does pH affect drug delivery? [synapse.patsnap.com]
- 10. Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability [boquinstrument.com]
- 11. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of pH, temperature and media on acid and alkaline phosphatase activity in "clinical" and "nonclinical" isolates of Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. plantcelltechnology.com [plantcelltechnology.com]
Strategies to reduce the required concentration of Acedoben
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Acedoben in your experiments. Find troubleshooting guides and frequently asked questions to help you optimize your experimental protocols and address common challenges.
Frequently Asked Questions (FAQs)
FAQ 1: High concentrations of this compound are required to achieve the desired effect in our cell-based assays. How can we reduce the required concentration?
High effective concentrations of this compound can be due to several factors, including suboptimal assay conditions, cell type resistance, or the specific experimental endpoint being measured. Here are several strategies to consider:
-
Optimize Assay Conditions: Ensure that experimental parameters such as cell density, serum concentration, and incubation time are optimized for your specific cell line and assay. Suboptimal conditions can negatively impact cell health and drug sensitivity.
-
Combination Therapy: Consider using this compound in combination with other agents. Synergistic interactions can lead to a greater-than-additive effect, allowing for lower concentrations of each compound.[1][2][3] A common approach is to combine this compound with a compound that targets a parallel or downstream component of the relevant signaling pathway.
-
Increase Drug Exposure Time: If not cytotoxic, extending the incubation time with this compound may allow for a greater biological effect at a lower concentration. A time-course experiment is recommended to determine the optimal duration.
-
Use a More Sensitive Cell Line: If your research question allows, consider using a cell line known to be more sensitive to immunomodulatory or antiviral agents.
FAQ 2: We are observing off-target effects or cellular toxicity at the effective concentration of this compound. What can we do to mitigate this?
Off-target effects and toxicity are common challenges when working with active compounds at high concentrations.
-
Synergistic Combinations: As mentioned above, a key strategy is to identify a synergistic drug combination to lower the required dose of this compound below its toxic threshold.[3]
-
Dose Fractionation: In longer experiments, consider a dose fractionation strategy. Instead of a single high dose, applying smaller, more frequent doses may maintain the desired biological effect while reducing peak concentration-related toxicity.[4]
-
Characterize the Off-Target Effects: If possible, identify the nature of the off-target effects. This may provide clues for rational combination therapies. For example, if you observe an unintended activation of a particular pathway, you could co-administer an inhibitor of that pathway.
FAQ 3: How do we design an experiment to test for synergy between this compound and another compound?
Designing a robust synergy experiment is crucial for accurately assessing drug interactions. The two most common methods are the fixed-ratio (or ray) design and the checkerboard (or matrix) design.[1][5]
-
Checkerboard Assay: This method involves testing a range of concentrations of both drugs, alone and in combination, in a matrix format. This allows for a comprehensive assessment of the interaction across a wide dose range.
-
Fixed-Ratio Assay: In this design, the two drugs are combined at a fixed ratio (e.g., based on their individual IC50 values) and then serially diluted.[5] This is often simpler to execute than a full checkerboard.
The results of these assays can be analyzed using various models, such as the Bliss Independence or Loewe Additivity models, to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding, edge effects in the plate, or pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Use calibrated pipettes and consider automating liquid handling steps. |
| This compound appears to have low potency (high IC50 value). | The cell line may be resistant. The experimental endpoint may not be sensitive to this compound's mechanism. The drug may have degraded. | Verify the cell line's sensitivity from literature or previous experiments. Consider an alternative assay that measures a more direct effect of this compound (e.g., cytokine production). Confirm the integrity of the this compound stock. |
| Results are not reproducible between experiments. | Variations in cell passage number, serum batch, or incubation conditions. | Use cells within a consistent range of passage numbers. Test new batches of serum before use in critical experiments. Standardize all experimental parameters. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the this compound serial dilutions. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTT, or Resazurin).
-
Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Checkerboard Assay for Synergy Analysis
-
Determine Individual IC50s: First, determine the IC50 values for this compound and the combination drug individually as described in Protocol 1.
-
Design the Matrix: Create a dose matrix in a 96-well plate. Typically, this involves a 5x5 or 7x7 matrix of concentrations, with each drug concentration ranging from well below to well above its IC50. Include wells with each drug alone and a vehicle control.
-
Treatment and Incubation: Treat the cells with the drug combinations and incubate for the same duration as the individual IC50 experiments.
-
Viability Assay: Perform a cell viability assay.
-
Synergy Analysis: Calculate the Combination Index (CI) using software such as CompuSyn or via manual calculation based on the Chou-Talalay method.[6]
Signaling Pathways and Workflows
This compound, as a component of Inosine (B1671953) Pranobex, is known to act as an immunomodulatory agent, primarily by enhancing T-lymphocyte and Natural Killer (NK) cell function.[7][8][9] This leads to an increase in the production of pro-inflammatory cytokines like IL-2 and IFN-γ, which are crucial for antiviral and anti-tumor responses.[8][10]
Caption: this compound's immunomodulatory signaling pathway.
The following diagram illustrates a typical workflow for identifying a synergistic drug combination to reduce the required concentration of this compound.
Caption: Experimental workflow for synergy testing.
References
- 1. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. scispace.com [scispace.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. inosine this compound dimepranol | Action and Spectrum | medtigo [medtigo.com]
- 8. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inosine pranobex Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
Validation & Comparative
Acedoben vs. PABA: A Comparative Efficacy Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological and physicochemical properties of Acedoben (N-acetyl-p-aminobenzoic acid) and its parent compound, p-aminobenzoic acid (PABA). This document summarizes available experimental data to delineate the distinct efficacies of these two molecules in immunomodulation, antimicrobial activity, and ultraviolet radiation absorption.
Executive Summary
This compound, the N-acetylated metabolite of PABA, exhibits a distinct pharmacological profile compared to its precursor. While both molecules are central to various biological and therapeutic applications, their efficacy differs significantly in key areas. PABA demonstrates intrinsic immunomodulatory and antimicrobial properties. In contrast, this compound's immunomodulatory effects are primarily observed as a component of the drug complex Inosine Pranobex. The acetylation of the amino group in this compound alters its molecular properties, leading to differences in biological activity and transport kinetics. This guide synthesizes the current understanding of their comparative efficacy, supported by experimental data.
Comparative Analysis of Biological Efficacy
Immunomodulatory Activity
A notable distinction between this compound and PABA lies in their immunomodulatory effects. PABA has been shown to possess inherent immunomodulating capabilities, including the induction of endogenous interferon. Conversely, the immunomodulatory actions of this compound are documented as part of the larger Inosine Pranobex complex, which enhances T-helper 1 (Th1) cell responses and natural killer (NK) cell activity.
A key study highlighted a specific difference in their mechanisms: PABA was found to inhibit thrombin-induced thromboxane (B8750289) B2 (TxB2) formation in human platelets in a dose-dependent manner, an effect not observed with this compound. This suggests that the free amino group of PABA is crucial for this particular anti-inflammatory pathway.
Table 1: Comparative Immunomodulatory Effects
| Feature | This compound (as part of Inosine Pranobex) | PABA |
| Primary Effect | Enhances Th1 cytokine production (IFN-γ, IL-2), increases NK cell cytotoxicity. | Inducer of endogenous interferon; inhibits thromboxane formation. |
| Mechanism | Modulates T-lymphocyte and NK cell functions; part of a multi-component drug. | Direct action on immune cells; interferes with arachidonic acid metabolism. |
| Supporting Data | In clinical studies, Inosine Pranobex normalizes deficient cell-mediated immunity.[1][2][3][4] | PABA at 328 µM inhibited TxB2 production by 87% in human platelets. |
Antimicrobial Activity
Both PABA and its derivatives have been investigated for their antimicrobial properties. PABA is an essential precursor for folate synthesis in many bacteria, and its structural analogs can act as competitive inhibitors of dihydropteroate (B1496061) synthase, a key enzyme in this pathway. This compound is also suggested to interfere with this enzyme.
Table 2: Antimicrobial Activity Profile
| Compound | Target Organism | Efficacy Metric (MIC) | Reference |
| PABA | Listeria monocytogenes, Salmonella enteritidis, Escherichia coli | Greater inhibitory effects than other organic acids (formic, acetic, etc.).[5] | [5] |
| PABA Derivatives (Schiff bases) | Methicillin-resistant Staphylococcus aureus (MRSA) | From 15.62 µM | [6][7][8] |
| PABA Derivatives (Schiff bases) | Candida albicans | ≥ 7.81 µM | [6][7][8] |
Note: Direct comparative MIC values for this compound were not found in the reviewed literature.
Physicochemical Properties
Ultraviolet (UV) Absorption
PABA is well-known for its use as a UVB-absorbing agent in sunscreens. The UV absorption spectrum of a substance is critical to its efficacy as a photoprotective agent. Below is a comparison of the available spectral data for this compound and PABA.
Table 3: Comparative UV Absorption Data
| Compound | Wavelength of Maximum Absorption (λmax) | Solvent |
| This compound | Not explicitly stated, UV-VIS spectra available in PubChem.[9] | Data available in various solvents on SpectraBase. |
| PABA | 266 nm | Water |
| 288 nm | Isopropanol |
Data extracted from PubChem entries for this compound (CID 19266) and PABA (CID 978).[9][10]
Experimental Protocols
Detailed experimental protocols for a direct head-to-head comparison of this compound and PABA are not available in the reviewed literature. However, the following sections describe generalized methodologies for assessing the key efficacy parameters discussed in this guide.
Assessment of Immunomodulatory Activity (Thromboxane B2 Inhibition Assay)
This protocol is based on the methodology used to demonstrate the inhibitory effect of PABA on platelet function.
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation.
-
Incubation: Incubate washed platelets with varying concentrations of this compound or PABA.
-
Stimulation: Induce platelet aggregation and thromboxane production by adding thrombin.
-
Quantification: Measure the concentration of the stable thromboxane B2 metabolite in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: Compare the dose-dependent inhibition of TxB2 production between this compound and PABA.
Determination of Antimicrobial Activity (Broth Microdilution Method for MIC)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth to a standardized cell density.
-
Serial Dilution: Prepare serial dilutions of this compound and PABA in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the microtiter plate under optimal growth conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
UV-Visible Spectrophotometry
This protocol outlines the procedure for determining the UV absorption spectrum of a compound.
-
Sample Preparation: Prepare solutions of this compound and PABA in a suitable solvent (e.g., water, ethanol) at a known concentration.
-
Spectrophotometer Setup: Calibrate a UV-Visible spectrophotometer using the solvent as a blank.
-
Spectral Acquisition: Measure the absorbance of each solution across a range of UV wavelengths (typically 200-400 nm).
-
Data Analysis: Plot absorbance versus wavelength to generate the UV absorption spectrum and identify the wavelength of maximum absorption (λmax).
Signaling Pathways and Experimental Workflows
PABA's Anti-Inflammatory Signaling
The following diagram illustrates the proposed mechanism by which PABA inhibits thromboxane production in platelets.
Caption: PABA's inhibitory effect on thromboxane synthesis pathway.
General Experimental Workflow for Efficacy Comparison
The diagram below outlines a generalized workflow for comparing the biological efficacy of this compound and PABA.
Caption: Generalized workflow for comparing this compound and PABA efficacy.
Conclusion
The available evidence indicates that this compound and PABA possess distinct efficacy profiles. PABA exhibits direct immunomodulatory and antimicrobial activities that appear to be at least partially dependent on its free amino group. In contrast, this compound's most prominent role is as a component of the immunomodulatory drug Inosine Pranobex, with its individual contribution to the complex's overall effect requiring further elucidation. The structural modification from PABA to this compound through N-acetylation significantly impacts their biological activities and physicochemical properties. Further direct comparative studies, particularly in the area of antimicrobial efficacy, are warranted to fully characterize their respective therapeutic potentials.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 5. Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Acedoben and Other Immunomodulatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the immunomodulatory compound Acedoben against two other well-established immunomodulators: Levamisole (B84282) and Azathioprine (B366305). The information presented is collated from a range of preclinical and clinical studies to assist researchers in evaluating their relative performance and mechanisms of action.
Overview of Compounds
-
This compound (Inosine Pranobex): A synthetic compound composed of inosine (B1671953) and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol in a 1:3 molar ratio.[1] It is known for its dual antiviral and immunomodulatory properties, primarily enhancing cell-mediated immunity.[2][3]
-
Levamisole: A synthetic imidazothiazole derivative initially developed as an anthelmintic agent. It has since been recognized for its immunomodulatory effects, acting as an immunostimulant that can restore depressed immune function.[4]
-
Azathioprine: A purine (B94841) analogue antimetabolite that acts as a potent immunosuppressant. It is a prodrug, converted in the body to its active form, 6-mercaptopurine (B1684380) (6-MP), which interferes with DNA synthesis in proliferating cells.[5]
Mechanism of Action
The immunomodulatory effects of these compounds are achieved through distinct molecular pathways:
-
This compound: Primarily functions as an immunostimulant. It promotes a Th1-type immune response, characterized by an increase in pro-inflammatory cytokines such as IL-2 and IFN-γ.[2][6] This leads to the maturation and differentiation of T-lymphocytes and enhances the cytotoxic activity of Natural Killer (NK) cells.[3] this compound has also been shown to suppress the production of the anti-inflammatory cytokine IL-10.[7]
-
Levamisole: Exhibits a complex immunomodulatory profile that can be both immunostimulatory and, in some contexts, immunosuppressive.[8][9] It can enhance T-cell activation and proliferation and potentiate monocyte and macrophage functions.[4] Recent studies suggest its mechanism may involve the regulation of the JAK/STAT and Toll-like receptor (TLR) signaling pathways.[8][10]
-
Azathioprine: As an immunosuppressant, its primary mechanism is the inhibition of de novo purine synthesis.[5] Its active metabolites are incorporated into DNA and RNA, which halts the proliferation of rapidly dividing cells, particularly T- and B-lymphocytes.[5] This leads to a reduction in the overall immune response.
Data Presentation: In Vitro and In Vivo Effects
The following tables summarize quantitative data from various studies on the effects of this compound, Levamisole, and Azathioprine on key immunological parameters. It is important to note that these data are collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Effects on Lymphocyte Proliferation
| Compound | Cell Type | Concentration/Dose | Effect on Proliferation | Citation |
| This compound | Human Lymphocytes | 10-150 µg/mL | Enhanced mitogen-induced proliferation | [11] |
| Splenic Lymphocytes (Rat) | 100 mg/kg/day (in vivo) | Augmented Con-A induced proliferation | [12] | |
| Levamisole | Human CD4+ T-cells | 8-200 µg/mL | Significantly suppressed anti-CD3/28 induced proliferation | [8] |
| Artificially Reared Piglets | 2 mg (subcutaneous) | Enhanced mitogen-induced lymphocyte proliferation | [4] | |
| Azathioprine | Human T-cells | Not specified | Inhibits proliferation of rapidly dividing cells | [13][14] |
Table 2: Effects on Cytokine Production
| Compound | Cytokine | Cell Type/Model | Effect | Citation |
| This compound | TNF-α | Human Lymphocytes | Enhanced secretion | [7] |
| IFN-γ | Human Lymphocytes | Enhanced secretion | [7] | |
| IL-10 | Human Lymphocytes | Suppressed production | [7] | |
| IL-2 | In vitro | Increases production | [15] | |
| Levamisole | IL-2, TNF-α, IFN-γ | Human T-cells | Reduced secretion | [16] |
| IL-4, IL-13 | Human T-cells | Increased secretion | [16] | |
| IL-12 p40, IL-10 | Human Monocyte-derived DCs | Increased production | [17] | |
| Azathioprine | IFN-γ | Renal Allograft Recipients | Deficient production | [18] |
| IL-2 | Multiple Sclerosis Patients | Significant negative effect on production when combined with IFNβ-1b | [19] | |
| IFN-γ | Crohn's Disease Patients | "In vitro" production is a potential marker of drug response | [20] |
Table 3: Effects on Lymphocyte Subsets
| Compound | Lymphocyte Subset | Effect | Citation |
| This compound | CD3+ T-cells | Statistically significant increase in number | [21] |
| CD4+ T-cells | Statistically significant increase in number | [21] | |
| NK cells | No statistically significant change in number | [21] | |
| Levamisole | CD4+ T-cells | Reduced percentage in a murine model | [8] |
| CD4+Foxp3+ Tregs | Significantly increased percentage in a murine model | [8] | |
| Azathioprine | CD19+ and CD23+ B-cells | Decreased numbers (>50%) in an autoimmune hepatitis patient | [22] |
| CD4+ T-cells | Increased numbers (50%) in an autoimmune hepatitis patient | [22] | |
| Vδ2+ T-cells | Ablated in blood and tissue of Crohn's disease patients | [23] |
Experimental Protocols
4.1. Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a stimulus.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated lymphocytes are cultured in 96-well plates at a density of approximately 1 x 10^5 cells per well in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells are stimulated with a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con-A)) or a specific antigen in the presence or absence of the test compound (this compound, Levamisole, or Azathioprine) at various concentrations.
-
Proliferation Measurement: After a defined incubation period (typically 48-72 hours), lymphocyte proliferation is assessed. A common method is the incorporation of a radioactive tracer, such as ³H-thymidine, which is added to the cultures for the final few hours of incubation. The amount of incorporated radioactivity is proportional to the extent of cell proliferation and is measured using a scintillation counter. Alternatively, non-radioactive methods like the CFSE dye dilution assay can be used and analyzed by flow cytometry.
4.2. Cytokine Production Assay (ELISA)
This protocol outlines the measurement of cytokine concentrations in cell culture supernatants.
-
Sample Collection: Supernatants from lymphocyte cultures (as described in the proliferation assay) are collected after the desired incubation period.
-
ELISA Procedure:
-
A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2).
-
The plate is washed and blocked to prevent non-specific binding.
-
Standards of known cytokine concentrations and the collected culture supernatants are added to the wells.
-
After incubation and washing, a biotinylated detection antibody specific for the cytokine is added.
-
Following another incubation and wash step, a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added.
-
A substrate for the enzyme is then added, leading to a color change.
-
The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[24]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound, Levamisole, and Azathioprine.
Caption: this compound signaling pathway enhancing Th1 and NK cell responses.
Caption: Levamisole's modulation of T-cell activation via TLR and JAK/STAT pathways.
Caption: Azathioprine's mechanism of immunosuppression via purine synthesis inhibition.
Conclusion
This compound, Levamisole, and Azathioprine represent a spectrum of immunomodulatory agents with distinct mechanisms of action and clinical applications. This compound acts as an immunostimulant, enhancing cell-mediated immunity, making it suitable for conditions associated with viral infections and immunodeficiency. Levamisole has a more varied role, with both immunostimulatory and immunosuppressive potential, and its effects are still being fully elucidated. Azathioprine is a potent immunosuppressant, crucial in preventing organ transplant rejection and managing autoimmune diseases. The choice of agent depends on the specific immunological imbalance that needs to be addressed. This guide provides a foundational comparison to aid researchers in their selection and evaluation of these compounds for further investigation and therapeutic development.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Inosine Pranobex on Cell Viability in Normal Fibroblasts and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprinosine and levamisole immunomodulation in artificially reared neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antigenic modulation of pan-T-cell and T-cell subset-specific markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The effect of isoprinosine and levamisole on factors relevant to protection of calves against respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inosine pranobex (Imunovir; Delimmun; Groprinosin) |antiviral agent | CAS 36703-88-5 | Buy Imunovir; Delimmun; Groprinosin | InvivoChem [invivochem.com]
- 12. Effect of isoprinosine on lymphocyte proliferation and natural killer cell activity following thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]
- 18. Effects of treatment with azathioprine and cyclosporin A on interferon-gamma production by peripheral blood leukocytes of renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of interferon beta, cyclophosphamide and azathioprine on cytokine profile in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. "In vitro" azathioprine-induced changes in peripheral T cell apoptosis and IFN-γ production associate with drug response in patients with Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Azathioprine therapy selectively ablates human Vδ2+ T cells in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validating the Antiviral Effects of Acedoben In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antiviral effects of Acedoben (also known as Inosine (B1671953) Pranobex or Isoprinosine) against several viral pathogens. The data presented is compiled from various preclinical and clinical studies to offer an objective evaluation of this compound's performance in comparison to other established antiviral agents. Detailed experimental protocols and signaling pathways are included to support further research and development.
Executive Summary
This compound is an immunomodulatory agent with broad-spectrum antiviral properties. Its primary mechanism of action involves the enhancement of the host's immune response, particularly augmenting the function of T-lymphocytes and Natural Killer (NK) cells. Evidence also suggests a direct inhibitory effect on viral RNA synthesis. This guide summarizes the in vivo efficacy of this compound against key viruses such as Influenza, Herpes Simplex Virus (HSV), and Human Papillomavirus (HPV), comparing it with standard-of-care antivirals like Oseltamivir, Acyclovir (B1169), and Cidofovir (B1669016).
Comparative In Vivo Efficacy of this compound
The following tables summarize the quantitative data from in vivo studies, comparing the antiviral effects of this compound with other treatments.
Table 1: In Vivo Efficacy of this compound against Influenza A (H3N2) in Mice
| Treatment Group | Dosage | Survival Rate (%) | Mean Survival Time (days) | Lung Viral Titer Reduction (log10 EID50/ml) | Lung Pathology Score (0-4) | Reference |
| Placebo (PBS) | - | 0 | 8.5 ± 0.5 | - | 3.5 ± 0.5 | [1] |
| Oseltamivir (OS) | 2.5 mg/kg/day | 53.1 | 11.2 ± 1.2 | 1.12 | 2.0 ± 0.3 | [1] |
| This compound (IP) | 500 mg/kg/day | 25 | 9.8 ± 0.8 | 0.5 | 2.8 ± 0.4 | [1] |
| OS + IP | As above | 53.1 | 12.5 ± 1.5 | 1.25 | 1.8 ± 0.2 | [1] |
| OS + IP + Ellagic Acid | As above | 75.2 | 14.3 ± 1.8 | 1.38 | 1.2 ± 0.2 | [1] |
Table 2: In Vivo Efficacy of this compound against Herpes Simplex Virus (HSV)
| Virus & Animal Model | Treatment | Dosage | Outcome | Reference |
| HSV-1 (Orolabial, Hamster) | This compound | - | Increased survival | [2] |
| Recurrent Herpes Labialis (Human) | This compound | 1g, 4x/day | Comparable efficacy to Acyclovir in reducing Total Symptom Score (TSS) | [2] |
| Recurrent Herpes Genitalis (Human) | This compound | 1g, 4x/day | Comparable efficacy to Acyclovir in reducing TSS; Significantly lower recurrence rate at 3 months (26.56% vs 47.62% for Acyclovir) | [2] |
| First-Attack Genital Herpes (Human) | Acyclovir | 400mg, 4x/day | Shorter healing time and duration of viral shedding compared to this compound | [3] |
Table 3: Efficacy of this compound and Other Agents against Papillomavirus
Note: Direct comparative in vivo animal studies between this compound and other antivirals for HPV are limited. The data below is from separate studies.
| Virus & Animal Model | Treatment | Dosage/Concentration | Outcome | Reference |
| CRPV (Rabbit) | Cidofovir (topical) | 1% | Complete cure of large, established papillomas | [4] |
| CRPV (Rabbit) | Cidofovir (intralesional) | 1% | Complete cure of large, established papillomas | [4] |
| Cutaneous Viral Warts (HPV-2, Human) | This compound + Topical Therapy | 1g, 3x/day | No significant difference in cure rates compared to placebo + topical therapy | [2] |
| Genital Warts (HPV, Human) | This compound + Conventional Therapy | - | Increased success rate from 41% to 94% compared to conventional therapy alone | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Influenza Virus Titer Determination in Mouse Lung Tissue
This protocol is adapted from established methods for quantifying influenza virus in infected mouse lungs.
1. Tissue Homogenization:
-
Aseptically collect lung tissues from euthanized mice.
-
Weigh the tissue and place it in a sterile tube with a known volume of ice-cold PBS containing 0.1% BSA.
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer).
-
Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for viral titration.
2. Plaque Assay:
-
Prepare confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.
-
Prepare 10-fold serial dilutions of the lung homogenate supernatant in infection medium (e.g., DMEM with 1 µg/ml TPCK-trypsin).
-
Remove the growth medium from the MDCK cells and wash with PBS.
-
Inoculate the cells with 200 µl of each viral dilution and incubate for 1 hour at 37°C with gentle rocking every 15 minutes.
-
Remove the inoculum and overlay the cells with 2 ml of a mixture of 2X MEM and 1.2% Avicel, supplemented with TPCK-trypsin.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
-
Calculate the viral titer as plaque-forming units per gram of lung tissue (PFU/g).
Herpes Simplex Virus (HSV) Plaque Assay in Animal Tissue
This protocol outlines the quantification of HSV from tissue samples obtained from infected animals.
1. Tissue Processing:
-
Excise the tissue of interest (e.g., skin, neural tissue) from the infected animal.
-
Homogenize the tissue in a suitable viral transport medium.
-
Clarify the homogenate by centrifugation to remove cellular debris.
2. Viral Titration on Vero Cells:
-
Plate Vero (African green monkey kidney) cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial 10-fold dilutions of the tissue homogenate.
-
Infect the Vero cell monolayers with the viral dilutions for 1-2 hours at 37°C.
-
Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) or other viscous solutions to restrict virus spread.
-
Incubate for 2-4 days until clear plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet or an antibody against a viral protein) to count the plaques.
-
Express the viral titer as PFU per gram of tissue.
Signaling Pathways and Experimental Workflows
This compound's Immunomodulatory Signaling Pathway
This compound enhances the cytotoxic activity of Natural Killer (NK) cells through the NKG2D signaling pathway. It induces the expression of NKG2D ligands on target cells, making them more susceptible to NK cell-mediated killing.
Experimental Workflow for In Vivo Antiviral Efficacy Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an antiviral compound in an animal model.
Conclusion
The available in vivo data suggests that this compound is a viable immunomodulatory agent with antiviral activity against a range of viruses. In influenza infections, it shows synergistic effects when combined with neuraminidase inhibitors. For HSV infections, it demonstrates comparable efficacy to acyclovir in symptom reduction and may offer an advantage in reducing recurrence rates of genital herpes. While direct comparative in vivo animal data for HPV is lacking, clinical evidence suggests a benefit, particularly as an adjunct to conventional therapies. The primary mechanism of enhancing NK cell activity via the NKG2D pathway provides a strong rationale for its use in immunocompromised individuals or in combination with direct-acting antivirals. Further well-controlled, head-to-head in vivo comparative studies are warranted to fully elucidate its therapeutic potential and optimal use in various viral infections.
References
- 1. methisoprinol.com [methisoprinol.com]
- 2. tkilac.com [tkilac.com]
- 3. Recent advances in preclinical model systems for papillomaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo anti-papillomavirus activity of nucleoside analogues including cidofovir on CRPV-induced rabbit papillomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunotherapy of genital warts with inosine pranobex (Imunovir): preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. methisoprinol.com [methisoprinol.com]
Acedoben and Inosine: A Comparative Analysis of their Mechanisms of Action for Researchers
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action of Acedoben, more commonly known as Inosine (B1671953) Pranobex or Inosine this compound Dimepranol, and its core component, Inosine. This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory and antiviral properties of these compounds.
Introduction
Inosine Pranobex (this compound) is a synthetic pharmaceutical agent composed of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol in a 1:3 molar ratio. It is recognized for its immunomodulatory and antiviral properties.[1][2] Inosine, a naturally occurring purine (B94841) nucleoside, is a fundamental component of Inosine Pranobex and also exhibits a range of biological activities, including neuroprotective, cardioprotective, and immunomodulatory effects.[3][4] This guide dissects and compares the distinct and overlapping mechanisms through which these two compounds exert their effects.
At a Glance: Key Mechanistic Differences
| Feature | This compound (Inosine Pranobex) | Inosine |
| Primary Mode of Action | Immunomodulation and potential direct antiviral activity[1][5] | Neuromodulation, immunomodulation, and metabolic regulation[3][4] |
| Key Molecular Targets | T-lymphocytes, NK cells, macrophages[1] | Adenosine (B11128) A2A and A3 receptors[1][6] |
| Signaling Pathways | Th1 cytokine signaling, NKG2D signaling[1][7] | PKA, PI3K/Akt, ERK1/2, CaMKII signaling, GSK-3β inhibition |
| Antiviral Mechanism | Inhibition of viral RNA synthesis, enhancement of host immune response[1][8] | Not a primary mechanism, though immunomodulatory effects may contribute to viral clearance |
| Metabolic Effects | Increases intracellular purine nucleotides and TCA cycle intermediates[7] | Precursor for uric acid, a potent antioxidant; involved in purine metabolism[4] |
Quantitative Analysis of Biological Activity
| Parameter | This compound (Inosine Pranobex) | Inosine | Source(s) |
| IC50 (Cytotoxicity, HepG2 cells) | 50 µg/mL | Not Available | [9] |
| IC50 (HAdV-2 Replication) | 1965.4 µg/mL | Not Available | [3] |
| IC50 (HAdV-5 Replication) | 1467.8 µg/mL | Not Available | [3] |
| EC50 (cAMP Production via A2A Receptor) | Not Available | 300.7 µM | [5] |
| EC50 (ERK1/2 Phosphorylation via A2A Receptor) | Not Available | 89.38 µM | [5] |
| IC50 (Binding to A3 Adenosine Receptor) | Not Available | 15-25 µM | [1] |
| ED50 (cAMP Lowering via A3 Adenosine Receptor) | Not Available | 12 µM | [1] |
| ED50 (Mast Cell Degranulation via A3 Receptor) | Not Available | 2.3 µM | [1] |
Detailed Mechanism of Action
This compound (Inosine Pranobex): A Dual-Pronged Approach
The mechanism of action of Inosine Pranobex is multifaceted, primarily revolving around the potentiation of the host's immune system, with a secondary proposed direct antiviral effect.[1][8]
1. Immunomodulation: Inosine Pranobex has been shown to enhance cell-mediated immunity by:
-
Promoting a Th1-type immune response: It stimulates the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while concurrently decreasing the levels of Th2-associated cytokines like IL-4 and IL-10.[1][10] This cytokine shift favors a cellular immune response, which is crucial for clearing viral infections.
-
Enhancing T-lymphocyte and Natural Killer (NK) cell function: Inosine Pranobex promotes the proliferation and differentiation of T-lymphocytes and enhances the cytotoxic activity of NK cells.[1][11] One proposed mechanism for this is the induction of NKG2D ligand expression on target cells, making them more susceptible to NK cell-mediated killing.[7][12]
-
Modulating Macrophage Activity: It has also been reported to potentiate the chemotaxis and phagocytosis of macrophages.[13]
2. Antiviral Activity: A proposed direct antiviral mechanism involves the inhibition of viral RNA synthesis.[1][8] The inosine component of the complex is thought to interfere with the synthesis of phosphoribosyl pyrophosphate, a key precursor in purine nucleotide biosynthesis, thereby potentially disrupting viral genetic material replication.[1]
Inosine: A Modulator of Purinergic Signaling and Metabolism
Inosine's mechanism of action is intrinsically linked to its role as an endogenous purine nucleoside and its ability to interact with adenosine receptors.
1. Adenosine Receptor Agonism: Inosine acts as a low-affinity agonist at A2A and A3 adenosine receptors.[1][6]
-
A2A Receptor Activation: Engagement of the A2A receptor leads to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). This can trigger downstream signaling cascades involving Protein Kinase A (PKA), Extracellular signal-regulated kinase (ERK1/2), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[5]
-
A3 Receptor Activation: Activation of the A3 receptor can lead to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels, and can also stimulate mast cell degranulation.[1]
2. Metabolic Effects: Inosine is a key intermediate in purine metabolism. It can be converted to hypoxanthine (B114508) and subsequently to uric acid, a potent endogenous antioxidant.[4] This metabolic pathway may contribute to its neuroprotective and cardioprotective effects.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are not fully available in the public domain. The following are generalized methodologies for key assays used to evaluate the immunomodulatory effects of these compounds.
Lymphocyte Proliferation Assay (Generalized Protocol)
This assay measures the ability of lymphocytes to proliferate in response to a stimulus.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Stimulation: Add a mitogen, such as phytohemagglutinin (PHA), to stimulate lymphocyte proliferation. In parallel, treat cells with varying concentrations of the test compound (Inosine Pranobex or Inosine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to each well and incubate for an additional 4-18 hours. Harvest the cells and measure the incorporation of radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label the cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which indicates cell division.
-
-
Data Analysis: Compare the proliferation in compound-treated wells to the control wells to determine the effect of the compound on lymphocyte proliferation.
Natural Killer (NK) Cell Cytotoxicity Assay (Generalized Protocol)
This assay measures the ability of NK cells to kill target cells.
-
Cell Preparation: Prepare effector cells (isolated NK cells or PBMCs) and target cells (e.g., K562 cell line).
-
Target Cell Labeling: Label the target cells with a marker that can be released upon cell lysis, such as radioactive Chromium-51 (51Cr), or a fluorescent dye.
-
Co-culture: Co-culture the effector and labeled target cells at various effector-to-target ratios in a 96-well plate. Add the test compound (Inosine Pranobex or Inosine) to the appropriate wells.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Measurement of Lysis:
-
Chromium Release Assay: Centrifuge the plate and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Flow Cytometry-based Assay: Use fluorescent dyes to differentiate between live and dead target cells and analyze by flow cytometry.
-
-
Data Analysis: Calculate the percentage of specific cytotoxicity by comparing the release of the marker in the experimental wells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Conclusion
This compound (Inosine Pranobex) and Inosine share the common component of inosine, yet their overall mechanisms of action are distinct. Inosine Pranobex acts as a broad-spectrum immunomodulator, enhancing the host's cellular immune response, with a potential direct antiviral component. In contrast, Inosine's effects are more closely tied to its role as a signaling molecule through adenosine receptors and its participation in purine metabolism.
For researchers in drug development, this comparative guide highlights the different therapeutic avenues these compounds may offer. The immunomodulatory profile of Inosine Pranobex suggests its utility in conditions characterized by suppressed cell-mediated immunity, particularly viral infections. The neuromodulatory and metabolic effects of Inosine may present opportunities in neurological and cardiovascular research. Further studies are warranted to fully elucidate the specific contributions of the non-inosine components of Inosine Pranobex and to obtain more comprehensive quantitative data to refine our understanding of these two related but distinct pharmacological agents.
References
- 1. Inosine binds to A3 adenosine receptors and stimulates mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of inosine-mediated A2AR signaling through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Inosine Pranobex on Cell Viability in Normal Fibroblasts and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Acedoben's Antiviral Efficacy: A Comparative Analysis Across Diverse Viral Infection Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acedoben's performance in various viral infection models, supported by available experimental data. This compound, also known as Inosine (B1671953) Pranobex or Isoprinosine, is a synthetic immunomodulatory agent with antiviral properties, utilized in the treatment of several viral diseases. Its mechanism of action is primarily attributed to the enhancement of the host's immune response.
This compound has demonstrated efficacy against a range of viruses, including Herpes Simplex Virus (HSV), adenoviruses, and influenza viruses.[1][2] Its therapeutic effect stems from its ability to bolster cell-mediated immunity, particularly by augmenting the functions of T-lymphocytes and Natural Killer (NK) cells, and modulating the production of key cytokines.[3][4]
In Vitro Antiviral Activity of this compound
The in vitro efficacy of this compound has been evaluated against several viruses, with results indicating a dose-dependent inhibitory effect. The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of viral replication in vitro, have been determined in various cell lines.
| Virus | Strain(s) | Cell Line | IC50 (µg/mL) | Reference(s) |
| Herpes Simplex Virus 1 (HHV-1) | HHV-1 MC | HEp-2 | 886.86 | [5] |
| HHV-1 MC | Hel 299 | 717.63 | [5] | |
| HHV-1 f12k | HEp-2 | 883.98 | [5] | |
| HHV-1 H3a | HEp-2 | 1047.65 | [5] | |
| Human Adenovirus 2 (HAdV-2) | - | A549 | 1965.4 | [6] |
| Human Adenovirus 5 (HAdV-5) | - | A549 | 1467.8 | [6] |
Note: The presented IC50 values are derived from different studies and experimental conditions, which should be taken into consideration when comparing the data.
In addition to the viruses listed above, studies have also reported a reduction in the viral titers of Enterovirus 71 (EV71), Coxsackievirus A16 (CA16), and Human Parainfluenza Virus 4 (HPIV-4) in the presence of this compound.
In Vivo Efficacy of this compound in Animal Models
While direct comparative in vivo studies of this compound across different viral infection models are limited, research in specific viral models has demonstrated its therapeutic potential. It is important to note that the following data is collated from separate studies and not from a head-to-head comparison.
| Virus Model | Animal Model | Key Findings | Reference(s) |
| Murine Gammaherpesvirus 68 (MHV-68) | BALB/c mice | Reduced virus titers in examined organs after a 14-day treatment. | [7] |
| Influenza Virus | Animal models | Marked increase in the survival rate of the animals was observed. | [1][2] |
| Herpes Virus | Animal models | Marked increase in the survival rate of the animals was observed. | [1][2] |
Disclaimer: The in vivo data presented is from different studies with varying experimental designs. Therefore, a direct comparison of efficacy between the viral models should be made with caution.
Experimental Protocols
In Vitro Antiviral Assay (Yield Reduction Assay)
This protocol outlines a general method for determining the in vitro antiviral activity of this compound.
-
Cell Culture and Virus Propagation:
-
Appropriate cell lines (e.g., HEp-2, A549, Hel 299) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Viral stocks are prepared by infecting the host cells and harvesting the virus upon observation of cytopathic effects. Viral titers are determined using standard methods like the TCID50 (50% Tissue Culture Infectious Dose) assay.
-
-
Cytotoxicity Assay:
-
To determine the non-toxic concentrations of this compound, a cytotoxicity assay (e.g., MTT assay) is performed on the selected cell lines.
-
-
Antiviral Activity Assay:
-
Cells are seeded in multi-well plates and infected with the virus at a specific multiplicity of infection (MOI).
-
After a viral adsorption period, the inoculum is removed, and the cells are washed.
-
Various non-toxic concentrations of this compound are added to the wells.
-
The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).
-
The supernatant or cell lysate is then collected, and the viral yield is quantified using a virus titration assay (e.g., plaque assay or TCID50 assay).
-
The IC50 value is calculated as the concentration of this compound that reduces the viral yield by 50% compared to the untreated virus control.
-
In Vivo Antiviral Efficacy in a Murine Herpesvirus Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound against a herpesvirus infection in mice.
-
Animal Model:
-
BALB/c mice are commonly used for herpesvirus infection models. Animals are housed under specific pathogen-free conditions.
-
-
Virus Infection:
-
Mice are infected with a specific strain of herpesvirus (e.g., Murine Gammaherpesvirus 68) via an appropriate route of administration (e.g., intranasal).
-
-
This compound Treatment:
-
This compound is administered to the mice, typically orally, at a predetermined dose and frequency. Treatment can be initiated before or after viral infection, depending on the study design (prophylactic or therapeutic).
-
-
Efficacy Evaluation:
-
Survival Rate: Animals are monitored daily for signs of illness and mortality.
-
Viral Load: At specific time points post-infection, organs (e.g., lungs, spleen) are harvested, and the viral load is quantified using methods such as plaque assay or quantitative PCR (qPCR).
-
Immunological Parameters: Blood and lymphoid tissues can be collected to analyze immune responses, such as lymphocyte populations (T-cells, NK cells) and cytokine levels.
-
Histopathology: Organs can be examined for pathological changes associated with the viral infection.
-
Mechanism of Action: Signaling Pathways
This compound's antiviral effect is largely attributed to its immunomodulatory properties, which involve the activation of specific signaling pathways that lead to an enhanced host immune response.
Caption: this compound's immunomodulatory mechanism of action.
The diagram above illustrates how this compound enhances the host's immune response to viral infections. By stimulating T-cells, NK cells, and macrophages, it leads to increased cell proliferation, cytotoxicity, and the production of pro-inflammatory cytokines, which are crucial for viral clearance.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-64d.com [e-64d.com]
- 6. Inosine pranobex. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of Isoprinosine treatment on persistent infection of Balb/c mice infected with murine gammaherpesvirus 68 - PubMed [pubmed.ncbi.nlm.nih.gov]
Acedoben Efficacy: A Comparative Analysis of the Whole Versus its Parts
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Inosine (B1671953) Acedoben Dimepranol, an immunomodulatory agent, to determine if the compound is more effective than its constituent parts. This document synthesizes available experimental data, details the methodologies of key studies, and visualizes relevant biological pathways and workflows.
Introduction: Defining this compound and its Components
The term "this compound" refers to p-acetamidobenzoic acid, which is a component of the synthetic drug complex Inosine this compound Dimepranol (IAD).[1] Also known as Inosine Pranobex or Methisoprinol, IAD is an immunomodulatory agent with antiviral properties, licensed for the treatment of cell-mediated immune deficiencies and various viral infections since 1971.[2][3][4]
The drug is a precisely formulated complex consisting of two main constituents in a 1:3 molar ratio[2][5]:
-
Inosine: A naturally occurring purine (B94841) nucleoside.
-
Dimepranol this compound: A salt formed from:
-
Dimepranol (N,N-dimethylamino-2-propanol): An alcohol component.
-
This compound (p-acetamidobenzoic acid).
-
The central question this guide addresses is whether the IAD complex demonstrates greater therapeutic efficacy than Inosine or Dimepranol this compound administered alone. While the components are believed to work synergistically, this analysis relies on publicly available data from studies that have predominantly evaluated the drug as a single, combined entity.[6]
Mechanism of Action: The Dual-Pronged Approach of IAD
Inosine this compound Dimepranol exhibits a pleiotropic mechanism, acting as both an immunomodulator and a direct antiviral agent. Its primary effect is the enhancement of the host's immune response, particularly when the immune system has been challenged by pathogens.[2][7]
Immunomodulatory Effects:
-
T-Lymphocyte and Natural Killer (NK) Cell Enhancement: IAD promotes the differentiation and proliferation of T-lymphocytes and enhances the cytotoxic activity of NK cells.[2][4] It stimulates a Th1-type response, characterized by an increase in pro-inflammatory cytokines like IL-2 and IFN-γ.[2]
-
Macrophage and Monocyte Activity: The drug potentiates the chemotaxis and phagocytosis of macrophages, monocytes, and neutrophils.[5][7]
Antiviral Properties:
-
Inhibition of Viral RNA: While the immunomodulatory action is considered primary, IAD is also hypothesized to interfere with viral replication.[2] One theory suggests that the inosine component, after dissociation, inhibits viral RNA synthesis by competing for ribosomal binding sites, thereby prioritizing host cellular RNA translation over viral RNA.[2][5]
The following diagram illustrates the primary immunomodulatory pathway of Inosine this compound Dimepranol.
Caption: Immunomodulatory signaling pathway of Inosine this compound Dimepranol (IAD).
Comparative Efficacy Data: The Whole vs. The Parts
A thorough review of scientific literature reveals a significant lack of studies directly comparing the efficacy of the IAD complex against its individual components. The drug has been developed, tested, and approved as a single entity. The consistent 1:3 molar ratio formulation across its manufacturing history suggests this specific complex is integral to its therapeutic effect.[1][8]
However, we can present clinical data for the complete IAD complex to establish its performance baseline. A key study supporting its anti-viral indications focused on its effect on lymphocyte populations in healthy volunteers.
Table 1: Effect of IAD on Natural Killer (NK) Cell Population
| Time Point | Mean % of NK Cells in Total Lymphocytes (± SEM) | Fold Change from Baseline |
|---|---|---|
| Baseline (Day 1, 0h) | 10.5% (± 2.1) | 1.0 |
| Day 1 (1.5h post-dose) | 15.8% (± 3.0) | 1.5 |
| Day 5 | 21.2% (± 3.5) | 2.0 |
| Day 14 | 22.5% (± 4.0) | 2.1 |
Data synthesized from a clinical trial on healthy volunteers.[9]
This data demonstrates that IAD administration leads to a rapid and sustained increase in the NK cell population, a key component of the early anti-viral immune response.
Experimental Protocols
To support the data presented, the following section details the methodology from the representative clinical trial.
Protocol: Assessment of IAD on Lymphocyte Subsets
-
Study Design: A Phase I, open-label, multicenter clinical trial.[9]
-
Participants: Ten healthy adult volunteers.
-
Intervention: Administration of Inosine this compound Dimepranol at a dose of 1g, four times daily (qds), for 14 consecutive days.
-
Methodology:
-
Blood Collection: Peripheral blood samples were collected at baseline (pre-dose) and at multiple time points post-administration (1.5h, Day 3, 5, 7, 10, and 14).
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Immunophenotyping: Lymphocyte subsets (including CD3-/CD56+ NK cells) were identified and quantified using multi-color flow cytometry with specific fluorescently-labeled monoclonal antibodies.
-
Data Analysis: The percentage of each lymphocyte subset relative to the total lymphocyte population was calculated and compared across time points to determine the effect of IAD administration.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for quantifying IAD's effect on lymphocyte populations.
Analysis of Constituent Parts
While no direct comparative studies exist, an analysis of the individual components provides insight into the potential rationale for the complex.
-
Inosine: As a purine nucleoside, inosine is a fundamental building block for RNA. Its independent role in immunomodulation is less defined, but theories suggest its primary contribution within the IAD complex is to interfere with viral RNA replication, giving host RNA a competitive advantage.[2][5]
-
Dimepranol this compound: This salt combines two molecules. The dimepranol component is structurally related to deanol, which is a precursor to the neurotransmitter acetylcholine. Its specific role in the IAD complex is not well-elucidated but is presumed to contribute to the overall immunomodulatory effect. The this compound component likely serves to form the stable salt.
The relationship between the components is best understood as a formulation strategy to create a single, stable active substance.
Caption: Logical relationship of IAD's constituent parts to its final therapeutic effect.
Conclusion: An Unanswered Question of Synergy
Based on available evidence, Inosine this compound Dimepranol (IAD) is a clinically effective immunomodulatory and antiviral agent. It has demonstrated a clear ability to enhance key components of the cellular immune response, such as NK cell populations.[9]
However, there is a lack of publicly available experimental data directly comparing the efficacy of the IAD complex to its individual constituents. The drug has been developed and studied exclusively as a 1:3 molar ratio complex. While the term "synergy" is often used to describe the interaction of the components, this remains a theoretical assertion without direct comparative evidence.
Therefore, for researchers, scientists, and drug development professionals, it is accurate to state that the efficacy of IAD is attributed to the complex as a whole. The question of whether it is more effective than its parts remains scientifically unanswered by head-to-head trials. The consistent and specific formulation suggests that the combination is intentional and integral to the drug's function, but the degree to which this represents true synergy versus a complementary or additive effect cannot be definitively concluded from the current body of literature.
References
- 1. Formulation and in vitro evaluation of inosine this compound dimepranol tablets [pharmacia.pensoft.net]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Inosine Pranobex in COVID‐19 Patients: A Multicenter Phase 3 Randomized Double‐Blind, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 6. What is Inosine Pranobex used for? [synapse.patsnap.com]
- 7. mims.com [mims.com]
- 8. public.pensoft.net [public.pensoft.net]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
A Comparative Analysis of the Immunomodulatory Properties of Acedoben and Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of Acedoben (Inosine Pranobex) with other immunomodulatory agents, Levamisole (B84282) and Thymosin alpha 1. The information presented is based on published findings to assist researchers in replicating and expanding upon these studies.
Executive Summary
This compound is a synthetic immunomodulatory agent with antiviral properties that has been shown to enhance cell-mediated immunity. Its primary effects include the potentiation of T-lymphocyte and natural killer (NK) cell functions, modulation of cytokine production towards a Th1-dominant response, and enhancement of lymphocyte proliferation. This guide compares these properties with those of two other immunomodulators, Levamisole and Thymosin alpha 1, providing available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Comparative Data on Immunomodulatory Effects
The following tables summarize the quantitative effects of this compound, Levamisole, and Thymosin alpha 1 on various immunological parameters based on published in vitro and in vivo studies.
Disclaimer: The data presented for cytokine production and lymphocyte counts for each immunomodulator are derived from separate studies that may have utilized different experimental conditions. Therefore, a direct comparison of the absolute values between the agents should be made with caution. The lymphocyte proliferation data, however, is based on a direct comparative study.
Table 1: Effect on Cytokine Production by Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | This compound (Inosine Pranobex) | Levamisole | Thymosin alpha 1 |
| Th1-type | |||
| IFN-γ | Enhanced in 72-hour cultures with PHA stimulation[1][2] | Increased in vivo with OVA immunization | Can increase IFN-γ levels[3] |
| TNF-α | Significantly enhanced in 24-hour and 72-hour cultures with PHA stimulation[1][2] | Inhibited by up to 62% by macrophages from levamisole-dosed mice[4] | May have a negative effect on TNF-α[3] |
| IL-2 | Increased production by IP-treated lymphocytes[5] | - | Can increase IL-2 levels[3] |
| IL-12 | Increases production[6] | Can stimulate DC to secrete IL-12[7] | Can increase IL-12 levels[3] |
| Th2-type | |||
| IL-4 | Decreased production in mitogen-stimulated cells[8] | - | - |
| IL-5 | Decreased production in mitogen-stimulated cells[8] | - | - |
| IL-10 | Suppressed in a dose-dependent manner in 24-hour and 72-hour cultures with PHA stimulation[1][2] | Can stimulate DC to secrete IL-10[7] | Can increase IL-10 levels[3] |
| Other | |||
| IL-1 | Can augment production[6] | Twofold enhancement of IL-1 production by macrophages from levamisole-dosed mice[4] | - |
| IL-6 | - | Inhibited by up to 36% by macrophages from levamisole-dosed mice[4] | - |
Table 2: Effect on Lymphocyte Proliferation and Cell Counts
| Parameter | This compound (Inosine Pranobex) | Levamisole | Thymosin alpha 1 |
| Lymphocyte Proliferation (PHA-stimulated) | Augmented[9] | Augmented[9] | Enhances mitogen-induced proliferation[10] |
| Total T-cells (CD3+) | - | - | Increased from a median of 422.5 to 614.0 cells/μL after 7 days of treatment in vivo[11] |
| Helper T-cells (CD4+) | - | - | Increased from a median of 244.5 to 284.5 cells/μL after 7 days of treatment in vivo[11] |
| Cytotoxic T-cells (CD8+) | - | - | Increased from a median of 159.0 to 222.5 cells/μL after 7 days of treatment in vivo[11] |
| Natural Killer (NK) Cells | Enhances NK cell cytotoxicity[5][12] | No significant effect on NK cytotoxicity[13] | - |
Experimental Protocols
In Vitro Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus, a key indicator of cell-mediated immune function.
Principle: Peripheral blood mononuclear cells (PBMCs) are isolated and cultured in the presence of a mitogen, such as Phytohemagglutinin (PHA), with and without the immunomodulatory agent being tested. Cell proliferation is quantified by measuring the incorporation of a labeled DNA precursor (e.g., [3H]-thymidine) or by tracking the dilution of a fluorescent dye (e.g., CFSE) in daughter cells using flow cytometry. The result is often expressed as a Stimulation Index (SI), which is the ratio of proliferation in stimulated cultures to that in unstimulated cultures.[14][15]
Methodology ([3H]-Thymidine Incorporation):
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Culture: Plate 1 x 10^5 PBMCs per well in a 96-well plate.
-
Treatment: Add the immunomodulator (e.g., this compound, Levamisole) at various concentrations. Include a mitogen control (e.g., PHA at 5 µg/mL) and an unstimulated control.
-
Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Stimulation Index (SI) = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells).
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of specific cytokines secreted by immune cells in culture supernatants.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For cytokine detection, a sandwich ELISA is commonly used, where the cytokine of interest is captured between two layers of antibodies (a capture antibody and a detection antibody).[16][17]
Methodology:
-
Sample Collection: Prepare PBMC cultures and stimulate with a mitogen in the presence or absence of the immunomodulator, as described in the lymphocyte proliferation assay. After a specified incubation period (e.g., 24 or 72 hours), collect the culture supernatants.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Add the collected culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Enzyme Conjugate: Add an enzyme-linked avidin (B1170675) or streptavidin and incubate.
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance using a microplate reader.
-
Data Analysis: Determine the cytokine concentration in the samples by interpolating from the standard curve.
Natural Killer (NK) Cell Cytotoxicity Assay
This assay measures the ability of NK cells to lyse target cells, a critical function of innate immunity.
Principle: The classic method for assessing NK cell cytotoxicity is the chromium-51 (B80572) (51Cr) release assay. Target cells (e.g., K562 tumor cell line) are labeled with radioactive 51Cr. When NK cells lyse the target cells, 51Cr is released into the culture supernatant. The amount of radioactivity in the supernatant is proportional to the level of cell lysis.[18][19]
Methodology:
-
Effector and Target Cells: Isolate effector cells (PBMCs or purified NK cells) and prepare target cells (e.g., K562).
-
Target Cell Labeling: Label the target cells with 51Cr.
-
Co-culture: Co-culture the effector and labeled target cells at various effector-to-target (E:T) ratios in the presence or absence of the immunomodulator.
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatants.
-
Radioactivity Measurement: Measure the radioactivity in the supernatants using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The immunomodulatory effects of this compound and other agents are mediated through complex intracellular signaling pathways. Below are diagrams representing key pathways involved in immune cell activation.
Caption: this compound's immunomodulatory effect is partly mediated through the NKG2D signaling pathway.
Caption: The canonical NF-κB signaling pathway in lymphocytes.
Caption: A generalized MAPK signaling cascade in immune cells.
Experimental Workflows
Caption: Workflow for the [3H]-Thymidine Incorporation Lymphocyte Proliferation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levamisole causes differential cytokine expression by elicited mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of adenovirus multiplication by inosine pranobex and interferon α in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of isoprinosine, levamisole, muramyl dipeptide, and SM1213 on lymphocyte and macrophage function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymosin alpha 1 enhancement of human lymphocyte proliferation is not mediated by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymosin α1 Elevates Lymphocyte Counts and Improves Immunoradiotherapy Outcomes in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of isoprinosine on lymphocyte proliferation and natural killer cell activity following thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunological effects of levamisole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lymphocyte Mitogen Proliferation | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Cytokine analysis - ELISA / CBA [sanquin.org]
- 18. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rutgers New Jersey Medical School [njms.rutgers.edu]
A Head-to-Head Comparison of Inosine Acedoben Dimepranol with Other Antiviral Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Inosine Acedoben Dimepranol (also known as Inosine Pranobex or Isoprinosine) with established antiviral drugs for the treatment of infections caused by Herpes Simplex Virus (HSV) and Human Papillomavirus (HPV). The comparative analysis is supported by data from clinical and in vitro studies to assist in evaluating its therapeutic potential.
Executive Summary
Inosine this compound Dimepranol (IAD) is a synthetic immunomodulatory agent with antiviral properties.[1][2] Unlike direct-acting antivirals that target viral enzymes, IAD's primary mechanism involves enhancing the host's immune response, particularly cell-mediated immunity, while also demonstrating an ability to inhibit viral RNA synthesis.[1][3][4] This guide compares IAD's efficacy against Acyclovir for HSV infections and against standard therapies for HPV-related genital warts.
For Herpes Simplex Virus, direct head-to-head trials indicate that Acyclovir, a viral DNA polymerase inhibitor, provides faster healing and reduction of viral shedding in initial outbreaks.[5][6] However, some studies suggest Inosine this compound Dimepranol may be as effective in managing recurrent episodes and could offer a benefit in reducing short-term recurrence rates of genital herpes.[7][8]
For Human Papillomavirus, IAD is often used as an adjunct to destructive therapies (e.g., cryotherapy, laser) or as a monotherapy.[9][10] Clinical data suggests that combining IAD with conventional procedures significantly lowers the recurrence rate of genital warts compared to destructive methods alone.[10][11]
Comparison for Herpes Simplex Virus (HSV) Infections
The standard of care for HSV infections, particularly genital herpes, is Acyclovir, a nucleoside analog that specifically targets viral replication.[1][3] The following tables summarize comparative efficacy data from clinical trials.
Quantitative Data Summary: IAD vs. Acyclovir for Genital Herpes
| Efficacy Endpoint | Inosine this compound Dimepranol (IAD) | Acyclovir | Study Details / Notes |
| First-Attack Genital Herpes | |||
| Healing Time | Slower than Acyclovir | Faster than IAD | Acyclovir demonstrated quicker healing of lesions in patients with first-attack genital herpes.[5][6] |
| Duration of Viral Shedding | Longer than Acyclovir | Shorter than IAD | Patients treated with Acyclovir had a shorter duration of viral shedding.[5][6] |
| Time to First Recurrence | No significant effect | No significant effect | Neither drug had a significant impact on the time to the first recurrence after a primary episode.[5][6] |
| Recurrent Genital Herpes | |||
| Total Symptom Score (TSS) | No significant difference vs. Acyclovir | No significant difference vs. IAD | In a multicenter trial on recurrent herpes, TSS did not differ between the two groups on days 3 or 5 of treatment.[7] |
| Short-Term Recurrence (3-months) | Significantly lower recurrence rate | Higher recurrence rate than IAD | The same study found the clinical recurrence rate at 3 months was significantly lower in the IAD group.[7] |
| Suppressive Therapy | Less efficacious than Acyclovir | More efficacious than IAD | In a trial for frequently recurring herpes, Acyclovir was superior in prolonging time to first recurrence and reducing recurrence frequency.[12][13] |
Mechanism of Action Comparison
The two drugs exhibit fundamentally different antiviral strategies. Acyclovir is a direct-acting antiviral, whereas Inosine this compound Dimepranol is primarily an immunomodulator.
Comparison for Human Papillomavirus (HPV) Infections
HPV treatment focuses on the removal of genital warts and managing dysplasia. Therapies include patient-applied topical treatments like Podophyllotoxin and physician-administered procedures. Inosine this compound Dimepranol is evaluated for its ability to improve clearance and reduce recurrence, often in combination with other methods.
Quantitative Data Summary: IAD vs. Other Therapies for Genital Warts
| Treatment / Endpoint | Inosine this compound Dimepranol (IAD) | Comparator | Study Details / Notes |
| Monotherapy | |||
| Efficacy / Clearance Rate | 72.4% - 95.0% | N/A | Review articles report this range of efficacy for IAD as a standalone therapy.[9] One study reports 68% efficacy.[14] |
| Combination Therapy | |||
| Recurrence Rate (IAD + Destruction) | 7% | 32% (Destruction alone) | An 8-month follow-up study found a significantly lower relapse rate in patients receiving IAD plus destructive therapy compared to destruction alone.[11] |
| HPV Elimination Rate | 98% (IAD + Destruction) | N/A | Combined therapy is reported to eliminate HPV in 98% of cases and reduce relapse risk threefold.[11][15] |
| Efficacy / Clearance Rate | 87.5% - 97.0% | N/A | Review articles report this range of efficacy for IAD in combination with other treatments.[9] |
| Comparison with Podophyllotoxin | |||
| Clearance Rate | N/A | ~43-77% | Podophyllotoxin is a standard, effective patient-applied therapy with reported high clearance rates.[16][17] |
| Recurrence Rate | N/A | ~6-55% | Recurrence after Podophyllotoxin treatment is common.[16] IAD's potential benefit is in reducing these rates. |
Mechanism of Action Comparison
Podophyllotoxin is a cytotoxic agent that acts directly on wart cells, while IAD works systemically to enhance the immune response against the virus.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative assessment of these antiviral agents.
In Vitro Antiviral Activity & Cytotoxicity Assays
Determining the direct antiviral effect and cellular toxicity of a compound is foundational. This is often achieved through a combination of a Plaque Reduction Assay (to measure viral inhibition) and an MTT Assay (to measure cell viability).
Workflow: In Vitro Efficacy and Cytotoxicity Testing
Protocol: Plaque Reduction Assay (PRA)
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in 6- or 12-well plates to form a confluent monolayer.[3]
-
Virus Inoculation: Dilute the virus stock to a concentration that yields a countable number of plaques (e.g., 50-100 Plaque Forming Units, PFU). Remove the culture medium from the cells and inoculate the monolayer with the virus.[3]
-
Drug Application: After a viral adsorption period (e.g., 1 hour at 37°C), remove the inoculum. Add an overlay medium (e.g., containing 0.4% agarose) mixed with serial dilutions of the test drug (e.g., Inosine Pranobex) or a control.[18]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to develop (e.g., 2-3 days for HSV).[18]
-
Staining and Counting: Fix the cells with a solution like 10% formalin and stain with 0.1% Crystal Violet. Plaques appear as clear zones against the stained cell monolayer. Count the plaques for each drug concentration.[3][18]
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. The 50% inhibitory concentration (IC50) is determined by regression analysis.[3][19]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed host cells into a 96-well plate at a predetermined density and incubate until they are ~80% confluent.[1]
-
Drug Application: Remove the medium and add fresh medium containing serial dilutions of the test drug. Include cell-only (no drug) and medium-only (no cells) controls.[1][12]
-
Incubation: Incubate the plate for a duration relevant to the antiviral assay (e.g., 48-72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12]
-
Data Analysis: Measure the absorbance of the solution using a microplate reader. Calculate cell viability as a percentage relative to the untreated cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.[1]
Clinical Efficacy Assessment Protocols
Protocol: Assessment of Viral Shedding in Genital Herpes Trials
-
Patient Enrollment: Enroll patients with a history of recurrent genital herpes. Participants must be willing to comply with the daily swabbing protocol.[8][20]
-
Specimen Collection: Participants self-collect swabs from the anogenital area daily for a defined period (e.g., 30-60 days).[8][21] Swabs are collected from both lesional and non-lesional areas and placed into viral transport medium.[11][22]
-
Sample Processing: Transport specimens to the laboratory under refrigerated conditions (2-8°C).[23] Extract total DNA from the swab samples.
-
Viral DNA Quantification: Use a quantitative real-time PCR (qPCR) assay with primers and probes specific for HSV-1 and HSV-2 DNA.[15][19] The assay should include an internal control to monitor for PCR inhibition.[19]
-
Data Analysis: The primary endpoint is the viral shedding rate, calculated as the percentage of days on which HSV DNA is detected.[21][24] The quantity of viral DNA (copies/mL) can also be analyzed as a secondary endpoint.[25] Treatment efficacy is determined by comparing the shedding rate between the active drug and placebo/comparator groups.[21]
Protocol: Clinical Assessment of External Genital Warts
-
Baseline Assessment: At the initial visit, identify and document all treatable external genital warts. Record the number, size (longest axis), and location of each wart. Photographic documentation is often used.[9][10]
-
Treatment Administration: Administer the assigned treatment (e.g., topical application of Podophyllotoxin, oral Inosine Pranobex, or placebo) according to the study protocol schedule (e.g., twice daily for 3 days, followed by 4 days off, for 4-5 weeks).[7]
-
Follow-up Visits: Schedule follow-up visits at regular intervals (e.g., weekly or bi-weekly during treatment, and post-treatment). At each visit, assess the warts for changes in size and number.[7][9]
-
Efficacy Endpoints:
-
Complete Clearance: The primary endpoint is typically the proportion of subjects with complete clearance of all baseline warts at the end of treatment.[7]
-
Wart Area Reduction: A secondary endpoint is the percentage reduction in the total wart area from baseline.
-
Recurrence: For subjects who achieve complete clearance, monitor for the appearance of new or recurring warts over a follow-up period (e.g., 3-6 months). The recurrence rate is a key long-term efficacy measure.
-
-
Safety Assessment: At each visit, document any local skin reactions (e.g., redness, pain, ulceration) and systemic adverse events.[7]
References
- 1. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Herpes Simplex Virus Shedding Rate: Surrogate Outcome for Genital Herpes Recurrence Frequency and Lesion Rates, and Phase 2 Clinical Trials End Point for Evaluating Efficacy of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. labcorp.com [labcorp.com]
- 12. youtube.com [youtube.com]
- 13. wechat.promega.com.cn [wechat.promega.com.cn]
- 14. dna-technology.com [dna-technology.com]
- 15. Genital herpes evaluation by quantitative TaqMan PCR: correlating single detection and quantity of HSV-2 DNA in cervicovaginal lavage fluids with cross-sectional and longitudinal clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 8500 - Herpes Simplex Viruses 1 2 HSV 1 HSV 2 Quantitative PCR | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Once Daily Valacyclovir for Reducing Viral Shedding in Subjects Newly Diagnosed with Genital Herpes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nationwidechildrens.org [nationwidechildrens.org]
- 21. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. Genital Shedding of Herpes Simplex Virus Among Symptomatic and Asymptomatic Persons with HSV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinical guideline for the diagnosis and treatment of cutaneous warts (2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A randomized trial of immunotherapy for persistent genital warts - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Role of Acedoben in Inosine Pranobex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine (B1671953) pranobex, a synthetic immunomodulatory agent, has been a subject of scientific interest for its antiviral and immune-enhancing properties. It is a well-defined chemical complex composed of inosine and the p-acetamidobenzoic acid (acedoben) salt of N,N-dimethylaminoisopropanol (dimepranol) in a 1:3 molar ratio.[1][2] While the therapeutic efficacy of the composite drug is documented, the precise contribution of each component to its synergistic activity, particularly the role of this compound, warrants a detailed examination. This guide provides a comparative analysis of inosine pranobex and its constituents, summarizing key experimental data to elucidate the synergistic mechanism.
Inosine pranobex is understood to exert its effects primarily through the potentiation of the host's immune system.[1][2] Its mechanism of action is characterized by the induction of a T-helper 1 (Th1) cell-type response, which leads to the maturation and proliferation of T-lymphocytes and an increase in the cytotoxic activity of Natural Killer (NK) cells.[2][3][4] Additionally, it modulates the production of pro-inflammatory cytokines.[3][5] While inosine itself is known to have immunomodulatory properties, the formulation of inosine pranobex suggests a synergistic interaction with the this compound-dimepranol salt complex, leading to an enhanced therapeutic effect.
Comparative Data on Immunomodulatory Effects
To validate the synergistic role of this compound, it is crucial to compare the effects of inosine pranobex with its individual components. While direct, head-to-head preclinical and clinical studies comparing the three components are not extensively available in the public domain, the existing body of research on the complete complex provides significant insights. The following tables summarize quantitative data from studies evaluating the immunomodulatory effects of inosine pranobex.
Table 1: Effect of Inosine Pranobex on T-Lymphocyte Proliferation
| Cell Type | Mitogen/Antigen | Inosine Pranobex Concentration | Fold Increase in Proliferation (vs. Control) | Reference |
| Human Peripheral Blood Lymphocytes | Phytohemagglutinin (PHA) | 25-50 µg/mL | Significant augmentation | [6] |
| Human Lymphocytes (from sensitized donors) | Soluble antigens | Not specified | Significant enhancement | [7] |
| Human Lymphocytes | Epstein-Barr virus (EBV) antigens | Not specified | Significant enhancement | [8] |
| CD3+ T-lymphocytes (in children with cellular immunodeficiency) | In vivo treatment (50 mg/kg/day) | Not applicable | Statistically significant increase in cell number (p=0.02) | [9] |
| CD4+ T-lymphocytes (in children with cellular immunodeficiency) | In vivo treatment (50 mg/kg/day) | Not applicable | Statistically significant increase in cell number (p=0.02) | [9] |
Table 2: Enhancement of Natural Killer (NK) Cell Cytotoxicity by Inosine Pranobex
| Target Cell Line | Effector:Target Ratio | Inosine Pranobex Concentration | % Increase in Cytotoxicity (vs. Control) | Reference |
| K562 | Various | Dose-dependent | Significant increase (p < 0.0001) | [10] |
| Not specified | In vivo treatment (1g, qds for 14 days) | Not applicable | Doubling or greater in NK cell percentage | [11] |
Table 3: Modulation of Cytokine Production by Inosine Pranobex in Stimulated Human Lymphocytes
| Cytokine | Change in Production | Culture Duration | Inosine Pranobex Concentration | Reference |
| TNF-α | Enhanced | 24 and 72 hours | Dose-dependent | [5] |
| IFN-γ | Enhanced | 72 hours | Dose-dependent | [5] |
| IL-10 | Suppressed | 24 and 72 hours | Dose-dependent | [5] |
| Pro-inflammatory cytokines | Increased | In vivo (1g, 3x daily for 3 weeks) | Not applicable | [12] |
The Role of this compound: Unraveling the Synergy
While inosine is a key active component, the rationale for its combination with the this compound-dimepranol salt lies in the potential for synergistic immunomodulation. Although direct evidence is limited, the immunomodulatory properties of p-aminobenzoic acid (PABA), a compound structurally related to this compound, have been reported. PABA has been shown to induce endogenous interferon and possess immunomodulatory and antiviral effects. This suggests that the this compound component, as part of the salt complex, may contribute to the overall immune-enhancing profile of inosine pranobex.
The dimepranol component (N,N-dimethylaminoisopropanol) is believed to enhance the penetration of inosine into lymphocytes, thereby amplifying its immunomodulatory and antiviral actions. The synergistic effect, therefore, may not solely stem from the independent immunomodulatory activity of this compound but from the combined action of the salt in facilitating the activity of inosine.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed signaling pathway of Inosine Pranobex.
Caption: Experimental workflow for a lymphocyte proliferation assay.
Caption: Experimental workflow for an NK cell cytotoxicity assay.
Experimental Protocols
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a stimulus.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in 96-well plates in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: Cells are stimulated with a mitogen (e.g., Phytohemagglutinin - PHA) or a specific antigen. Concurrently, different concentrations of inosine pranobex, inosine alone, or the this compound-dimepranol salt are added to the respective wells. A control group without any treatment is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Measurement of Proliferation:
-
[3H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the cultures for the final 18 hours of incubation. The amount of incorporated thymidine, which is proportional to DNA synthesis and cell proliferation, is measured using a scintillation counter.
-
CFSE Staining: Cells are pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of daughter cells is halved. Proliferation is measured by analyzing the fluorescence intensity of the cells using flow cytometry.[10]
-
Natural Killer (NK) Cell-Mediated Cytotoxicity Assay
This assay quantifies the ability of NK cells to kill target cells.
-
Preparation of Cells:
-
Effector Cells: NK cells are isolated from PBMCs or a suitable NK cell line (e.g., NK-92) is used.
-
Target Cells: A target cell line sensitive to NK cell-mediated lysis (e.g., K562) is used.
-
-
Labeling of Target Cells: Target cells are labeled with a marker that can be released upon cell lysis, such as Chromium-51 (51Cr), or a fluorescent dye for flow cytometry-based assays.[10]
-
Treatment of Target Cells: Target cells are pre-incubated with various concentrations of inosine pranobex, inosine, or the this compound-dimepranol salt.
-
Co-culture: The labeled and treated target cells are co-cultured with the effector NK cells at different effector-to-target (E:T) ratios in 96-well plates.
-
Incubation: The co-culture is incubated for a standard period (e.g., 4 hours) at 37°C.
-
Measurement of Cytotoxicity:
-
Chromium Release Assay: The amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter.[10]
-
Flow Cytometry: The percentage of dead target cells is quantified by staining with a viability dye (e.g., Propidium Iodide) and analyzing the cells using a flow cytometer.[10]
-
-
Calculation: The percentage of specific cytotoxicity is calculated based on the release of the marker from target cells in the presence of effector cells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with a detergent).
Conclusion
The available evidence strongly supports the immunomodulatory and antiviral efficacy of inosine pranobex. The drug enhances T-lymphocyte proliferation and NK cell cytotoxicity while modulating cytokine production to favor a Th1-type immune response. While direct comparative studies dissecting the individual contributions of inosine and the this compound-dimepranol salt are not abundant, the consistent formulation of the drug as a complex suggests a synergistic relationship. The likely role of the this compound-dimepranol component is to facilitate the cellular uptake and activity of inosine, thereby potentiating its inherent immunomodulatory effects. Further research focusing on direct comparisons of the individual components is warranted to fully elucidate the intricacies of this synergy and to optimize the therapeutic potential of this and similar immunomodulatory agents.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Isoprinosine augmentation of phytohemagglutinin-induced lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of isoprinosine on in vitro proliferative responses of human lymphocytes stimulated by antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoprinosine enhances the activation of sensitized lymphocytes by Epstein-Barr virus antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
Acedoben's Immunomodulatory Profile: A Comparative Analysis of its Effects on Immune Cell Subsets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedoben is a component of the synthetic immunomodulatory drug Inosine (B1671953) this compound Dimepranol (IAD), also known as Inosine Pranobex.[1][2] This guide provides a comparative analysis of the effects of this compound, as part of IAD, on various immune cell subsets. The information is compiled from a range of in vitro and in vivo studies, including clinical trials, to offer an objective overview for research and drug development professionals.
Mechanism of Action at a Glance
Inosine this compound Dimepranol acts as an immunostimulant by modulating both innate and adaptive immunity.[2] Its primary mechanism involves the potentiation of a T helper 1 (Th1) response, characterized by an increase in pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2).[1][3][4] This shift in cytokine balance enhances the activity of key immune effector cells. Furthermore, IAD has been shown to induce the expression of NKG2D ligands on target cells, making them more susceptible to recognition and elimination by Natural Killer (NK) cells and CD8+ T cells.[5][6]
Comparative Effects on Immune Cell Subsets
The following tables summarize the quantitative effects of Inosine this compound Dimepranol on different lymphocyte populations based on available clinical trial and preclinical data.
Table 1: Effects on Natural Killer (NK) Cells
| Parameter | Effect of Inosine this compound Dimepranol | Alternative/Control | Study Population | Key Findings |
| NK Cell Percentage | Significant and sustained increase (doubling or greater) | Placebo | Healthy Volunteers | An early rise in NK cells was observed within 1.5 hours of administration, and this elevation was maintained for the 14-day study period.[7][8][9] The induced NK cells were phenotypically competent, expressing Granzyme A and Perforin.[8] |
| NK Cell Cytotoxicity | Enhanced | Not specified | In vitro studies | IAD enhances NK cell cytotoxicity by inducing metabolic activation and increasing the expression of NKG2D ligands on target cells.[5][6] |
Table 2: Effects on T Lymphocyte Subsets
| Parameter | Effect of Inosine this compound Dimepranol | Alternative/Control | Study Population | Key Findings |
| Total T Cells (CD3+) | Statistically significant increase | Pre-treatment levels | Children with cellular immunodeficiency | Treatment with IAD led to a notable increase in the number of CD3+ T lymphocytes.[10] |
| T Helper Cells (CD4+) | Statistically significant increase | Pre-treatment levels | Children with cellular immunodeficiency | A significant rise in the number of CD4+ T helper cells was observed following treatment.[10] |
| Regulatory T Cells (Tregs) | Transient spike | Placebo | Healthy Volunteers | A temporary increase in the Treg fraction was noted during the initial phase of administration.[7][8] |
| Lymphocyte Proliferation | Enhanced response to mitogens (PHA, PPD) | Placebo | HIV-positive patients | IAD significantly enhanced the lymphoproliferative response of T cells when stimulated with mitogens.[11] |
Table 3: Effects on Cytokine Production
| Cytokine | Effect of Inosine this compound Dimepranol | Alternative/Control | Study System | Key Findings |
| IFN-γ | Enhanced secretion | PHA-stimulated lymphocytes without IAD | Human peripheral blood lymphocyte cultures | IAD significantly increased the production of this key Th1 cytokine in 72-hour cultures.[12] |
| TNF-α | Significantly enhanced secretion | PHA-stimulated lymphocytes without IAD | Human peripheral blood lymphocyte cultures | A significant increase in TNF-α was observed in both 24-hour and 72-hour cultures.[12] |
| IL-2 | Increased production | Mitogen- or antigen-activated cells without IAD | In vitro and in vivo studies | IAD administration leads to an increase in IL-2 production, promoting T-cell proliferation.[1][3] |
| IL-10 | Suppressed production in a dose-dependent manner | PHA-stimulated lymphocytes without IAD | Human peripheral blood lymphocyte cultures | IAD was found to suppress the production of this anti-inflammatory cytokine.[12] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Inosine this compound Dimepranol in NK Cell Activation
References
- 1. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]
- 4. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inosine this compound Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 11. Effects of isoprinosine treatment of HIV-positive patients on blood mononuclear cell subsets, NK- and T-cell function, tumour necrosis factor, and interleukins 1, 2, and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Acedoben's Immunomodulatory Efficacy: A Comparative Analysis Across Species
Acedoben, also known as Inosine Pranobex and Isoprinosine (B140449), is a synthetic immunomodulatory agent with demonstrated antiviral properties. Its efficacy stems from its ability to enhance the host's immune response, primarily by stimulating cell-mediated immunity. This guide provides a comparative overview of this compound's efficacy across various species, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential applications.
This compound's primary mechanism of action involves the potentiation of T-lymphocyte and natural killer (NK) cell functions, as well as the modulation of cytokine production.[1][2] It has been shown to promote a Th1-type immune response, which is crucial for clearing viral infections.[1] While its direct antiviral activity is considered secondary to its immunomodulatory effects, some studies suggest it may also interfere with viral RNA synthesis.[1][3]
Comparative Efficacy Data
While direct head-to-head comparative studies of this compound's efficacy across different species for the same disease are limited, a review of available literature provides insights into its species-specific effects. The following tables summarize key findings from in vivo studies in various animal models.
Antiviral and Immunomodulatory Efficacy in Rodents
| Species | Model | This compound Dosage | Key Findings | Reference |
| Mouse | Murine gammaherpesvirus 68 infection | 50 mg/kg/day | Increased leukocytes, neutrophils, and virus-neutralizing antibody levels. Reduced virus titers in organs.[4] | |
| Mouse | Rabies virus infection (post-exposure) | Not specified (local application) | Effective in preventing rabies when combined with rabies immune serum.[5] | |
| Rat | Cyclophosphamide-induced immunosuppression | 50 mg/kg/day (orally) | Partial restoration of T-cell mitogenesis.[2] | |
| Rat | Adjuvant-induced arthritis | 50 mg/kg/day (orally) | Complete restoration of depressed T-cell responsiveness.[2] |
Efficacy as a Vaccine Adjuvant in Livestock
| Species | Vaccine | This compound Dosage | Key Findings | Reference |
| Pig | Foot-and-Mouth Disease (FMD) vaccine | Not specified | Elicited potent humoral immunity and provided complete protection against FMD virus challenge.[6] | |
| Broiler Chicken | Newcastle Disease Virus (NDV) vaccine | 16.3 mg/kg (in drinking water) | Enhanced nonspecific and specific immune responses, leading to increased antibody titers and decreased NDV titers.[7] | |
| Broiler Chicken | Infectious Bronchitis (IB) vaccine | Not specified | Increased total leukocytic count, enhanced immune response to the vaccine, and 100% survival after challenge with virulent IB virus in the high-dose group.[8] |
Mechanism of Action: Signaling Pathways
This compound's immunomodulatory effects are mediated through a complex interplay of cellular signaling pathways. The diagram below illustrates the proposed mechanism of action, highlighting its impact on immune cell activation and cytokine production.
Caption: Proposed mechanism of this compound's immunomodulatory action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies cited in this guide.
Study of this compound in Immunosuppressed Rats
-
Animal Model: Inbred Lew rats.
-
Immunosuppression: Cyclophosphamide administered orally at 5 mg/kg/day.
-
Treatment: this compound administered orally at 50 mg/kg/day for 14 days.
-
Efficacy Assessment: T-cell mitogenesis in spleen cells was measured to evaluate the restoration of T-cell function.[2]
This compound as a Vaccine Adjuvant in Pigs
-
Animal Model: Foot-and-Mouth Disease (FMD) virus type O and type A antibody-seronegative pigs (8-9 weeks old).
-
Vaccination: A single dose of an inactivated FMD viral antigen combined with this compound as an adjuvant.
-
Challenge: Intramuscular injection of FMDV type O at 28 days post-vaccination.
-
Efficacy Assessment: Measurement of IgG, IgA, and IgM antibody concentrations using ELISA, and monitoring for clinical signs of FMD.[6]
This compound Efficacy in Broiler Chickens
-
Animal Model: Cobb-500 broiler chicks.
-
Treatment Groups:
-
Control
-
This compound (16.3 mg/kg in drinking water)
-
Newcastle Disease Virus (NDV) vaccine
-
This compound + NDV vaccine
-
-
Efficacy Assessment: Antibody titers against NDV were measured using Hemagglutination Inhibition (HI) test, and viral load was quantified by PCR.[7]
The experimental workflow for evaluating this compound as a vaccine adjuvant is depicted in the following diagram.
Caption: General experimental workflow for evaluating this compound as a vaccine adjuvant.
Conclusion
The available data suggests that this compound exhibits significant immunomodulatory and antiviral efficacy across multiple species, including rodents and livestock. Its ability to enhance both innate and adaptive immune responses makes it a promising candidate for various therapeutic applications, particularly as a vaccine adjuvant and for the treatment of viral infections in immunocompromised individuals. However, the optimal dosage and treatment regimens may vary between species. Further direct comparative studies are warranted to fully elucidate the species-specific efficacy and to establish standardized protocols for its use in veterinary and human medicine.
References
- 1. Inosine pranobex. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of isoprinosine in animal models of depressed T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. The efficacy of a new single post-exposure treatment of rabies in mice without vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Isoprinosine as a foot-and-mouth disease vaccine adjuvant elicits robust host defense against viral infection through immunomodulation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
Validating the Cellular Engagement of Acedoben: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to validate the cellular engagement of Acedoben (also known as Inosine (B1671953) Pranobex or Isoprinosine). Given that this compound's mechanism of action is understood to be a combination of immunomodulation and potential antiviral activity, rather than binding to a single specific molecular target, this guide focuses on methods to quantify its effects on relevant cellular pathways.
Understanding this compound's Mode of Action
This compound is a synthetic compound composed of inosine and the p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol (dimepranol this compound) in a 1:3 molar ratio. Its biological activity is characterized by two primary effects:
-
Immunomodulation: this compound has been shown to enhance the host's immune response. This is achieved primarily by stimulating T-lymphocyte proliferation and differentiation, increasing the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and boosting the cytotoxic activity of Natural Killer (NK) cells and T-cells.[1][2][3] This suggests that this compound's "target engagement" can be assessed by measuring these downstream immunological outcomes.
-
Antiviral Properties: It is proposed that this compound exerts direct antiviral effects by interfering with viral replication. One hypothesis is that the inosine component of this compound competes with natural purines, thereby inhibiting viral RNA synthesis.[1][2][4]
The following diagram illustrates the proposed signaling pathways influenced by this compound.
References
- 1. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Inosine Pranobex used for? [synapse.patsnap.com]
- 4. Inosine pranobex - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Standard Operating Procedure: Unidentified Chemical Disposal
Disclaimer: The chemical substance "Acedoben" is not found in publicly available chemical databases or safety literature. The following procedures are general guidelines for the handling and disposal of unknown or unidentified chemicals in a laboratory setting. These steps are designed to ensure the safety of personnel and compliance with environmental regulations. Never dispose of an unknown chemical down the drain or in regular trash.
Immediate Safety and Logistical Information
When a substance like "this compound" cannot be identified, it must be treated as a hazardous material. The primary goal is to ensure safety while gathering the necessary information for proper disposal.
Operational Plan for Handling an Unidentified Substance
The following table outlines the procedural steps for managing an unidentified chemical from discovery to disposal.
| Step | Action | Key Considerations | Data to Collect |
| 1 | Isolate the Material | Secure the area where the chemical is located. Prevent unauthorized access. Ensure proper ventilation. | Location, container type and condition, any visible labels or markings. |
| 2 | Consult Internal Records | Review laboratory notebooks, inventory lists, and purchase orders to identify the substance. | Product name, CAS number, supplier, date of receipt. |
| 3 | Personal Protective Equipment (PPE) | At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. | Type of gloves (e.g., nitrile, neoprene), need for respiratory protection. |
| 4 | Preliminary Hazard Assessment | Do not open the container. Visually inspect the material for any signs of reactivity, crystallization, or instability. | Physical state (solid, liquid, gas), color, any visible changes over time. |
| 5 | Label as "Unknown" | Clearly label the container with "Unknown Chemical - Awaiting Identification and Disposal." | Date of discovery, name of the individual who found it. |
| 6 ** | Contact EHS | Notify your institution's Environmental Health and Safety (EHS) department. | Provide all collected data to EHS personnel. |
| 7 | Segregate and Store | Store the unknown chemical in a designated, secure, and well-ventilated area away from incompatible materials. | Storage location, any specific storage requirements (e.g., secondary containment). |
| 8 | Analytical Identification | If required by EHS, obtain a sample for analysis to determine the chemical's identity and properties. | Analytical methods used (e.g., GC-MS, FTIR), resulting data. |
| 9 | Waste Disposal | Once identified, or as directed by EHS for unknown waste, dispose of the chemical through your institution's hazardous waste program. | Waste manifest number, date of disposal. |
Disposal Workflow for Unidentified Chemicals
The following diagram illustrates the decision-making process for the proper disposal of an unidentified chemical substance.
Caption: Workflow for the safe handling and disposal of an unidentified chemical.
Essential Safety and Logistics for Handling Acedoben
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for Acedoben, including operational and disposal plans, to ensure laboratory safety and build trust through comprehensive guidance.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and chemical safety information.[1][2][3][4][5][6]
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory to protect against splashes.[1][2][3] |
| Hands | Chemical-resistant gloves | Nitrile gloves are commonly used. Inspect gloves for any tears or punctures before use and dispose of them immediately if contaminated.[1] |
| Body | Laboratory coat | Should be long-sleeved to protect skin and personal clothing from contamination.[1] |
| Respiratory | Dust mask or respirator | Recommended when handling the powder form to avoid inhalation, especially if not working in a fume hood.[1] A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended where the neat chemical is weighed and diluted.[7][8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination. The following step-by-step guide outlines the safe handling of this compound in a laboratory setting.
-
Preparation and Planning:
-
Handling the Compound:
-
When weighing the solid compound, do so in a fume hood or an enclosure to prevent the dispersion of dust.
-
Avoid direct contact with the skin and eyes.[10]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of a Spill:
-
For small spills of solid this compound, first, remove all sources of ignition.[8][11]
-
Dampen the spilled material with 60-70% ethanol (B145695) to prevent dust formation.[8][11]
-
Carefully transfer the dampened material and any contaminated absorbent paper into a suitable, labeled container for hazardous waste.[8][11]
-
Wash the contaminated surface with 60-70% ethanol followed by a soap and water solution.[8][11]
-
Contaminated clothing should be removed and sealed in a vapor-tight plastic bag for eventual disposal.[8][11]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][3]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid this compound Waste: Collect unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container.[12]
-
This compound Solutions: Collect aqueous and organic solutions containing this compound in separate, labeled hazardous waste containers. Do not pour solutions down the drain.[12]
-
Contaminated Labware: Dispose of items such as gloves, pipette tips, and weighing paper that have come into contact with this compound as solid hazardous waste.[12]
-
-
Container Management:
-
Use approved, chemically compatible hazardous waste containers.
-
Keep containers securely closed except when adding waste.
-
Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound" or "p-Acetamidobenzoic acid".[13]
-
-
Disposal Procedure:
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of full waste containers.[14]
-
Visualizing the Handling Workflow
To provide a clear, at-a-glance understanding of the procedural flow for handling this compound, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. osha.gov [osha.gov]
- 5. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 6. hse.gov.uk [hse.gov.uk]
- 7. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. P-ACETAMIDOBENZOIC ACID | CAMEO Chemicals | NOAA [m.cameochemicals.noaa.gov]
- 9. How To Handle Toxic Substances Safely In A Toxicology Lab [butterfliesnow.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. P-ACETAMIDOBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. benchchem.com [benchchem.com]
- 13. ph.health.mil [ph.health.mil]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
